molecular formula C19H20N4O2 B1663222 GALK1-IN-1

GALK1-IN-1

货号: B1663222
分子量: 336.4 g/mol
InChI 键: FDNVTCDQGOVLPM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(1,3-benzoxazol-2-ylamino)-5-spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]one is a member of quinazolines.

属性

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)spiro[1,6,7,8-tetrahydroquinazoline-4,1'-cyclopentane]-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-14-8-5-7-13-16(14)19(10-3-4-11-19)23-17(20-13)22-18-21-12-6-1-2-9-15(12)25-18/h1-2,6,9H,3-5,7-8,10-11H2,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNVTCDQGOVLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=C(CCCC3=O)NC(=N2)NC4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GALK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, there is no publicly available information on a specific compound designated "GALK1-IN-1." Therefore, this guide provides a comprehensive overview of the mechanism of action for Galactokinase 1 (GALK1) inhibitors based on published research for other compounds in this class. The data, protocols, and pathways described herein are representative of the field and are intended to serve as a technical guide for understanding how GALK1 inhibitors are characterized.

Introduction: GALK1 as a Therapeutic Target

Galactokinase 1 (GALK1) is a critical enzyme in the Leloir pathway, the primary metabolic route for galactose catabolism.[1][2][3] It catalyzes the ATP-dependent phosphorylation of α-D-galactose to galactose-1-phosphate (Gal-1-P).[1][4][5] In the context of Classic Galactosemia, a rare genetic disorder caused by a deficiency in the downstream enzyme Galactose-1-Phosphate Uridylyltransferase (GALT), the accumulation of Gal-1-P is considered a key pathogenic driver of the disease's chronic complications.[6][7][8]

The therapeutic hypothesis is that by inhibiting GALK1, the production and subsequent accumulation of toxic Gal-1-P can be prevented, thereby mitigating the pathology of Classic Galactosemia.[6][9][10] This is supported by the observation that individuals with a deficiency in GALK1 (Type II Galactosemia) generally present with a much milder phenotype compared to Classic Galactosemia, with the primary symptom being the formation of cataracts.[3][10]

Mechanism of Action of GALK1 Inhibitors

The primary mechanism of action for most reported GALK1 inhibitors is competitive inhibition with respect to ATP.[11][12][13] However, non-competitive and allosteric inhibitors have also been identified.[11][12][14]

ATP-Competitive Inhibition

Human GALK1, a member of the GHMP kinase superfamily, possesses a distinct active site at the interface of its N- and C-terminal domains where both galactose and ATP bind.[1][15][16] The binding of ATP is understood to occur first, inducing a conformational change that facilitates the binding of galactose.[11][17] ATP-competitive inhibitors are designed to occupy the adenine-binding pocket, preventing ATP from binding and thus halting the phosphorylation of galactose.[11][12] Structural studies have confirmed that inhibitors, such as those from the spiro-benzoxazole series, bind in the ATP pocket.[11][12]

Allosteric Inhibition

More recently, fragment screening and crystallographic studies have revealed novel allosteric binding sites on the GALK1 enzyme, distal from the active site.[11][12] Inhibitors targeting these sites can induce conformational changes that prevent catalysis without directly competing with either ATP or galactose.[11][12] This mechanism offers potential advantages in terms of selectivity over other kinases.[11]

Signaling Pathway: The Leloir Pathway and Point of Inhibition

The diagram below illustrates the Leloir pathway for galactose metabolism and the strategic point of intervention for a GALK1 inhibitor.

Inhibitor_Discovery_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Characterization cluster_optimization Lead Optimization HTS High-Throughput Screening (HTS) or Virtual Screening Hit_ID Hit Identification HTS->Hit_ID Biochem_Assay Biochemical Potency (IC50) Hit_ID->Biochem_Assay MoA_Studies Mechanism of Action (e.g., Kinetics) Biochem_Assay->MoA_Studies Selectivity Selectivity Profiling (vs. other kinases) MoA_Studies->Selectivity Cell_Assay Cellular Efficacy (EC50) (Gal-1-P Reduction) Selectivity->Cell_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR ADME_PK ADME/PK Profiling SAR->ADME_PK In_Vivo In Vivo Efficacy Studies ADME_PK->In_Vivo Competitive_Inhibition cluster_substrates Natural Substrates cluster_inhibitor Competitive Inhibitor GALK1_Active_Site GALK1 Active Site ATP ATP ATP->GALK1_Active_Site Binds to Galactose Galactose Galactose->GALK1_Active_Site Binds to GALK1_IN_1 GALK1 Inhibitor GALK1_IN_1->GALK1_Active_Site Competes for ATP Binding Site

References

The Role of Galactokinase 1 (GALK1) in the Leloir Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Galactokinase 1 (GALK1) is a critical enzyme in human metabolism, catalyzing the first committed step in the Leloir pathway of galactose conversion. This ATP-dependent phosphorylation of galactose to galactose-1-phosphate is essential for the assimilation of dietary galactose into central glucose metabolism. Deficiencies in GALK1 function, arising from mutations in the GALK1 gene, lead to the autosomal recessive disorder Galactosemia Type II, primarily characterized by the formation of juvenile cataracts. Furthermore, GALK1 has emerged as a key therapeutic target for Classic Galactosemia (Galactosemia Type I), a more severe disorder caused by GALT deficiency, where inhibition of GALK1 can prevent the accumulation of the toxic metabolite galactose-1-phosphate. This technical guide provides an in-depth overview of GALK1's biochemical function, structure, kinetic properties, clinical significance, and its role as a target for drug discovery. Detailed experimental protocols for the expression, purification, and functional analysis of GALK1 are also presented.

Introduction: GALK1 and the Leloir Pathway

The Leloir pathway is the primary metabolic route for the catabolism of D-galactose, a monosaccharide derived from dietary lactose (B1674315) and the turnover of endogenous glycoconjugates.[1][2] This pathway converts galactose into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen (B147801) synthesis. The pathway consists of four key enzymatic steps.[3]

GALK1 (EC 2.7.1.6) catalyzes the first irreversible step: the phosphorylation of α-D-galactose to galactose-1-phosphate (Gal-1-P), utilizing one molecule of ATP as the phosphate (B84403) donor.[2][4] This reaction effectively traps galactose within the cell for further metabolism.[5] The subsequent enzymes in the pathway, Galactose-1-Phosphate Uridylyltransferase (GALT) and UDP-Galactose 4'-Epimerase (GALE), further process Gal-1-P into UDP-glucose, which is then converted to glucose-1-phosphate.[6][7]

Biochemical and Structural Properties of Human GALK1

Gene and Protein Structure

The human GALK1 gene is located on chromosome 17q24 and encodes a 392-amino acid protein.[1][8] GALK1 belongs to the GHMP superfamily of small molecule kinases, which also includes homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase.[2][9] Enzymes in this family share a conserved structural fold and catalytic mechanism, distinct from other kinase families.[2] The GALK1 protein is composed of two domains, an N-terminal and a C-terminal domain, which form a large cleft where the active site is located.[9] The binding of ATP occurs in a hydrophobic pocket at the interface of these two domains.[9]

Catalytic Mechanism and Kinetics

Human GALK1 follows an ordered ternary complex kinetic mechanism, where ATP binds to the enzyme first, inducing a conformational change that facilitates the subsequent binding of galactose.[6][10][11] The catalytic mechanism involves the abstraction of a proton from the C1-hydroxyl group of galactose by the active site residue Asp-186. The resulting alkoxide nucleophile then attacks the γ-phosphorus of the bound ATP, leading to the transfer of the phosphate group.[2] Arg-37 is another critical residue that stabilizes the anionic form of Asp-186.[2]

Quantitative kinetic parameters for wild-type human GALK1 have been determined and are summarized in the table below.

Data Presentation: Quantitative Data Summary

Table 1: Kinetic Parameters of Wild-Type Human GALK1

ParameterSubstrateValueUnitReference(s)
Kmα-D-Galactose970µM[12]
KmATP34µM[3][12]
kcat-8.7s-1[3]

Clinical Relevance: GALK1 in Disease

Galactokinase Deficiency (Galactosemia Type II)

Galactokinase deficiency is an autosomal recessive metabolic disorder caused by loss-of-function mutations in the GALK1 gene.[8][13] A shortage of functional GALK1 prevents the phosphorylation of dietary galactose.[14] This leads to the accumulation of galactose in the blood (galactosemia) and urine (galactosuria).[13] The excess galactose is shunted into an alternative pathway where aldose reductase converts it to galactitol.[2][14] The accumulation of galactitol, an osmotically active sugar alcohol, within the lens of the eye leads to osmotic swelling, cellular damage, and the formation of cataracts, which is the primary clinical manifestation of the disease, often appearing within the first few weeks or months of life.[13][14] Unlike classic galactosemia, GALK1 deficiency does not typically present with the severe systemic complications seen in early infancy.[13] Treatment involves a galactose-restricted diet, which can prevent or reverse cataract formation if initiated early.[8]

Impact of Disease-Causing Mutations

Over 30 mutations in the GALK1 gene have been identified in individuals with Galactosemia Type II.[14] These mutations can have varying effects on the enzyme's structure and function. Many mutations, such as P28T, V32M, and G36R, result in protein insolubility and aggregation when expressed recombinantly, indicating that they disrupt proper protein folding.[11][15] Other mutations lead to soluble but catalytically impaired enzymes. For instance, the D46A mutant is inactive, as the Asp46 residue is crucial for binding galactose in the active site.[5][6] The effects of several known mutations are summarized in Table 2.

Table 2: Effects of Selected Disease-Causing GALK1 Mutations

MutationEffect on ProteinResulting ActivityReference(s)
P28TInsolubleNone (in vitro)[11][15]
V32MInsolubleNone (in vitro)[11][16]
G36RInsolubleNone (in vitro)[11]
H44YSolubleLess active than WT[11]
D46ASolubleInactive[5][6]
R68CSolubleLess active than WT[11]
A198VSolubleNear wild-type[11][15]
T288MInsolubleNone (in vitro)[11]
G346SSolubleLess active than WT[11]
G349SSolubleLess active than WT[11]
A384PInsolubleNone (in vitro)[11]

WT: Wild-Type

GALK1 as a Therapeutic Target

While GALK1 deficiency itself is a disease, the enzyme has emerged as a promising drug target for treating Classic Galactosemia (GALT deficiency). In this more severe disorder, the inability to metabolize Gal-1-P leads to its toxic accumulation. The therapeutic strategy, known as substrate reduction therapy, involves inhibiting GALK1 to prevent the formation of Gal-1-P in the first place.[8][17][18] This has spurred significant research into the discovery and optimization of small molecule GALK1 inhibitors. Several classes of inhibitors have been identified, with some achieving potent biochemical inhibition.

Table 3: Potency of Selected GALK1 Inhibitors

Inhibitor ClassCompoundIC50Reference(s)
Spiro-benzoxazoleT112 µM[13][14]
Spiro-benzoxazoleT217 µM[13][14]
DihydropyrimidineC13.5 µM[7]
Dihydropyrimidine53220 nM[8]
Quinoxaline Scaffold1131 - 209 µM[19]
Quinoxaline Scaffold1225 - 198 µM[19]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mandatory Visualizations

Leloir_Pathway cluster_glucose Glucose Metabolism Galactose α-D-Galactose GALK1 GALK1 Galactose->GALK1 Gal1P Galactose-1-Phosphate GALT GALT Gal1P->GALT UDP_Glucose UDP-Glucose UDP_Glucose->GALT Glc1P Glucose-1-Phosphate UDP_Galactose UDP-Galactose GALE GALE UDP_Galactose->GALE GALK1->Gal1P ADP ADP GALK1->ADP GALT->Glc1P GALT->UDP_Galactose GALE->UDP_Glucose Epimerization ATP ATP ATP->GALK1

Caption: The Leloir Pathway of Galactose Metabolism.

GALK1_Inhibition_Logic cluster_GALT_deficiency Classic Galactosemia (GALT Deficiency) cluster_Therapy Substrate Reduction Therapy GALT_deficient Deficient GALT Enzyme Gal1P_accum Toxic Accumulation of Galactose-1-Phosphate GALT_deficient->Gal1P_accum Leads to GALK1_inhibitor GALK1 Inhibitor GALK1_enzyme GALK1 Enzyme No_Gal1P Prevents Formation of Galactose-1-Phosphate GALK1_enzyme->No_Gal1P Action Blocked GALK1_inhibitor->GALK1_enzyme Blocks Galactose Galactose Galactose->GALK1_enzyme No_Gal1P->Gal1P_accum Mitigates Toxicity

Caption: Therapeutic Logic of GALK1 Inhibition.

Experimental_Workflow cluster_assays Functional Analysis start GALK1 cDNA in Expression Vector expression Transform E. coli & Induce Protein Expression start->expression purification Cell Lysis & Purification via Affinity Chromatography expression->purification protein Purified GALK1 Protein purification->protein kinetic_assay Kinetic Assay (e.g., Kinase-Glo or Coupled Enzyme Assay) protein->kinetic_assay inhibition_assay Inhibitor Screening (IC50 Determination) protein->inhibition_assay results Determine Km, kcat, IC50 values kinetic_assay->results inhibition_assay->results

Caption: Workflow for GALK1 Expression and Analysis.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and functional analysis of recombinant human GALK1.

Recombinant Human GALK1 Expression and Purification

This protocol is adapted for the expression of His-tagged human GALK1 in E. coli.

  • Transformation: Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the human GALK1 cDNA sequence with an N-terminal His6-tag. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Culture Growth: Inoculate a starter culture with a single colony and grow overnight. Use the starter culture to inoculate a larger volume of Terrific Broth (TB) medium. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM. Continue to incubate overnight at 18°C with shaking.[14]

  • Cell Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM sodium phosphate pH 7.4, 500 mM NaCl, 5% glycerol, 0.5 mM TCEP, 30 mM galactose).[14] Lyse the cells using a sonicator or French press.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column. Wash the column extensively with lysis buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM).

  • Elution: Elute the bound His-tagged GALK1 protein using an elution buffer containing a high concentration of imidazole (e.g., 300 mM).

  • Size-Exclusion Chromatography (Optional but Recommended): For higher purity, further purify the eluted protein using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., 50 mM sodium phosphate pH 7.4, 500 mM NaCl, 5% glycerol, 0.5 mM TCEP).[14]

  • Concentration and Storage: Concentrate the purified protein to the desired concentration. Aliquot and flash-freeze in liquid nitrogen for storage at -80°C.

GALK1 Activity Assay (Kinase-Glo™ Luminescent Assay)

This homogeneous assay measures kinase activity by quantifying the amount of ATP remaining in the reaction. A decrease in ATP corresponds to kinase activity.

  • Reagent Preparation: Prepare the Kinase-Glo™ Reagent according to the manufacturer's protocol (Promega). Prepare the assay buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2, 60 mM NaCl, 1 mM DTT, 0.01% BSA).[13]

  • Reaction Setup: In a 384-well white plate, set up the kinase reaction. For a 10 µL final volume, combine:

    • Purified GALK1 (e.g., 5-10 nM final concentration).

    • Galactose (e.g., 100 µM final concentration).[13]

    • ATP (e.g., 35 µM final concentration).[13]

    • For inhibitor studies, add the compound at the desired concentration.

  • Incubation: Incubate the reaction at room temperature or 30°C for a set time (e.g., 60 minutes).

  • Detection: Add an equal volume (10 µL) of prepared Kinase-Glo™ Reagent to each well to terminate the kinase reaction and initiate the luminescence reaction.

  • Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer. The signal is inversely proportional to GALK1 activity.

GALK1 Activity Assay (Coupled Enzyme Spectrophotometric Assay)

This continuous assay couples the production of ADP from the GALK1 reaction to the oxidation of NADH, which is monitored by a decrease in absorbance at 340 nm.

  • Reagent Preparation:

    • Assay Buffer: e.g., 20 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2.

    • Reaction Mix Cocktail: In the assay buffer, prepare a cocktail containing:

      • Phosphoenolpyruvate (PEP) (e.g., 1.6 mM).[9]

      • NADH (e.g., 0.13-0.5 mM).[9]

      • Pyruvate Kinase (PK) (e.g., 7.5-35 units/mL).[3][9]

      • Lactate Dehydrogenase (LDH) (e.g., 10-50 units/mL).[3][9]

      • ATP (e.g., 0.6 mM).[9]

  • Assay Procedure:

    • Set a spectrophotometer to 340 nm and equilibrate the cuvette holder to 25°C or 37°C.

    • To a cuvette, add the reaction mix cocktail and the purified GALK1 enzyme.

    • Monitor the absorbance at 340 nm to establish a stable baseline.

    • Initiate the reaction by adding the substrate, D-galactose (e.g., 3.3 mM final concentration).[9]

    • Immediately mix and record the decrease in absorbance at 340 nm over time.

  • Calculation: Calculate the reaction rate from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

Site-Directed Mutagenesis of GALK1

This protocol provides a general workflow for introducing point mutations into the GALK1 gene using a plasmid template.

  • Primer Design: Design two complementary mutagenic oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu or Q5 polymerase) to amplify the entire plasmid. The reaction should contain:

    • Template plasmid DNA (5-50 ng).

    • Forward mutagenic primer.

    • Reverse mutagenic primer.

    • dNTPs.

    • High-fidelity polymerase and its corresponding buffer.

  • PCR Cycling: Use a thermocycler with an initial denaturation step, followed by 16-20 cycles of denaturation, annealing (e.g., 55°C), and extension, and a final extension step. The extension time should be sufficient to amplify the entire plasmid.

  • Template Digestion: Following PCR, digest the parental, methylated template DNA by adding the DpnI restriction enzyme directly to the PCR product. Incubate at 37°C for at least 1 hour. DpnI specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transformation: Transform competent E. coli cells (e.g., DH5α or XL1-Blue) with the DpnI-treated PCR product.

  • Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of any secondary mutations by Sanger sequencing.

Conclusion

GALK1 plays a foundational and indispensable role in galactose metabolism. Its dysfunction is the direct cause of Galactosemia Type II, and its activity is a critical control point in the flux of galactose through the Leloir pathway. The growing understanding of its structure, mechanism, and involvement in disease has solidified its position as a significant target for therapeutic intervention, particularly for Classic Galactosemia. The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation into the biology of GALK1 and the development of novel therapeutics targeting this key metabolic enzyme.

References

The Role of GALK1 Inhibition in Classic Galactosemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for GALK1 Inhibition in Classic Galactosemia

Classic galactosemia is an autosomal recessive disorder caused by a severe deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). This enzymatic block in the Leloir pathway, the primary route of galactose metabolism, leads to the accumulation of galactose-1-phosphate (Gal-1-P), a cytotoxic metabolite believed to be a major driver of the long-term complications of the disease. These complications can include cognitive impairment, speech difficulties, and, in females, primary ovarian insufficiency, which persist despite a galactose-restricted diet.

The enzyme galactokinase 1 (GALK1) catalyzes the phosphorylation of galactose to Gal-1-P, the initial step in the Leloir pathway. Therefore, inhibiting GALK1 presents a compelling therapeutic strategy. By blocking the production of Gal-1-P, a GALK1 inhibitor could potentially mitigate the toxic effects of its accumulation and alleviate the chronic complications associated with classic galactosemia. This "substrate reduction therapy" approach is a key area of research in the development of novel treatments for this debilitating disease.

The Leloir Pathway and the Impact of GALT Deficiency

The Leloir pathway is the central metabolic route for converting galactose into glucose-1-phosphate, which can then enter glycolysis.

Leloir_Pathway cluster_leloir Leloir Pathway cluster_block Galactose Galactose Gal_1_P Galactose-1-Phosphate Galactose->Gal_1_P GALK1 (Galactokinase 1) Galactitol Galactitol Galactose->Galactitol Aldose Reductase Galactose->Galactitol Galactonate Galactonate Galactose->Galactonate Galactose Dehydrogenase Galactose->Galactonate UDP_Gal UDP-Galactose Gal_1_P->UDP_Gal GALT (Galactose-1-Phosphate Uridylyltransferase) GALT_deficiency X UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc GALE (UDP-Galactose 4'-Epimerase) Glc_1_P Glucose-1-Phosphate UDP_Glc->Glc_1_P UGP2 (UDP-Glucose Pyrophosphorylase 2) Glycolysis Glycolysis Glc_1_P->Glycolysis KinaseGlo_Workflow start Start dispense_reagents Dispense GALK1, Galactose, and Inhibitor (e.g., Compound 1) into a 384-well plate start->dispense_reagents incubate1 Incubate at room temperature dispense_reagents->incubate1 add_atp Initiate reaction by adding ATP incubate1->add_atp incubate2 Incubate to allow enzymatic reaction add_atp->incubate2 add_kinase_glo Add Kinase-Glo™ Reagent to stop the reaction and generate a luminescent signal incubate2->add_kinase_glo incubate3 Incubate to stabilize signal add_kinase_glo->incubate3 read_luminescence Read luminescence on a plate reader incubate3->read_luminescence end End read_luminescence->end Cellular_Assay_Workflow start Start culture_cells Culture GALT-deficient patient fibroblasts start->culture_cells treat_inhibitor Treat cells with GALK1 inhibitor (e.g., Compound 1) at various concentrations culture_cells->treat_inhibitor incubate1 Incubate treat_inhibitor->incubate1 galactose_challenge Challenge cells with galactose incubate1->galactose_challenge incubate2 Incubate to allow Gal-1-P accumulation galactose_challenge->incubate2 lyse_cells Lyse cells and extract metabolites incubate2->lyse_cells quantify_gal1p Quantify Gal-1-P levels using LC-MS/MS lyse_cells->quantify_gal1p end End quantify_gal1p->end

An In-depth Technical Guide to GALK1-IN-1 for Studying Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rationale, experimental validation, and application of a representative galactokinase 1 (GALK1) inhibitor, herein referred to as GALK1-IN-1, for the study and potential therapeutic intervention in inborn errors of metabolism, specifically Classic Galactosemia.

Introduction: The Rationale for GALK1 Inhibition in Classic Galactosemia

Classic Galactosemia is an autosomal recessive disorder caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT).[1] This enzymatic block in the Leloir pathway leads to the accumulation of galactose-1-phosphate (Gal-1-P), which is considered a primary pathogenic driver of the severe long-term complications associated with the disease, including cognitive and neurological impairments.[2][3]

Galactokinase 1 (GALK1) is the enzyme responsible for the first committed step in galactose metabolism, catalyzing the phosphorylation of galactose to Gal-1-P.[3][4] The therapeutic hypothesis posits that inhibiting GALK1 would reduce the production and subsequent accumulation of toxic Gal-1-P, thereby ameliorating the pathophysiology of Classic Galactosemia.[2] This substrate reduction approach is supported by observations that individuals with GALK1 deficiency (Type II Galactosemia) present with much milder symptoms, primarily cataracts, and do not accumulate Gal-1-P.[3]

This guide focuses on a hypothetical potent and selective small molecule inhibitor, this compound, as a tool to investigate the therapeutic potential of GALK1 inhibition. The data and protocols presented are based on published information for various developed GALK1 inhibitors.

Biochemical and Cellular Activity of Representative GALK1 Inhibitors

The development of GALK1 inhibitors has led to the identification of several chemical series with varying potencies. The following tables summarize the inhibitory activities of representative compounds from the literature.

Table 1: In Vitro Inhibition of Human GALK1 by Representative Inhibitors

Compound SeriesRepresentative CompoundBiochemical IC50 (µM)
Spiro-benzoxazoleT112
Spiro-benzoxazoleT217
PhenylsulfonamideSeries RepresentativeNot specified

Data compiled from publicly available research.[1][5][6]

Table 2: Cellular Activity of Representative GALK1 Inhibitors

Compound SeriesCellular AssayEffect
PhenylsulfonamideGal-1-P accumulation in primary patient fibroblastsDemonstrated ability to lower Gal-1-P

Data compiled from publicly available research.[1]

Signaling and Metabolic Pathways

The following diagrams illustrate the Leloir pathway of galactose metabolism and the proposed mechanism of action for a GALK1 inhibitor.

Leloir_Pathway cluster_0 Leloir Pathway Galactose Galactose GALK1 GALK1 Galactose->GALK1 Gal_1_P Galactose-1-Phosphate GALK1->Gal_1_P GALT GALT (Deficient in Classic Galactosemia) Gal_1_P->GALT UDP_Gal UDP-Galactose GALT->UDP_Gal GALE GALE UDP_Gal->GALE Glycoconjugates Glycoconjugates UDP_Gal->Glycoconjugates UDP_Glc UDP-Glucose GALE->UDP_Glc GALK1_IN_1 This compound GALK1_IN_1->GALK1

Caption: The Leloir Pathway and the point of intervention for this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for characterizing GALK1 inhibitors.

GALK1 Biochemical Inhibition Assay (Kinase-Glo™)

This assay determines the in vitro potency of this compound by measuring the amount of ATP consumed during the phosphorylation of galactose.

Workflow Diagram:

KinaseGlo_Workflow cluster_workflow Kinase-Glo™ Assay Workflow start Prepare Assay Plate add_reagents Add GALK1, Galactose, ATP, and this compound start->add_reagents 1536-well plate incubate Incubate at 37°C add_reagents->incubate Mix add_kinase_glo Add Kinase-Glo™ Reagent incubate->add_kinase_glo Allow reaction to proceed read_luminescence Read Luminescence add_kinase_glo->read_luminescence Measures remaining ATP analyze Analyze Data (IC50 determination) read_luminescence->analyze

Caption: Workflow for the GALK1 Kinase-Glo™ biochemical assay.

Materials:

  • Recombinant human GALK1 enzyme

  • D-Galactose

  • ATP

  • This compound (or other test compounds)

  • Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer: 20 mM HEPES pH 8.0, 5 mM MgCl2, 60 mM NaCl, 1 mM DTT, and 0.01% BSA

  • 1536-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Dispense 3 µL/well of ATP substrate solution (35 µM ATP) in assay buffer into 1536-well assay plates.

  • Add nanoliter quantities of the serially diluted this compound to the assay plates.

  • Add 1 µL/well of a solution containing recombinant human GALK1 and galactose in assay buffer. The final concentrations should be optimized, for example, 5-10 nM GALK1 and 100 µM galactose.

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).

  • Equilibrate the plate to room temperature.

  • Add Kinase-Glo™ reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well.

  • Measure the luminescence signal using a plate reader. The signal is inversely proportional to GALK1 activity.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Galactose-1-Phosphate Accumulation Assay

This assay evaluates the ability of this compound to reduce the accumulation of Gal-1-P in a cellular model of Classic Galactosemia.

Workflow Diagram:

Cellular_Assay_Workflow cluster_workflow Cellular Gal-1-P Assay Workflow plate_cells Plate Patient-Derived Fibroblasts treat_inhibitor Treat with this compound plate_cells->treat_inhibitor challenge_galactose Challenge with Galactose treat_inhibitor->challenge_galactose lyse_cells Lyse Cells challenge_galactose->lyse_cells measure_gal1p Measure Gal-1-P (e.g., LC-MS/MS) lyse_cells->measure_gal1p analyze Analyze Data measure_gal1p->analyze

Caption: Workflow for the cellular Gal-1-P accumulation assay.

Materials:

  • Human fibroblast cell line derived from a Classic Galactosemia patient (GALT-deficient)

  • Cell culture medium and supplements

  • This compound

  • D-Galactose

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., ice-cold hypotonic buffer: 25mM Tris-HCl pH 7.4, 25mM NaCl, 0.5mM EDTA with protease inhibitors)

  • Method for Gal-1-P quantification (e.g., LC-MS/MS)

Procedure:

  • Culture GALT-deficient human fibroblasts in appropriate cell culture medium until they reach a suitable confluency (e.g., 80-90%).

  • Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 2-4 hours).

  • Challenge the cells with a final concentration of galactose (e.g., 10 mM) and incubate for a further period (e.g., 24 hours).

  • After incubation, wash the cells twice with ice-cold PBS.

  • Lyse the cells using an appropriate lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Quantify the concentration of Gal-1-P in the cell lysates using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Normalize the Gal-1-P levels to the total protein concentration of the lysate.

  • Determine the effect of this compound on Gal-1-P accumulation by comparing treated versus untreated cells.

Conclusion

The inhibition of GALK1 presents a promising therapeutic strategy for Classic Galactosemia by targeting the root cause of toxic metabolite accumulation. A selective and potent inhibitor, represented here as this compound, serves as an invaluable research tool to further validate this therapeutic hypothesis and to explore the downstream consequences of reducing the Gal-1-P burden in preclinical models. The experimental protocols and data presented in this guide provide a framework for the characterization and application of such inhibitors in the study of inborn errors of metabolism. Further research, including in vivo studies in relevant animal models, is warranted to translate the potential of GALK1 inhibition into a viable therapy for patients with Classic Galactosemia.

References

The Therapeutic Potential of Inhibiting Galactokinase 1 (GALK1) in Classic Galactosemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Classic Galactosemia is a rare genetic metabolic disorder resulting from a deficiency in the galactose-1-phosphate uridylyltransferase (GALT) enzyme.[1][2] This deficiency leads to the cellular accumulation of galactose-1-phosphate (Gal-1-P), a metabolite widely considered to be the primary pathogenic driver of the disease's severe long-term complications, which persist despite dietary galactose restriction.[3][4] A promising therapeutic strategy, known as substrate reduction therapy, aims to prevent the formation of this toxic metabolite by inhibiting the enzyme responsible for its synthesis, galactokinase 1 (GALK1).[4][5] This technical guide provides an in-depth overview of the rationale, development, and preclinical evaluation of GALK1 inhibitors as a potential treatment for Classic Galactosemia. It consolidates key quantitative data, details essential experimental protocols, and visualizes the core biochemical and logical frameworks underpinning this therapeutic approach.

The Pathophysiology of Classic Galactosemia and the Rationale for GALK1 Inhibition

The Leloir Pathway and Toxic Metabolite Accumulation

Galactose is primarily metabolized through the Leloir pathway. The first committed step is the phosphorylation of α-D-galactose to Gal-1-P, a reaction catalyzed by GALK1.[4][6] In healthy individuals, GALT then converts Gal-1-P to glucose-1-phosphate, which can enter mainstream glycolysis.[7][8] In Classic Galactosemia, a severe GALT deficiency disrupts this pathway, causing Gal-1-P to accumulate to toxic levels.[4][9] This buildup is hypothesized to be the main culprit behind the multi-systemic complications of the disease, including cognitive and neurological impairments, and premature ovarian insufficiency in females.[7][10] The standard-of-care, a galactose-restricted diet, is insufficient to prevent these long-term outcomes because the body endogenously produces galactose.[7]

When the Leloir pathway is blocked, galactose can be shunted into alternative metabolic routes, such as the polyol pathway. Here, aldose reductase converts galactose to galactitol.[7][11] The accumulation of this sugar alcohol contributes to specific pathologies, most notably the formation of cataracts.[6][7]

Figure 1: Galactose Metabolism and the Impact of GALT Deficiency cluster_leloir Leloir Pathway cluster_polyol Polyol Pathway (Alternative) Galactose Galactose Gal1P Gal1P Galactose->Gal1P GALK1 (ATP -> ADP) Glucose1P Glucose1P Gal1P->Glucose1P GALT Toxicity Toxicity Gal1P->Toxicity Inhibition of other enzymes, ER Stress, Impaired Glycosylation UDP_Glucose UDP_Glucose Glucose1P->Glycolysis PGM UDP_Galactose UDP_Galactose UDP_Galactose->UDP_Glucose GALE GALT_Block X Galactitol Galactitol Cataracts Cataracts Galactitol->Cataracts Galactose_poly->Galactitol Aldose Reductase

Figure 1. Galactose Metabolism and the Impact of GALT Deficiency.

The Substrate Reduction Hypothesis

The therapeutic strategy of inhibiting GALK1 is based on the "substrate reduction" hypothesis.[4] By blocking the very first step in the pathway, the production of the toxic substrate Gal-1-P can be prevented, thereby mitigating its downstream pathological effects.[1][3] This approach is supported by two key lines of evidence:

  • Clinical Phenotype: Patients with GALK1 deficiency (Type II Galactosemia) have a much milder clinical picture, primarily developing cataracts from galactitol accumulation but largely avoiding the severe systemic complications seen in Classic Galactosemia.[3][6][12]

  • Genetic Evidence: Studies in a mouse model of Classic Galactosemia (Galt mutant) demonstrated that Gal-1-P levels in the liver and brain were elevated 10- to 20-fold compared to wildtype mice. However, in mice doubly mutant for both Galt and Galk1, Gal-1-P levels were normalized, genetically proving that GALK1 is the necessary source of the elevated Gal-1-P.

Figure 2: Therapeutic Rationale for GALK1 Inhibition GALT_Def Classic Galactosemia (GALT Deficiency) Gal1P Gal-1-P Accumulation Gal Galactose GALK1 GALK1 Enzyme Gal->GALK1 GALK1->Gal1P Toxicity Cellular Toxicity & Long-Term Complications Gal1P->Toxicity Inhibitor GALK1 Inhibitor Inhibitor->GALK1 BLOCKS Figure 3: General Workflow for GALK1 Inhibitor Discovery HTS High-Throughput Screening (HTS) (e.g., Kinase-Glo Assay) Hit_ID Hit Identification & Confirmation HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Optimization (Medicinal Chemistry) Hit_ID->SAR Biochem Biochemical & Kinetic Characterization (IC50, Mode of Inhibition) SAR->Biochem Cellular Cell-Based Assays (Gal-1-P reduction in patient fibroblasts) SAR->Cellular PK_PD Pharmacokinetics (PK) & In Vivo Efficacy (Animal Models) Cellular->PK_PD Lead Lead Candidate PK_PD->Lead

References

Investigating the Pathophysiology of Galactosemia with GALK1-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Galactosemia and the Promise of GALK1 Inhibition

Classic galactosemia is a rare, inherited metabolic disorder characterized by the inability to properly metabolize galactose, a sugar found in milk and other dairy products. The disease stems from a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT), a key component of the Leloir pathway responsible for galactose metabolism. This enzymatic block leads to the accumulation of galactose-1-phosphate (Gal-1-P), a toxic metabolite considered a primary driver of the severe long-term complications associated with the disease, including cognitive impairment, speech difficulties, neurological problems, and primary ovarian insufficiency in females.[1]

Current standard of care relies on a strict galactose-restricted diet. While this diet can prevent the acute, life-threatening symptoms in newborns, it does not prevent the development of long-term complications. This has spurred the search for alternative therapeutic strategies. One promising approach is the inhibition of galactokinase 1 (GALK1), the enzyme responsible for the first step in the Leloir pathway: the phosphorylation of galactose to the toxic Gal-1-P.[2] By blocking GALK1, the production of Gal-1-P can be prevented, potentially mitigating the downstream pathological cascade.

This technical guide focuses on GALK1-IN-1, a known inhibitor of GALK1, as a tool to investigate the pathophysiology of galactosemia and as a potential therapeutic lead.

This compound: A Specific Inhibitor of Galactokinase 1

This compound is a small molecule inhibitor of galactokinase 1. Its chemical name is 2'-(benzo[d]oxazol-2-ylamino)-7',8'-dihydro-3'H-spiro[cyclopentane-1,4'-quinazolin]-5'(6'H)-one, and it is identified by the CAS number 669718-48-3. This compound has been identified as a galactokinase inhibitor in patent literature, specifically in patent WO2013043192A1.[3]

Chemical Structure and Properties

The chemical structure of this compound is presented below:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2'-(benzo[d]oxazol-2-ylamino)-7',8'-dihydro-3'H-spiro[cyclopentane-1,4'-quinazolin]-5'(6'H)-one
CAS Number 669718-48-3
Molecular Formula C21H20N4O2
Molecular Weight 360.41 g/mol
IC50 (GALK1) 4.2129 µMMedChemExpress

Note: Detailed experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. The provided IC50 value is from a commercial vendor and references the patent WO2013043192A1.

Investigating Galactosemia Pathophysiology with this compound: Experimental Approaches

While detailed experimental studies specifically utilizing this compound are not widely published, this section outlines key experimental protocols that can be employed to investigate the pathophysiology of galactosemia using this or similar GALK1 inhibitors. These protocols are based on established methods in the field for characterizing GALK1 inhibitors.

In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency of this compound against purified human GALK1 enzyme.

Methodology:

  • Recombinant Human GALK1 Expression and Purification: Express and purify recombinant human GALK1 protein using standard molecular biology techniques.

  • Kinase Activity Assay: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) that measures ATP consumption during the phosphorylation of galactose.

  • Inhibition Profiling:

    • Prepare a series of dilutions of this compound.

    • Incubate the purified GALK1 enzyme with varying concentrations of the inhibitor.

    • Initiate the kinase reaction by adding galactose and ATP.

    • Measure the remaining ATP levels using the luminescence-based assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Models of Galactosemia

Objective: To assess the ability of this compound to reduce the accumulation of galactose-1-phosphate in patient-derived cells.

Methodology:

  • Cell Culture: Culture human fibroblasts or other relevant cell types derived from galactosemia patients with known GALT mutations.

  • Galactose Challenge: Expose the cells to a medium containing a specific concentration of galactose to induce the accumulation of Gal-1-P.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a defined period.

  • Metabolite Extraction and Analysis:

    • Lyse the cells and extract the intracellular metabolites.

    • Quantify the levels of galactose-1-phosphate using techniques such as liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC).

  • Data Analysis: Determine the effective concentration of this compound required to reduce Gal-1-P levels and assess any potential cellular toxicity.

Animal Models of Galactosemia

Objective: To evaluate the in vivo efficacy and safety of this compound in a relevant animal model of galactosemia.

Methodology:

  • Animal Model: Utilize a GALT-deficient animal model, such as a GALT knockout mouse or rat.

  • Inhibitor Administration: Administer this compound to the animals through an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses and for a specified duration.

  • Biochemical Analysis:

    • Collect blood and tissue samples (e.g., liver, brain) at different time points.

    • Measure the levels of galactose, galactitol, and galactose-1-phosphate in these samples using LC-MS or other sensitive analytical methods.

  • Phenotypic Assessment: Evaluate the impact of this compound treatment on galactosemia-related phenotypes, such as cataract formation, neurological function (e.g., motor coordination tests), and markers of organ damage.

  • Toxicology and Pharmacokinetics: Conduct studies to assess the safety profile and pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of this compound.

Data Presentation: Summarizing Quantitative Findings

The following tables provide a template for organizing and presenting quantitative data from studies investigating GALK1 inhibitors. While specific data for this compound is limited in the public domain, these tables can be populated with data from ongoing or future experiments.

Table 2: In Vitro Inhibition of GALK1 Activity

CompoundTargetAssay TypeIC50 (µM)
This compound Human GALK1Luminescence-based4.2129
Reference Inhibitor 1Human GALK1[Specify Assay][Value]
Reference Inhibitor 2Human GALK1[Specify Assay][Value]

Table 3: Reduction of Galactose-1-Phosphate in Patient-Derived Fibroblasts

TreatmentGalactose Challenge (mM)Gal-1-P Level (nmol/mg protein)% Reduction vs. Vehicle
Vehicle Control1[Value]0%
This compound (1 µM) 1[Value][Value]%
This compound (10 µM) 1[Value][Value]%
This compound (50 µM) 1[Value][Value]%

Table 4: In Vivo Efficacy in a GALT-Deficient Mouse Model

Treatment Group (Dose)Blood Gal-1-P (µM)Liver Gal-1-P (nmol/g)Brain Gal-1-P (nmol/g)Cataract Score
Wild-Type Control[Value][Value][Value][Value]
GALT-KO + Vehicle[Value][Value][Value][Value]
GALT-KO + this compound (X mg/kg) [Value][Value][Value][Value]
GALT-KO + this compound (Y mg/kg) [Value][Value][Value][Value]

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) can effectively illustrate the signaling pathways, experimental workflows, and logical relationships involved in the investigation of galactosemia with this compound.

The Leloir Pathway and the Site of GALK1 Inhibition

Caption: The Leloir pathway of galactose metabolism, highlighting the inhibitory action of this compound on GALK1.

Experimental Workflow for In Vitro Evaluation of this compound

In_Vitro_Workflow cluster_0 Enzyme Inhibition Assay cluster_1 Cell-Based Assay Purification Purify Recombinant human GALK1 Assay Perform Kinase Assay with this compound Purification->Assay IC50 Determine IC50 Value Assay->IC50 Culture Culture Galactosemia Patient Fibroblasts Challenge Galactose Challenge Culture->Challenge Treatment Treat with this compound Challenge->Treatment Analysis Measure Intracellular Gal-1-P (LC-MS) Treatment->Analysis

Caption: A streamlined workflow for the in vitro characterization of this compound.

Logic Diagram for the Therapeutic Rationale of GALK1 Inhibition

Therapeutic_Rationale GALT_Deficiency GALT Deficiency (Classic Galactosemia) Gal1P_Accumulation Galactose-1-Phosphate Accumulation GALT_Deficiency->Gal1P_Accumulation Toxicity Cellular Toxicity & Long-Term Complications Gal1P_Accumulation->Toxicity GALK1_Activity GALK1 Activity GALK1_Activity->Gal1P_Accumulation GALK1_Inhibition GALK1 Inhibition (e.g., with this compound) GALK1_Inhibition->GALK1_Activity Reduced_Gal1P Reduced Gal-1-P Production GALK1_Inhibition->Reduced_Gal1P leads to Therapeutic_Effect Potential Therapeutic Benefit Reduced_Gal1P->Therapeutic_Effect

Caption: The therapeutic rationale for using GALK1 inhibitors in classic galactosemia.

Conclusion and Future Directions

This compound represents a valuable chemical tool for dissecting the intricate pathophysiology of galactosemia. As a specific inhibitor of the first committed step in galactose metabolism, it allows for the investigation of the direct consequences of blocking Gal-1-P production in various experimental models. While publicly available data on this compound is currently limited, the experimental frameworks outlined in this guide provide a clear path for its characterization and for advancing our understanding of galactosemia.

Future research should focus on comprehensive preclinical studies of this compound and other potent and selective GALK1 inhibitors. Key areas of investigation include long-term efficacy and safety in animal models, the impact on a broader range of neurological and physiological endpoints, and the potential for combination therapies. Ultimately, the development of effective GALK1 inhibitors holds significant promise for a new generation of therapeutics that could finally address the unmet medical needs of individuals living with classic galactosemia.

References

The Potent GALK1 Inhibitor, NCATS-SM4487, Demonstrates Significant Reduction of Galactose-1-Phosphate Accumulation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of a potent and selective galactokinase 1 (GALK1) inhibitor, NCATS-SM4487, on the accumulation of galactose-1-phosphate (Gal-1-P). The inhibition of GALK1 is a promising therapeutic strategy for classic galactosemia, a rare genetic disorder characterized by the toxic buildup of Gal-1-P due to a deficiency in the galactose-1-phosphate uridylyltransferase (GALT) enzyme. By blocking the first committed step in galactose metabolism, GALK1 inhibitors aim to prevent the formation of Gal-1-P, thereby mitigating the downstream pathology of the disease.

Introduction to GALK1 and the Rationale for Inhibition

Galactokinase 1 (GALK1) is a key enzyme in the Leloir pathway, responsible for the phosphorylation of galactose to Gal-1-P.[1][2] In individuals with classic galactosemia, the inability to metabolize Gal-1-P leads to its accumulation in various tissues, causing severe long-term complications, including neurological damage, cataracts, and ovarian failure. The therapeutic hypothesis is that by inhibiting GALK1, the production of the toxic metabolite Gal-1-P can be significantly reduced, thus offering a potential treatment for this debilitating disease.[3][4][5] This approach is supported by the observation that individuals with a deficiency in GALK1 (Type II galactosemia) present with much milder symptoms, primarily cataracts, and do not accumulate Gal-1-P.[2]

NCATS-SM4487: A Potent and Selective GALK1 Inhibitor

Through structure-based drug design and optimization, a series of potent dihydropyrimidine (B8664642) inhibitors of human GALK1 have been developed.[4][6] One such lead compound, NCATS-SM4487, has demonstrated significant potency in both biochemical and cellular assays.[7]

Quantitative Data on the Efficacy of NCATS-SM4487

The inhibitory activity of NCATS-SM4487 has been quantified through various in vitro experiments. The following table summarizes the key quantitative data.

ParameterValueDescriptionReference
Biochemical IC50 (hGALK1) 0.048 µMThe half-maximal inhibitory concentration of NCATS-SM4487 against purified human GALK1 enzyme.[7]
Cellular Gal-1-P Reduction 50% at 3 µMThe reduction of galactose-1-phosphate levels in fibroblasts derived from a patient with classic galactosemia after a galactose challenge, treated with 3 µM of NCATS-SM4487.[7]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

GALK1 Biochemical Inhibition Assay (Kinase-Glo® Assay)

This assay determines the in vitro potency of inhibitors against purified GALK1.

Principle: The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, and conversely, an increase in luminescence signifies inhibition of the kinase.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human GALK1 is purified. The reaction mixture is prepared with a buffer containing galactose and ATP at concentrations near their respective Km values.

  • Inhibitor Addition: A serial dilution of the test compound (e.g., NCATS-SM4487) is added to the reaction mixture in a 384-well plate.

  • Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of GALK1. The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: The Kinase-Glo® reagent is added to the wells, which terminates the kinase reaction and initiates the luminescent signal generation.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to controls (no enzyme and no inhibitor) and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Cellular Galactose-1-Phosphate Accumulation Assay

This assay measures the ability of an inhibitor to reduce the accumulation of Gal-1-P in a cellular model of galactosemia.

Principle: Fibroblasts from patients with classic galactosemia are challenged with galactose to induce the accumulation of Gal-1-P. The effect of a GALK1 inhibitor on this accumulation is then quantified.[1][8]

Protocol:

  • Cell Culture: Human fibroblasts from a patient with classic galactosemia are cultured in a suitable medium.

  • Inhibitor Treatment: Cells are pre-incubated with various concentrations of the GALK1 inhibitor (e.g., NCATS-SM4487) for a specified time.

  • Galactose Challenge: The culture medium is then replaced with a medium containing a high concentration of galactose to stimulate Gal-1-P production.

  • Cell Lysis and Sample Preparation: After the galactose challenge, the cells are washed and lysed. The cell lysates are then processed to extract the metabolites.

  • Gal-1-P Quantification: The concentration of Gal-1-P in the cell lysates is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]

  • Data Analysis: The levels of Gal-1-P in inhibitor-treated cells are compared to those in untreated control cells to determine the percentage of reduction.

Visualizations

Signaling Pathway: The Leloir Pathway and the Site of GALK1 Inhibition

The following diagram illustrates the Leloir pathway of galactose metabolism and highlights the inhibitory action of NCATS-SM4487 on GALK1.

Leloir_Pathway Gal Galactose GALK1 GALK1 Gal->GALK1 Gal1P Galactose-1-Phosphate GALT GALT Gal1P->GALT UDPGal UDP-Galactose GALE GALE UDPGal->GALE UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate GALK1->Gal1P ATP -> ADP GALT->UDPGal GALT->Glc1P GALE->UDPGlc Inhibitor NCATS-SM4487 Inhibitor->GALK1

Caption: The Leloir Pathway and GALK1 Inhibition.

Experimental Workflow: Cellular Gal-1-P Accumulation Assay

The diagram below outlines the workflow for assessing the efficacy of a GALK1 inhibitor in a cell-based assay.

Cellular_Assay_Workflow cluster_protocol Experimental Protocol A 1. Culture Patient Fibroblasts B 2. Pre-incubate with NCATS-SM4487 A->B C 3. Galactose Challenge B->C D 4. Cell Lysis and Metabolite Extraction C->D E 5. LC-MS/MS Analysis of Galactose-1-Phosphate D->E F 6. Data Analysis: % Reduction of Gal-1-P E->F

Caption: Workflow for Cellular Gal-1-P Assay.

Logical Relationship: Rationale for GALK1 Inhibition

This diagram illustrates the logical flow from the disease state to the therapeutic intervention.

Rationale_Diagram Disease Classic Galactosemia: GALT Deficiency Problem Accumulation of Toxic Galactose-1-Phosphate Disease->Problem Source Galactose is converted to Galactose-1-Phosphate by GALK1 Problem->Source Intervention Inhibit GALK1 with NCATS-SM4487 Source->Intervention Outcome Reduced Production of Galactose-1-Phosphate Intervention->Outcome Goal Therapeutic Benefit for Classic Galactosemia Outcome->Goal

Caption: Therapeutic Rationale for GALK1 Inhibition.

Conclusion

The potent and selective GALK1 inhibitor, NCATS-SM4487, effectively reduces the production of galactose-1-phosphate in both biochemical and cellular models of classic galactosemia. These findings provide a strong rationale for the continued development of GALK1 inhibitors as a potential therapeutic strategy for this rare metabolic disorder. Further in vivo studies are warranted to evaluate the safety and efficacy of this approach in a preclinical setting.

References

Unveiling the Cellular interactome of GALK1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the cellular targets of inhibitors targeting Galactokinase 1 (GALK1), a key enzyme in galactose metabolism. The accumulation of the GALK1 product, galactose-1-phosphate, is implicated in the pathology of Classic Galactosemia. Consequently, the development of potent and selective GALK1 inhibitors is a promising therapeutic strategy. This document summarizes the binding affinities of representative GALK1 inhibitors, details key experimental protocols for target identification and validation, and provides visual representations of the relevant biological pathways and experimental workflows. While a specific compound designated "GALK1-IN-1" was not identified in the public literature at the time of this writing, this guide focuses on well-characterized inhibitors of GALK1 to provide a comprehensive resource for researchers in the field.

Introduction to GALK1 as a Therapeutic Target

Galactokinase 1 (GALK1) is the initial and committing enzyme in the Leloir pathway, which is responsible for the metabolism of galactose. GALK1 catalyzes the phosphorylation of galactose to galactose-1-phosphate (Gal-1-P). In the genetic disorder Classic Galactosemia, a deficiency in the downstream enzyme galactose-1-phosphate uridylyltransferase (GALT) leads to the toxic accumulation of Gal-1-P. This buildup is considered a primary driver of the severe multi-organ complications associated with the disease. Therefore, inhibiting GALK1 to reduce the production of Gal-1-P is a compelling therapeutic approach. The ideal GALK1 inhibitor would exhibit high potency for its target and a clean off-target profile to minimize potential side effects.

Quantitative Analysis of GALK1 Inhibitor Binding Affinities

The potency and selectivity of several GALK1 inhibitors have been characterized using various biochemical and cellular assays. The following tables summarize the available quantitative data for representative compounds.

Table 1: On-Target Activity of Representative GALK1 Inhibitors

Compound NameSynonym(s)TargetAssay TypeIC50 (µM)SpeciesReference
NCGC00238624Compound 1GALK1Biochemical7.69Human[1]
GALK1Biochemical13.67Mouse[1]
T1Spiro-benzoxazoleGALK1Biochemical12Human[2]
T2Spiro-benzoxazoleGALK1Biochemical17Human[2]
Cpd36-GALK1CellularNot Reported-[3]

Note: IC50 is the half-maximal inhibitory concentration. A lower value indicates higher potency. Quantitative binding affinity data for Cpd36 was not available in the reviewed literature.

Table 2: Selectivity Profile of NCGC00238624

Off-TargetAssay TypeConcentration Tested (µM)ResultReference
GALK2Biochemical10Inactive[1]
Kinome PanelKINOMEscan10Negligible cross-reactivity[1]

Note: While a KINOMEscan was performed for NCGC00238624 and showed high selectivity, the detailed dataset was not publicly available.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental strategies is crucial for understanding the mechanism of action of GALK1 inhibitors.

The Leloir Pathway and GALK1 Inhibition

The following diagram illustrates the central role of GALK1 in the Leloir pathway and the therapeutic intervention point for GALK1 inhibitors.

Leloir_Pathway Leloir Pathway and GALK1 Inhibition cluster_leloir Leloir Pathway Galactose Galactose Gal_1_P Galactose-1-Phosphate Galactose->Gal_1_P GALK1 UDP_Galactose UDP-Galactose Gal_1_P->UDP_Galactose GALT GALT_deficiency GALT Deficiency (Classic Galactosemia) UDP_Glucose UDP-Glucose UDP_Galactose->UDP_Glucose GALE Glycoconjugates Glycoproteins & Glycolipids UDP_Galactose->Glycoconjugates GALK1_IN_1 GALK1 Inhibitor (e.g., this compound) GALK1_IN_1->Gal_1_P Inhibits

Caption: The Leloir pathway, illustrating GALK1's role and inhibitor action.

Experimental Workflow for Cellular Target Identification

This diagram outlines a general workflow for identifying the on- and off-targets of a kinase inhibitor like a GALK1 inhibitor.

Target_Identification_Workflow Workflow for Kinase Inhibitor Target Identification cluster_0 Initial Characterization cluster_1 Cellular Target Engagement cluster_2 Off-Target Profiling cluster_3 Validation and Phenotypic Analysis Biochemical_Assay Biochemical Assay (e.g., Kinase-Glo) Determine_IC50 Determine IC50 vs. Primary Target Biochemical_Assay->Determine_IC50 CETSA Cellular Thermal Shift Assay (CETSA) Determine_IC50->CETSA Target_Engagement Confirm Target Engagement in Cells CETSA->Target_Engagement KinomeScan Kinome-wide Profiling (e.g., KINOMEscan) Target_Engagement->KinomeScan Chemoproteomics Chemoproteomics Target_Engagement->Chemoproteomics Identify_Off_Targets Identify Potential Off-Targets KinomeScan->Identify_Off_Targets Chemoproteomics->Identify_Off_Targets Target_Knockdown Target Knockdown/out (siRNA/CRISPR) Identify_Off_Targets->Target_Knockdown Validate_Off_Targets Validate Functional Relevance of Off-Targets Target_Knockdown->Validate_Off_Targets Cellular_Assays Cellular Phenotypic Assays Cellular_Assays->Validate_Off_Targets

Caption: A generalized workflow for identifying kinase inhibitor targets.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of GALK1 inhibitors.

GALK1 Biochemical Inhibition Assay (Kinase-Glo™ Format)

This protocol is adapted from established methods for measuring kinase activity by quantifying ATP consumption.

Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human GALK1.

Materials:

  • Recombinant human GALK1 enzyme

  • D-Galactose

  • ATP

  • Kinase-Glo™ Luminescent Kinase Assay Kit

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Test compound (e.g., "this compound") dissolved in DMSO

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, with 11 subsequent 1:3 dilutions.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution of GALK1 in Assay Buffer.

    • Prepare a 2X substrate solution containing D-galactose and ATP in Assay Buffer. The final concentrations in the assay should be close to the Km for each substrate (e.g., 100 µM for galactose and 35 µM for ATP).

  • Assay Plate Setup:

    • Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the 2X GALK1 enzyme solution to each well.

    • Incubate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the 2X substrate solution to each well.

    • Mix the plate gently and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the Kinase-Glo™ Reagent to room temperature.

    • Add 10 µL of Kinase-Glo™ Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to GALK1 activity.

    • Normalize the data to the vehicle (DMSO) control (0% inhibition) and a control with no enzyme (100% inhibition).

    • Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for GALK1 Target Engagement

This protocol outlines a method to confirm that a GALK1 inhibitor binds to its target in a cellular context.

Objective: To assess the target engagement of a GALK1 inhibitor by measuring its effect on the thermal stability of the GALK1 protein in intact cells.

Materials:

  • Human cell line expressing GALK1 (e.g., HEK293T)

  • Cell culture medium and supplements

  • Test compound (e.g., "this compound") dissolved in DMSO

  • PBS (Phosphate-Buffered Saline) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-GALK1 primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the test compound at various concentrations or with DMSO (vehicle control) for 1-2 hours at 37°C.

  • Cell Harvesting and Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler. Include an unheated control at 37°C.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-GALK1 antibody.

  • Data Analysis:

    • Quantify the band intensities for GALK1 at each temperature for both the compound-treated and vehicle-treated samples.

    • Plot the band intensity (as a percentage of the 37°C control) against the temperature to generate a melting curve for GALK1.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the GALK1 protein, confirming target engagement.

Conclusion

The development of specific GALK1 inhibitors holds significant promise for the treatment of Classic Galactosemia. This guide provides a framework for the characterization of such inhibitors, from initial biochemical potency determination to cellular target engagement and selectivity profiling. The provided data tables, pathway and workflow diagrams, and detailed experimental protocols serve as a valuable resource for researchers dedicated to advancing our understanding and therapeutic targeting of GALK1. As new inhibitors are developed, the application of these and other advanced techniques will be critical in elucidating their full cellular interactome and ensuring the development of safe and effective medicines.

References

A Deep Dive into the Basic Research Applications of a Potent GALK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the foundational research applications of potent and selective inhibitors of Galactokinase 1 (GALK1). The primary focus of GALK1 inhibition is as a substrate reduction therapy for Classic Galactosemia, a rare metabolic disorder. This document provides a comprehensive overview of the mechanism of action, key quantitative data for representative inhibitors, detailed experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Rationale for GALK1 Inhibition

Classic Galactosemia is an autosomal recessive disorder caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT).[1][2] This deficiency leads to the accumulation of galactose-1-phosphate (Gal-1-P), which is considered a primary pathogenic driver of the disease's severe multi-systemic complications.[1][3] The therapeutic strategy behind GALK1 inhibition is to prevent the initial phosphorylation of galactose, thereby blocking the production of the toxic Gal-1-P metabolite.[1][3] This "substrate reduction" approach has gained traction as a potential treatment for various inborn errors of metabolism.[1]

GALK1 is a member of the GHMP (galactokinase, homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase) family of small molecule kinases.[1][4] It catalyzes the ATP-dependent phosphorylation of α-D-galactose to produce Gal-1-P, the first committed step in the Leloir pathway of galactose metabolism.[1][4][5] The development of potent and selective GALK1 inhibitors, therefore, represents a promising therapeutic avenue for Classic Galactosemia.

Quantitative Data for Representative GALK1 Inhibitors

A number of small molecule inhibitors of human GALK1 (hGALK1) have been identified and characterized. These compounds belong to various chemical series, including spiro-benzoxazoles, dihydropyrimidines, and phenylsulfonamides.[1][6][7] Their efficacy is typically evaluated by their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays.

Table 1: Biochemical Potency of Selected GALK1 Inhibitors

Compound IDChemical SeriesInhibition TypeTargetIC50 (nM)Reference
Compound 1DihydropyrimidineATP CompetitivehGALK1< 100[6]
T1Spiro-benzoxazoleATP CompetitivehGALK1Low Micromolar[1]
T2Spiro-benzoxazoleATP CompetitivehGALK1Low Micromolar[1]
Compound 38Dihydropyrimidine AnalogATP CompetitivehGALK1< 100[6]
Compound 53Dihydropyrimidine AnalogATP CompetitivehGALK1< 100[6]
Phenylsulfonamide SeriesPhenylsulfonamideNot SpecifiedhGALK1Not Specified[7]

Table 2: Cellular Activity and Pharmacokinetic Properties of an Optimized Dihydropyrimidine Inhibitor

ParameterValueReference
Cellular Gal-1P Accumulation IC50Low Micromolar[6]
Mouse PharmacokineticsSuitable for in vivo studies[6]

Signaling Pathways and Logical Relationships

The primary signaling pathway relevant to GALK1 inhibition is the Leloir pathway of galactose metabolism. Understanding this pathway is crucial for comprehending the mechanism of action of GALK1 inhibitors.

Leloir_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Galactose_ext Galactose (dietary) Galactose_int Galactose Galactose_ext->Galactose_int Gal1P Galactose-1-Phosphate Galactose_int->Gal1P ATP ADP UDP_Gal UDP-Galactose Gal1P->UDP_Gal UDP-Glc UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc NAD+ G1P Glucose-1-Phosphate Glycolysis Glycolysis/ Glycogenesis G1P->Glycolysis GALK1 GALK1 GALT GALT GALT->G1P GALE GALE PGM PGM Inhibitor GALK1 Inhibitor Inhibitor->GALK1

The Leloir Pathway and the Site of GALK1 Inhibition.

The logical workflow for the development and application of a GALK1 inhibitor in a research context follows a structured path from initial discovery to preclinical evaluation.

Inhibitor_Development_Workflow HTS High-Throughput Screening (qHTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Structure-Based Lead Optimization Hit_ID->Lead_Opt Biochem_Assay Biochemical Assays (IC50, Kinetics) Lead_Opt->Biochem_Assay Cell_Assay Cellular Assays (Gal-1-P Accumulation) Biochem_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies (in vivo) Cell_Assay->PK_Studies Preclinical Preclinical Candidate PK_Studies->Preclinical

Workflow for GALK1 Inhibitor Discovery and Preclinical Development.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of potent GALK1 inhibitors.

Recombinant Human GALK1 Expression and Purification

Objective: To produce purified, active hGALK1 for use in biochemical assays.

Materials:

  • E. coli expression system (e.g., BL21(DE3))

  • Expression vector containing His-tagged hGALK1

  • Luria-Bertani (LB) broth

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Size-exclusion chromatography column

Protocol:

  • Transform the hGALK1 expression vector into competent E. coli cells.

  • Inoculate a starter culture and grow overnight at 37°C.

  • Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate at 18°C overnight.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged hGALK1 with elution buffer.

  • Further purify the protein using size-exclusion chromatography.

  • Assess purity by SDS-PAGE and determine protein concentration.

GALK1 Biochemical Inhibition Assay (Kinase-Glo™ Assay)

Objective: To determine the in vitro potency (IC50) of a compound against hGALK1.

Materials:

  • Purified recombinant hGALK1

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP

  • D-Galactose

  • Test compound serially diluted in DMSO

  • Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Protocol:

  • Prepare a reaction mixture containing assay buffer, hGALK1, and D-galactose.

  • Dispense the test compound at various concentrations into the wells of a 384-well plate.

  • Add the reaction mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo™ reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

  • Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Cellular Galactose-1-Phosphate Accumulation Assay

Objective: To assess the ability of a GALK1 inhibitor to reduce Gal-1-P levels in a cellular context.

Materials:

  • GALT-deficient patient-derived fibroblasts

  • Galactose-free cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Test compound serially diluted in DMSO

  • D-Galactose

  • Hypotonic lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 25 mM NaCl, 0.5 mM EDTA, protease inhibitors)

  • Alkaline phosphatase

  • Reagents for quantifying Gal-1-P (e.g., via a coupled enzymatic assay that measures NADH production)

Protocol:

  • Plate GALT-deficient fibroblasts in a multi-well plate and culture until confluent.

  • Replace the medium with fresh galactose-free medium containing the test compound at various concentrations and incubate for 2-4 hours at 37°C.[6]

  • Induce Gal-1-P accumulation by adding D-galactose to the medium to a final concentration of 0.05% (a "galactose challenge").[6]

  • Incubate for an additional 4 hours at 37°C.[6]

  • Wash the cells with PBS and lyse them in hypotonic lysis buffer.

  • Clarify the lysates by centrifugation.

  • Measure the Gal-1-P concentration in the supernatant using a suitable method, such as an alkaline phosphatase-coupled enzymatic assay.

  • Normalize the Gal-1-P concentration to the total protein concentration of the lysate.

  • Calculate the percent reduction in Gal-1-P accumulation for each compound concentration relative to vehicle-treated controls.

  • Determine the cellular IC50 value.

Conclusion

Potent and selective GALK1 inhibitors represent a promising therapeutic strategy for Classic Galactosemia by targeting the root cause of toxic metabolite accumulation. The basic research applications of these inhibitors are crucial for validating this therapeutic hypothesis, understanding the pathophysiology of the disease, and providing the foundation for drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the continued investigation and development of novel treatments for this debilitating disorder. The use of robust biochemical and cellular assays, as outlined here, is essential for the characterization of new inhibitor candidates and their progression towards clinical evaluation.

References

The Impact of GALK1-IN-1 on Galactitol Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Classic galactosemia is an inborn error of metabolism characterized by the inability to properly metabolize galactose, leading to the accumulation of toxic metabolites, primarily galactose-1-phosphate (Gal-1-P) and galactitol. The accumulation of Gal-1-P is widely considered a key driver of the long-term complications associated with the disease. A promising therapeutic strategy involves the inhibition of galactokinase 1 (GALK1), the enzyme that catalyzes the first step in galactose metabolism. This technical guide provides an in-depth analysis of the core principles behind GALK1 inhibition, with a specific focus on the potential impact of the inhibitor GALK1-IN-1 on the formation of galactitol. While direct experimental data on the effect of this compound on galactitol levels is not yet publicly available, this document synthesizes the existing scientific literature to provide a comprehensive overview of the underlying mechanisms, relevant experimental protocols, and a scientifically reasoned hypothesis on the expected outcomes.

Introduction to Galactose Metabolism and Galactosemia

The Leloir pathway is the primary route for galactose metabolism in humans. In this pathway, dietary galactose is first phosphorylated by galactokinase 1 (GALK1) to form Gal-1-P.[1][2] Subsequently, galactose-1-phosphate uridylyltransferase (GALT) converts Gal-1-P to UDP-galactose. In classic galactosemia, a deficiency in GALT activity leads to the accumulation of Gal-1-P.[1][2] This buildup is cytotoxic and is associated with the severe long-term complications of the disease, including cognitive impairment, speech problems, and primary ovarian insufficiency.

When the Leloir pathway is impaired, galactose is shunted into alternative metabolic routes. One such pathway is the reduction of galactose to galactitol, a sugar alcohol, by the enzyme aldose reductase.[3] Galactitol is poorly metabolized and cannot easily cross cell membranes, leading to its intracellular accumulation. This accumulation creates an osmotic imbalance, causing cell swelling and damage, which is a major contributor to the formation of cataracts in galactosemia patients.[4]

The Rationale for GALK1 Inhibition

The primary therapeutic goal in classic galactosemia is to reduce the levels of toxic metabolites. Since the accumulation of Gal-1-P is a central pathogenic event, inhibiting its production by targeting GALK1 is a logical therapeutic approach.[5][6] By blocking the first committed step in galactose metabolism, GALK1 inhibitors are expected to prevent the downstream accumulation of Gal-1-P. Several small molecule inhibitors of GALK1 have been developed and have shown promise in reducing Gal-1-P levels in preclinical studies.[7][8][9]

This compound: A Galactokinase Inhibitor

This compound is a known inhibitor of galactokinase 1.[10][11] While information in the public domain is limited, its fundamental biochemical activity has been characterized.

Quantitative Data for this compound and Other Select Inhibitors

The following table summarizes the available quantitative data for this compound and provides a comparative look at another GALK1 inhibitor, NCGC00238624, for which more data is available.

InhibitorTargetIC50Effect on Gal-1-PEffect on GalactitolReference
This compound Galactokinase 1 (GALK1)4.2129 µMData not publicly availableData not publicly available[10][11]
NCGC00238624 Galactokinase 1 (GALK1)7.69 µM (human), 13.67 µM (mouse)Lowered Gal-1-P levels in primary patient fibroblastsData not publicly available[12]

Note: The effect of GALK1 inhibitors on galactitol levels is an area of active research and has been noted in the literature as an aspect that "remains to be investigated".[5]

Hypothesized Impact of this compound on Galactitol Formation

Inhibition of GALK1 by this compound blocks the conversion of galactose to Gal-1-P. This has a direct and intended therapeutic benefit of reducing the accumulation of the primary toxic metabolite, Gal-1-P. However, the impact on galactitol formation is more complex and warrants careful consideration.

By blocking the primary metabolic pathway for galactose, GALK1 inhibition could lead to an increase in the intracellular concentration of free galactose. This elevated galactose pool could then become a substrate for aldose reductase, potentially leading to an increase in galactitol formation. This is a critical consideration in the development of GALK1 inhibitors as a therapeutic strategy.

It is therefore imperative that preclinical and clinical evaluation of GALK1 inhibitors, including this compound, include careful monitoring of galactitol levels in relevant biological matrices.

Signaling Pathways and Experimental Workflows

Galactose Metabolism and the Impact of GALK1 Inhibition

Galactose_Metabolism Galactose Galactose GALK1 GALK1 Galactose->GALK1 ATP->ADP AldoseReductase Aldose Reductase Galactose->AldoseReductase GALK1_IN_1 This compound GALK1_IN_1->GALK1 Gal_1_P Galactose-1-Phosphate GALK1->Gal_1_P GALT GALT (deficient in Classic Galactosemia) Gal_1_P->GALT UDP_Gal UDP-Galactose GALT->UDP_Gal Blocked Galactitol Galactitol AldoseReductase->Galactitol

Caption: The Leloir pathway of galactose metabolism and the inhibitory action of this compound.

Experimental Workflow for Evaluating GALK1 Inhibitors

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay: GALK1 Activity IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assay: Patient-derived Fibroblasts Gal_1_P_Measurement Gal-1-P Measurement Cell_Based_Assay->Gal_1_P_Measurement Galactitol_Measurement Galactitol Measurement Cell_Based_Assay->Galactitol_Measurement Toxicity_Assessment Toxicity Assessment Cell_Based_Assay->Toxicity_Assessment Animal_Model Animal Model of Galactosemia PK_PD_Analysis PK/PD Analysis Animal_Model->PK_PD_Analysis Efficacy_Evaluation Efficacy Evaluation Animal_Model->Efficacy_Evaluation GALK1_IN_1 This compound GALK1_IN_1->Biochemical_Assay GALK1_IN_1->Cell_Based_Assay GALK1_IN_1->Animal_Model Efficacy_Evaluation->Gal_1_P_Measurement Efficacy_Evaluation->Galactitol_Measurement

Caption: A typical experimental workflow for the preclinical evaluation of a GALK1 inhibitor.

Experimental Protocols

Measurement of GALK1 Activity (Coupled Enzyme Assay)

This protocol describes a common method for determining GALK1 activity by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Recombinant human GALK1 enzyme

  • This compound or other test compounds

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT

  • Substrates: ATP, D-galactose

  • Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH)

  • Coupling Substrates: Phosphoenolpyruvate (PEP), NADH

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, PEP, NADH, PK, and LDH.

  • Add the test compound (e.g., this compound) at various concentrations.

  • Initiate the reaction by adding ATP and D-galactose.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of NADH oxidation is proportional to the rate of ADP production, and thus to the GALK1 activity.

  • Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Measurement of Galactitol in Cell Culture

This protocol outlines a general procedure for quantifying galactitol levels in cultured cells, such as patient-derived fibroblasts, following treatment with a GALK1 inhibitor.

Materials:

  • Patient-derived fibroblasts with GALT deficiency

  • Cell culture medium (galactose-free)

  • This compound or other test compounds

  • Galactose

  • Internal standard (e.g., sorbitol)

  • Reagents for cell lysis and protein precipitation (e.g., methanol)

  • Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) system

Procedure:

  • Culture GALT-deficient fibroblasts in galactose-free medium.

  • Treat the cells with various concentrations of the GALK1 inhibitor for a specified period.

  • Expose the cells to a defined concentration of galactose to induce galactitol formation.

  • Harvest the cells and perform cell lysis.

  • Precipitate proteins from the cell lysate.

  • Add an internal standard to the supernatant.

  • Derivatize the samples to make the polyols volatile for GC-MS analysis.

  • Analyze the samples by GC-MS or HPLC to quantify galactitol levels relative to the internal standard.

  • Compare galactitol levels in inhibitor-treated cells to untreated controls.

Conclusion and Future Directions

This compound represents a tool for the further investigation of GALK1 inhibition as a therapeutic strategy for classic galactosemia. The primary and intended effect of this and other GALK1 inhibitors is the reduction of the toxic metabolite Gal-1-P. However, the potential for these inhibitors to increase the flux of galactose through the aldose reductase pathway, leading to elevated galactitol levels, is a significant consideration that requires thorough investigation. Future research must focus on comprehensive preclinical studies that concurrently measure Gal-1-P and galactitol levels in response to GALK1 inhibition. Such studies are crucial for determining the overall therapeutic potential and safety profile of this class of inhibitors. The development of potent and selective GALK1 inhibitors, coupled with a deep understanding of their metabolic consequences, holds the promise of a novel and much-needed therapeutic intervention for patients with classic galactosemia.

References

Discovery and Development of Novel GALK1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of novel inhibitors targeting Galactokinase 1 (GALK1). The inhibition of GALK1 is a promising therapeutic strategy for Classic Galactosemia, a rare metabolic disorder caused by a deficiency in the galactose-1-phosphate uridylyltransferase (GALT) enzyme. This deficiency leads to the toxic accumulation of galactose-1-phosphate (Gal-1-P), the product of the GALK1-catalyzed reaction. By inhibiting GALK1, the production of this toxic metabolite can be reduced.[1][2][3][4][5]

This document details the various classes of GALK1 inhibitors discovered to date, presents their quantitative pharmacological data, outlines the key experimental protocols for their characterization, and visualizes the underlying biological pathways and drug discovery workflows.

The Role of GALK1 in Classic Galactosemia

Classic Galactosemia is an autosomal recessive disorder that, if untreated, can lead to severe complications, including liver dysfunction, cataracts, and developmental delays.[6][7] The pathophysiology is primarily driven by the accumulation of Gal-1-P. GALK1 is the first enzyme in the Leloir pathway, which is responsible for the metabolism of galactose.[6][8][9] It catalyzes the phosphorylation of galactose to Gal-1-P.[8][9] In individuals with a deficient GALT enzyme, the subsequent step in the Leloir pathway is blocked, leading to the buildup of Gal-1-P.[3][10] Therefore, inhibiting GALK1 presents a direct approach to substrate reduction therapy for Classic Galactosemia.[2][5]

Below is a diagram illustrating the Leloir pathway and the role of GALK1.

GALT_Pathway Leloir Pathway and GALK1 Inhibition Galactose Galactose GALK1 GALK1 Galactose->GALK1 ATP to ADP Gal_1_P Galactose-1-Phosphate (Toxic Metabolite) GALK1->Gal_1_P GALT GALT (Deficient in Classic Galactosemia) Gal_1_P->GALT Glucose_1_P Glucose-1-Phosphate GALT->Glucose_1_P UDP_Galactose UDP-Galactose GALT->UDP_Galactose UDP_Glucose UDP-Glucose UDP_Glucose->GALT Inhibitor GALK1 Inhibitor Inhibitor->GALK1 Inhibition

Caption: The Leloir pathway for galactose metabolism and the therapeutic intervention point for GALK1 inhibitors.

Classes of GALK1 Inhibitors and Quantitative Data

Several classes of GALK1 inhibitors have been identified through various drug discovery campaigns, including high-throughput screening and virtual screening.[2][3] The most well-characterized are the ATP-competitive spiro-benzoxazole and the phenylsulfonamide series.[1][2] More recently, fragment-based screening has led to the discovery of allosteric inhibitors, which may offer advantages in terms of selectivity.[1]

The following tables summarize the quantitative data for representative GALK1 inhibitors.

Table 1: ATP-Competitive GALK1 Inhibitors

Compound IDChemical ClassIC50 (µM)Assay TypeReference
T1Spiro-benzoxazoleLow-to-mid µMKinase-Glo[1][3]
T2Spiro-benzoxazoleLow-to-mid µMKinase-Glo[1][3]
Inhibitor C1Phenylsulfonamide3.5Kinase-Glo[2]

Table 2: Allosteric GALK1 Inhibitors

Compound IDDiscovery MethodIC50 (µM)Assay TypeReference
Fragment 3Fragment ScreeningMicromolarAmplex Red[1]
Compound 11Fragment MergingMicromolarAmplex Red[1]
Compound 12Fragment MergingMicromolarAmplex Red[1]
Compound 13Fragment MergingMicromolarAmplex Red[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and characterization of GALK1 inhibitors.

Recombinant Human GALK1 (hGALK1) Expression and Purification

Objective: To produce purified hGALK1 for use in biochemical assays.

Protocol:

  • Expression: A construct of full-length hGALK1 with an N-terminal His6-tag is transformed into E. coli BL21(DE3) cells.[1] The cells are cultured in Terrific Broth and protein expression is induced with 0.1 mM IPTG at 18°C.[1]

  • Lysis: Cell pellets are harvested and homogenized in a lysis buffer (50 mM sodium phosphate (B84403) pH 7.4, 500 mM NaCl, 5% glycerol, 0.5 mM TCEP, 30 mM galactose).[1] The lysate is then centrifuged to remove insoluble material.[1]

  • Purification: The supernatant is first purified using nickel affinity chromatography.[1] This is followed by size-exclusion chromatography (Superdex 200) into a crystallization buffer (50 mM sodium phosphate pH 7.4, 500 mM NaCl, 5% glycerol, 30 mM Galactose, and 0.5 mM TCEP).[1]

  • Concentration: The purified protein is concentrated to approximately 24 mg/mL.[1]

GALK1 Biochemical Inhibition Assays

Two primary biochemical assays are commonly used to determine the inhibitory activity of compounds against GALK1.

Principle: This assay measures the amount of ATP remaining in the reaction mixture after the GALK1-catalyzed reaction. A lower ATP level, resulting in lower luminescence, corresponds to higher GALK1 activity.[2][11]

Protocol:

  • Reaction Setup: The assay is typically performed in a 1536-well plate format.[2][12] Test compounds are added at various concentrations.

  • Enzyme Reaction: Recombinant hGALK1 is added to the wells, and the reaction is initiated by the addition of ATP (e.g., 35 µM) and galactose (e.g., 100 µM).[2][12] The reaction is incubated for a set period (e.g., 60 minutes).[11]

  • Detection: An equal volume of Kinase-Glo™ reagent is added to each well.[11] This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

  • Measurement: After a brief incubation (e.g., 10 minutes), the luminescence is measured using a plate reader.[11] The IC50 values are calculated from the dose-response curves.

Principle: This assay is a coupled-enzyme assay that measures the amount of galactose consumed by GALK1. It is particularly useful for confirming the mode of inhibition, especially with respect to ATP, as it is not subject to the same feedback inhibition as the Kinase-Glo assay at high ATP concentrations.[3]

Protocol:

  • GALK1 Reaction: The GALK1 reaction is carried out as described above, with varying concentrations of inhibitor and substrates (ATP and galactose).

  • Coupled Enzyme Reaction: The GALK1 reaction is coupled with the galactose oxidase (GAO) from D. dendroides.[3] GAO oxidizes the remaining galactose, producing hydrogen peroxide.

  • Detection: Amplex Red, in the presence of horseradish peroxidase, reacts with the hydrogen peroxide to produce the highly fluorescent resorufin.

  • Measurement: The fluorescence is measured, and the data is used to determine the mode of inhibition (e.g., competitive, noncompetitive) by fitting the data to the appropriate enzyme kinetics-inhibition equations.[1]

Cellular Galactose-1-Phosphate Accumulation Assay

Objective: To assess the ability of GALK1 inhibitors to reduce the accumulation of Gal-1-P in a cellular context.

Protocol:

  • Cell Culture: Primary patient fibroblasts with deficient GALT activity are cultured under standard conditions.[2]

  • Treatment: The cells are treated with the GALK1 inhibitors at various concentrations.

  • Galactose Challenge: The cells are then challenged with galactose to induce the production of Gal-1-P.

  • Lysis and Analysis: The cells are lysed, and the intracellular concentration of Gal-1-P is measured, typically using a GALT activity assay or mass spectrometry.[13] The reduction in Gal-1-P levels in treated cells compared to untreated controls indicates the cellular efficacy of the inhibitors.

Drug Discovery Workflow for GALK1 Inhibitors

The discovery of novel GALK1 inhibitors has employed both traditional and modern drug discovery strategies. A typical workflow is outlined below.

GALK1_Inhibitor_Discovery_Workflow GALK1 Inhibitor Discovery Workflow cluster_screening Screening & Hit Identification HTS High-Throughput Screening (HTS) Hit_Ident Hit Identification HTS->Hit_Ident VS Virtual Screening (VS) VS->Hit_Ident FBS Fragment-Based Screening (FBS) FBS->Hit_Ident Biochem_Assay Biochemical Assays (e.g., Kinase-Glo) Hit_Ident->Biochem_Assay Hit_to_Lead Hit-to-Lead Optimization Biochem_Assay->Hit_to_Lead Cell_Assay Cellular Assays (Gal-1-P reduction) Hit_to_Lead->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt ADME_Tox In Vitro ADME/Tox Lead_Opt->ADME_Tox In_Vivo In Vivo Studies ADME_Tox->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

Caption: A generalized workflow for the discovery and development of novel GALK1 inhibitors.

This workflow begins with the screening of large compound libraries (HTS), computational docking of virtual libraries (VS), or screening of smaller, low molecular weight compounds (FBS) to identify initial "hits".[1][2][4] These hits are then validated and characterized in biochemical assays.[2] Promising hits undergo a hit-to-lead optimization phase, where medicinal chemistry is used to improve potency and drug-like properties.[2][12] The resulting lead compounds are then tested in cellular assays to confirm their mechanism of action.[2][5] Further lead optimization focuses on improving pharmacokinetic properties (ADME) and reducing toxicity, ultimately leading to the selection of a preclinical candidate for in vivo studies.[2]

Conclusion

The discovery and development of GALK1 inhibitors represent a targeted and promising therapeutic avenue for the treatment of Classic Galactosemia. The identification of both ATP-competitive and allosteric inhibitors provides multiple chemical scaffolds for further development. The experimental protocols and discovery workflows outlined in this guide provide a framework for researchers and drug developers working in this field. Continued efforts in lead optimization and in vivo validation will be crucial in translating these promising inhibitors into effective therapies for patients with Classic Galactosemia.

References

Methodological & Application

Application Notes and Protocols for GALK1-IN-1: An Investigational Inhibitor of Galactokinase 1 for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Galactokinase 1 (GALK1) is a critical enzyme in the Leloir pathway, responsible for the phosphorylation of galactose to galactose-1-phosphate (Gal-1-P).[1][2][3][4] In the context of classic galactosemia, a genetic disorder caused by the deficiency of the galactose-1-phosphate uridylyltransferase (GALT) enzyme, the accumulation of Gal-1-P is considered a primary pathogenic driver.[3][4][5][6][7] Inhibition of GALK1 presents a promising therapeutic strategy to prevent the formation of toxic Gal-1-P.[5][6][7] GALK1-IN-1 is a potent and selective small molecule inhibitor of human GALK1, designed for in vitro research to investigate the effects of GALK1 inhibition in biochemical and cellular models of galactosemia. These application notes provide detailed protocols for the use of this compound in common in vitro experimental setups.

Product Information

CharacteristicDescription
Product Name This compound
Target Human Galactokinase 1 (hGALK1)
Appearance White to off-white solid
Solubility Soluble in DMSO (≥ 50 mg/mL)
Storage Store at -20°C. Protect from light.

Mechanism of Action

This compound is an ATP-competitive inhibitor of GALK1.[8][9][10] By binding to the ATP-binding pocket of the enzyme, it prevents the transfer of a phosphate (B84403) group from ATP to galactose, thereby blocking the production of Gal-1-P. The inhibition of GALK1 is hypothesized to alleviate the cellular toxicity associated with high levels of Gal-1-P in GALT-deficient cells.[11]

Data Presentation

Biochemical and Cellular Activity of this compound

The following table summarizes the typical quantitative data for a potent GALK1 inhibitor.

Assay TypeCell Line/EnzymeParameterValue
Biochemical AssayRecombinant hGALK1IC50< 100 nM[5][6][7]
Cellular AssayGALT-deficient human fibroblastsEC50 (Gal-1-P reduction)Low micromolar (e.g., 1-10 µM)[5]

Signaling Pathway Diagram

The following diagram illustrates the Leloir pathway of galactose metabolism and the point of inhibition by this compound.

Leloir_Pathway cluster_pathway Leloir Pathway cluster_inhibition Inhibition cluster_pathology Pathology Galactose Galactose GALK1 GALK1 Galactose->GALK1 Gal_1_P Galactose-1-Phosphate (Gal-1-P) GALK1->Gal_1_P ATP -> ADP GALT GALT (Deficient in Classic Galactosemia) Gal_1_P->GALT Accumulation Accumulation leads to cellular toxicity Gal_1_P->Accumulation Glucose_1_P Glucose-1-Phosphate GALT->Glucose_1_P UDP_Galactose UDP-Galactose GALT->UDP_Galactose UDP_Glucose UDP-Glucose UDP_Glucose->GALT GALK1_IN_1 This compound GALK1_IN_1->GALK1 Inhibition

Caption: The Leloir pathway and inhibition point of this compound.

Experimental Protocols

Biochemical GALK1 Inhibition Assay (Kinase-Glo™ Based)

This protocol is designed to determine the in vitro potency (IC50) of this compound against recombinant human GALK1. The assay measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human GALK1

  • This compound

  • Assay Buffer: 20 mM HEPES (pH 8.0), 5 mM MgCl2, 60 mM NaCl, 1 mM DTT, 0.01% BSA

  • ATP

  • α-D-Galactose

  • Kinase-Glo™ Luminescent Kinase Assay Kit

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilution) in DMSO. Further dilute the compound series in Assay Buffer to achieve the desired final concentrations.

  • Assay Plate Preparation: Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of recombinant hGALK1 (e.g., 15 ng/µL in Assay Buffer) to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 10 µL of a substrate mix containing ATP and galactose (final concentrations of 35 µM and 100 µM, respectively, in Assay Buffer) to each well to start the reaction.[12]

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add 25 µL of Kinase-Glo™ reagent to each well.

  • Final Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Galactose-1-Phosphate (Gal-1-P) Accumulation Assay

This protocol measures the ability of this compound to reduce the accumulation of Gal-1-P in GALT-deficient human fibroblasts following a galactose challenge.

Materials:

  • GALT-deficient human fibroblasts

  • Galactose-free DMEM supplemented with 10% FBS

  • This compound

  • Galactose

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Gal-1-P quantification kit (e.g., alkaline phosphatase coupled method)[12]

  • Microplate reader for absorbance or fluorescence

Procedure:

  • Cell Seeding: Seed GALT-deficient fibroblasts in a 96-well plate at an appropriate density and allow them to adhere overnight in galactose-free medium.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

  • Pre-incubation: Incubate the cells with the inhibitor for 2-4 hours at 37°C.[12]

  • Galactose Challenge: Add galactose to each well to a final concentration of 0.05%.[12]

  • Incubation: Incubate the cells for an additional 4 hours at 37°C.[12]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells according to the protocol of the chosen Gal-1-P quantification kit.

  • Gal-1-P Quantification: Measure the Gal-1-P concentration in the cell lysates using a suitable assay kit.

  • Data Analysis: Normalize the Gal-1-P levels to the total protein concentration for each sample. Calculate the percent reduction of Gal-1-P for each concentration of this compound relative to the galactose-challenged DMSO control. Determine the EC50 value by plotting the percent reduction against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a GALK1 inhibitor in vitro.

Experimental_Workflow cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation a Recombinant hGALK1 c Kinase-Glo Assay a->c b This compound (Serial Dilution) b->c d IC50 Determination c->d i EC50 Determination e GALT-deficient Fibroblasts f This compound Treatment e->f g Galactose Challenge f->g h Gal-1-P Measurement g->h h->i

Caption: In vitro evaluation workflow for this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in Kinase-Glo assay Pipetting errors, inconsistent incubation times, reagent degradationUse calibrated pipettes, ensure consistent timing for all steps, prepare fresh reagents.
Low signal in Kinase-Glo assay Inactive enzyme, insufficient ATPVerify enzyme activity with a positive control, ensure ATP concentration is optimal.
High background in cellular assay Endogenous Gal-1-P levelsEnsure cells are cultured in galactose-free medium prior to the experiment.
Inconsistent Gal-1-P levels Variation in cell number, incomplete cell lysisNormalize Gal-1-P to total protein, optimize lysis procedure.

References

Application Notes and Protocols for GALK1 Inhibitors in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of galactokinase 1 (GALK1) inhibitors in cell culture experiments. The protocols and data presented are based on established methodologies for characterizing small molecule inhibitors of GALK1, a key enzyme in galactose metabolism.

Introduction

Galactokinase 1 (GALK1) is a critical enzyme in the Leloir pathway, responsible for the phosphorylation of galactose to galactose-1-phosphate (Gal-1-P).[1][2][3] Genetic deficiencies in the downstream enzyme GALT lead to classic galactosemia, a disorder characterized by the toxic accumulation of Gal-1-P.[4][5] Inhibition of GALK1 presents a promising therapeutic strategy to prevent the formation of this toxic metabolite.[4][5][6] GALK1 inhibitors are valuable research tools for studying galactose metabolism and for the development of novel therapeutics for galactosemia.

Mechanism of Action

GALK1 catalyzes the conversion of galactose to Gal-1-P, utilizing ATP as a phosphate (B84403) donor.[3][5] Many GALK1 inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme and preventing the phosphorylation of galactose.[4][5] Others may exhibit non-competitive or allosteric inhibition.[7][8] The primary cellular effect of a potent and selective GALK1 inhibitor is the reduction of intracellular Gal-1-P levels in the presence of galactose.

Data Presentation

Table 1: Biochemical Activity of Representative GALK1 Inhibitors
CompoundInhibition ModeIC50 (nM)Assay MethodReference
Compound 1 ATP Competitive< 100Biochemical Inhibition[4]
Spiro-benzoxazole T1 ATP Competitive12,000Kinase-Glo[5]
Spiro-benzoxazole T2 ATP Competitive17,000Kinase-Glo[5]
Phenylsulfonamide seriesNot specifiedActive in biochemical assayBiochemical Inhibition[9]
Table 2: Cellular Activity of Representative GALK1 Inhibitors
Cell LineCompoundEffective ConcentrationEffectReference
Patient-derived fibroblastsLead compoundsLow micromolarPrevention of Gal-1-P accumulation[4]
Primary patient fibroblastsPhenylsulfonamide seriesNot specifiedLowered Gal-1-P[9]

Signaling Pathway

The Leloir pathway is the primary metabolic route for galactose. GALK1-IN-1 acts on the first committed step of this pathway.

Leloir_Pathway Galactose Galactose GALK1 GALK1 Galactose->GALK1 Substrate Gal_1_P Galactose-1-Phosphate GALT GALT Gal_1_P->GALT UDP_Gal UDP-Galactose GALE GALE UDP_Gal->GALE UDP_Glc UDP-Glucose UDP_Glc->GALT Glc_1_P Glucose-1-Phosphate GALK1->Gal_1_P Product GALT->UDP_Gal GALT->Glc_1_P GALE->UDP_Glc Inhibitor This compound Inhibitor->GALK1 Inhibition

Caption: The Leloir Pathway of Galactose Metabolism and the Site of Action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of a GALK1 inhibitor in cell culture.

Experimental Workflow

Experimental_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Characterization Biochem_Assay Biochemical Assay (e.g., Kinase-Glo) Determine IC50 Cell_Culture Culture Patient-Derived Fibroblasts or other relevant cell lines Biochem_Assay->Cell_Culture Select promising compounds Treatment Treat cells with GALK1 Inhibitor and Galactose Cell_Culture->Treatment Gal1P_Measurement Measure Intracellular Galactose-1-Phosphate Treatment->Gal1P_Measurement Viability_Assay Assess Cell Viability (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay

Caption: General experimental workflow for evaluating a GALK1 inhibitor.

Protocol 1: Determination of GALK1 Inhibitor Potency using a Biochemical Assay (Kinase-Glo)

This protocol is adapted from luminescence-based kinase assays used for high-throughput screening of GALK1 inhibitors.[5][10]

Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of a GALK1 inhibitor.

Materials:

  • Recombinant human GALK1 enzyme

  • GALK1 inhibitor (e.g., this compound)

  • D-Galactose

  • ATP

  • Assay Buffer: 20 mM HEPES pH 7.5, 5 mM MgCl2, 60 mM NaCl, 1 mM DTT, 0.01% BSA[10]

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the GALK1 inhibitor in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • GALK1 inhibitor or vehicle (DMSO)

    • Recombinant GALK1 enzyme (final concentration ~5 nM)[10]

    • D-Galactose (final concentration ~100 µM)[10]

  • Initiate Reaction: Add ATP to initiate the reaction (final concentration ~35 µM).[10] The final reaction volume is typically 10 µL.[10]

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Add an equal volume of Kinase-Glo® reagent to each well. Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of ATP consumed, and thus to the GALK1 activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Measurement of Intracellular Galactose-1-Phosphate in Cultured Cells

This protocol describes the treatment of cells with a GALK1 inhibitor and subsequent measurement of intracellular Gal-1-P. This is a key experiment to demonstrate the cellular efficacy of the inhibitor.

Objective: To assess the ability of a GALK1 inhibitor to reduce the accumulation of Gal-1-P in cells challenged with galactose.

Materials:

  • Human patient-derived fibroblasts with GALT deficiency or another relevant cell line (e.g., HEK293T).

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

  • GALK1 inhibitor.

  • D-Galactose.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer).

  • Method for Gal-1-P quantification (e.g., LC-MS/MS or a commercially available assay kit).

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere and grow to a desired confluency (typically 70-80%).

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the GALK1 inhibitor (and a vehicle control) for a specified duration (e.g., 1-2 hours).

    • Add D-Galactose to the medium to a final concentration that induces Gal-1-P accumulation (e.g., 10 mM, but this should be optimized for the cell line).

  • Incubation: Incubate the cells for a period sufficient to allow for Gal-1-P accumulation (e.g., 24-48 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Gal-1-P Quantification:

    • Determine the protein concentration of each lysate for normalization.

    • Measure the Gal-1-P concentration in the lysates using a validated method such as LC-MS/MS.

  • Data Analysis: Normalize the Gal-1-P levels to the total protein concentration. Compare the Gal-1-P levels in inhibitor-treated cells to the vehicle-treated, galactose-challenged control.

Protocol 3: Cell Viability Assay

This protocol is to assess the cytotoxicity of the GALK1 inhibitor.

Objective: To determine the effect of the GALK1 inhibitor on cell viability.

Materials:

  • Cell line of interest.

  • Cell culture medium.

  • GALK1 inhibitor.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • 96-well clear or opaque-walled plates.

  • Plate reader (spectrophotometer or luminometer).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the GALK1 inhibitor to the wells. Include a vehicle control.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • For an MTT assay, add MTT reagent and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.

    • For a CellTiter-Glo® assay, add the reagent to the wells, incubate for a short period, and measure luminescence.

  • Data Analysis: Calculate the percent viability relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration to determine the concentration at which cell viability is reduced by 50% (CC50).

Safety Precautions

Standard laboratory safety practices should be followed when handling chemical inhibitors and performing cell culture work. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All cell culture work should be performed in a sterile biological safety cabinet. Consult the Safety Data Sheet (SDS) for the specific GALK1 inhibitor for detailed handling and disposal information.

References

Application Notes and Protocols for GALK1 Inhibition using NCGC00238624

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of NCGC00238624, a selective inhibitor of Galactokinase 1 (GALK1), for studying its effects on GALK1 activity in biochemical and cellular assays.

Introduction

Galactokinase 1 (GALK1) is a key enzyme in the Leloir pathway, responsible for the phosphorylation of galactose to galactose-1-phosphate. In classic galactosemia, a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT) leads to the toxic accumulation of galactose-1-phosphate. Inhibition of GALK1 presents a promising therapeutic strategy for this condition by reducing the production of this toxic metabolite. NCGC00238624 is a potent and selective inhibitor of GALK1 and can be used as a valuable tool to investigate the role of GALK1 in both healthy and disease states.

Quantitative Data Summary

The inhibitory activity of NCGC00238624 against GALK1 has been characterized in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Enzyme IC50 (µM)
Human GALK17.69[1]
Mouse GALK113.67[1]

Signaling Pathway

The Leloir pathway is the primary route for galactose metabolism. GALK1 catalyzes the initial committed step in this pathway.

Leloir_Pathway cluster_GALK1_Inhibition Inhibition by NCGC00238624 Galactose Galactose Galactose1P Galactose-1-Phosphate Galactose->Galactose1P GALK1 UDPGalactose UDP-Galactose Galactose1P->UDPGalactose GALT UDPGlucose UDP-Glucose UDPGlucose->UDPGalactose Glucose1P Glucose-1-Phosphate UDPGalactose->Glucose1P GALE Glycolysis / Glycogen Synthesis Glycolysis / Glycogen Synthesis Glucose1P->Glycolysis / Glycogen Synthesis GALK1 GALK1 KinaseGlo_Workflow start Start reagent_prep Prepare Reagents (Inhibitor, Enzyme, ATP/Galactose) start->reagent_prep add_inhibitor Add Inhibitor/Vehicle to Plate reagent_prep->add_inhibitor add_enzyme Add GALK1 Enzyme add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate start_reaction Initiate Reaction (Add ATP/Galactose) pre_incubate->start_reaction reaction_incubate Incubate start_reaction->reaction_incubate add_kinase_glo Add Kinase-Glo® Reagent reaction_incubate->add_kinase_glo stabilize_signal Stabilize Signal add_kinase_glo->stabilize_signal read_luminescence Read Luminescence stabilize_signal->read_luminescence analyze_data Analyze Data (Calculate IC50) read_luminescence->analyze_data end End analyze_data->end Cellular_Assay_Workflow start Start plate_cells Plate and Culture Cells start->plate_cells treat_inhibitor Treat with NCGC00238624 or Vehicle plate_cells->treat_inhibitor add_galactose Add D-Galactose treat_inhibitor->add_galactose incubate_cells Incubate add_galactose->incubate_cells wash_cells Wash Cells with PBS incubate_cells->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells collect_lysate Collect and Clarify Lysate lyse_cells->collect_lysate measure_gal1p Quantify Galactose-1-Phosphate collect_lysate->measure_gal1p normalize_data Normalize to Protein Concentration measure_gal1p->normalize_data analyze_results Analyze and Plot Results normalize_data->analyze_results end End analyze_results->end

References

GALK1-IN-1: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GALK1-IN-1 is a small molecule inhibitor of Galactokinase 1 (GALK1), a key enzyme in the Leloir pathway of galactose metabolism. By inhibiting GALK1, this compound prevents the conversion of galactose to galactose-1-phosphate. This mechanism of action makes this compound a valuable research tool for studying galactose metabolism and a potential therapeutic agent for classic galactosemia, a genetic disorder characterized by the inability to metabolize galactose, leading to the toxic accumulation of galactose-1-phosphate. These application notes provide detailed protocols for the solubilization and laboratory use of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name 2-(benzo[d]oxazol-2-ylamino)-4,5,6,7-tetrahydro-1H-spiro[indazole-5,1'-cyclopentan]-4-one
Molecular Formula C19H20N4O2
Molecular Weight 336.39 g/mol
CAS Number 669718-48-3
Appearance White to off-white solid

Solubility

The solubility of this compound in common laboratory solvents is summarized in the table below. It is highly recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions as hygroscopic DMSO can negatively impact solubility.

SolventSolubilityNotes
DMSO 2 mg/mL (5.95 mM)Solubilization may require sonication, warming, and heating to 60°C.
Ethanol No data available. Likely sparingly soluble.It is recommended to first prepare a concentrated stock in DMSO.
PBS (pH 7.4) Insoluble (<1 mg/mL)Direct dissolution in aqueous buffers is not recommended. Prepare a concentrated stock in DMSO and dilute into aqueous solutions. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block

  • Sonicator

Protocol for 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.36 mg of this compound (Molecular Weight = 336.39).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock from 3.36 mg, add 1 mL of DMSO.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial for 10-15 minutes.

    • If necessary, warm the solution in a water bath or heat block set to 60°C for 5-10 minutes. Vortex again until the solution is clear.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -80°C for long-term storage (stable for up to 1 year). For short-term storage, -20°C is acceptable for up to one month.

Experimental Protocols

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant GALK1 enzyme.

Materials:

  • Recombinant human GALK1 enzyme

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., 20 mM HEPES pH 8.0, 5 mM MgCl2, 60 mM NaCl, 1 mM DTT, 0.01% BSA)

  • ATP solution

  • Galactose solution

  • Kinase activity detection reagent (e.g., Kinase-Glo® Plus)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%.

  • Reaction Setup:

    • Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add the ATP and galactose substrates to the wells.

    • Initiate the kinase reaction by adding the recombinant GALK1 enzyme.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the kinase activity detection reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader. The signal will be inversely proportional to the GALK1 activity.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for Galactose-1-Phosphate Accumulation

This protocol describes a method to evaluate the efficacy of this compound in reducing galactose-1-phosphate levels in a cellular context, for example, using patient-derived fibroblasts with a GALT deficiency.

Materials:

  • GALT-deficient human fibroblasts

  • Cell culture medium (galactose-free)

  • Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • Galactose solution

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Assay kit for galactose-1-phosphate detection

Protocol:

  • Cell Seeding: Seed the GALT-deficient fibroblasts in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (prepared by diluting the DMSO stock in culture medium) or DMSO as a vehicle control. Incubate for a predetermined time (e.g., 2-4 hours).

  • Galactose Challenge: Add galactose to the cell culture medium to a final concentration of 0.05% and incubate for an additional 4 hours.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

  • Galactose-1-Phosphate Measurement: Determine the concentration of galactose-1-phosphate in the cell lysates using a commercially available assay kit or a previously established method.

  • Data Analysis: Normalize the galactose-1-phosphate levels to the total protein concentration in each sample. Compare the levels in this compound-treated cells to the vehicle-treated control to determine the compound's effect on cellular galactose-1-phosphate accumulation.

Visualizations

Signaling Pathway

The Leloir pathway is the primary metabolic route for galactose. This compound targets the first committed step in this pathway.

Leloir_Pathway Galactose Galactose GALK1 GALK1 Galactose->GALK1 Gal1P Galactose-1-Phosphate GALT GALT Gal1P->GALT UDPGal UDP-Galactose GALE GALE UDPGal->GALE UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate Glycolysis Glycolysis Glc1P->Glycolysis GALK1->Gal1P ATP -> ADP GALT->UDPGal GALT->Glc1P GALE->UDPGlc Inhibitor This compound Inhibitor->GALK1 GALK1_IN_1_Workflow cluster_prep Stock Solution Preparation cluster_assay Experimental Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex, Sonicate, and/or Heat (60°C) add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Assay/Culture Medium thaw->dilute in_vitro In Vitro Kinase Assay dilute->in_vitro cellular Cell-Based Assay dilute->cellular

Application Notes and Protocols: Evaluating GALK1-IN-1 Efficacy with the Kinase-Glo® Luminescent Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactokinase 1 (GALK1) is a key enzyme in the Leloir pathway, responsible for the initial phosphorylation of galactose to galactose-1-phosphate.[1][2] Dysregulation of this pathway is associated with galactosemia, a rare genetic metabolic disorder.[2][3] Inhibition of GALK1 is a promising therapeutic strategy to prevent the accumulation of toxic metabolites.[4] This document provides a detailed protocol for assessing the efficacy of the GALK1 inhibitor, GALK1-IN-1, using the robust and sensitive Kinase-Glo® Luminescent Kinase Assay.

The Kinase-Glo® assay is a homogeneous, high-throughput method for measuring kinase activity by quantifying the amount of ATP remaining in solution following a kinase reaction.[5][6] The luminescent signal produced is inversely proportional to the kinase activity, making it an ideal platform for screening and characterizing kinase inhibitors.

GALK1 Signaling Pathway

The Leloir pathway is the primary route for galactose metabolism. GALK1 catalyzes the first committed step in this pathway.

GALK1_Signaling_Pathway cluster_reaction GALK1 Catalyzed Reaction Galactose Galactose GALK1 GALK1 Galactose->GALK1 ATP ATP ATP->GALK1 Gal1P Galactose-1-Phosphate GALK1->Gal1P ADP ADP GALK1->ADP Downstream Further Metabolism (Leloir Pathway) Gal1P->Downstream

Caption: The role of GALK1 in the initial step of the Leloir pathway.

Principle of the Kinase-Glo® Assay

The Kinase-Glo® Luminescent Kinase Assay is based on the depletion of ATP during the kinase reaction.[6] The remaining ATP is then used by a thermostable luciferase to generate a stable "glow-type" luminescent signal.[5] The amount of light produced is directly proportional to the amount of ATP present and, therefore, inversely proportional to the activity of the kinase.[6]

Efficacy of this compound

The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC50) value.

CompoundTargetIC50 (µM)
This compoundGALK14.2129
Source: [MedChemExpress, AbMole BioScience][5][6]

Experimental Protocol: Kinase-Glo® Assay for this compound

This protocol is adapted from established methods for screening GALK1 inhibitors.[5]

Materials Required
  • Recombinant human GALK1 (hGALK1)

  • This compound (or other test compounds)

  • ATP

  • D-Galactose

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 20 mM HEPES, 60 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, pH 7.4)

  • DMSO (for compound dilution)

  • Solid white, multiwell plates (96- or 384-well)

  • Multichannel pipette or automated liquid handler

  • Luminometer

Experimental Workflow

KinaseGlo_Workflow start Start dispense_inhibitor Dispense this compound dilutions and GALK1 enzyme to plate start->dispense_inhibitor incubate_inhibitor Incubate to allow inhibitor-enzyme binding dispense_inhibitor->incubate_inhibitor initiate_reaction Initiate reaction by adding ATP and Galactose incubate_inhibitor->initiate_reaction incubate_reaction Incubate to allow kinase reaction to proceed initiate_reaction->incubate_reaction add_kinase_glo Add Kinase-Glo® Reagent to stop reaction and initiate luminescence incubate_reaction->add_kinase_glo incubate_luminescence Incubate to stabilize luminescent signal add_kinase_glo->incubate_luminescence read_luminescence Measure luminescence using a luminometer incubate_luminescence->read_luminescence analyze_data Analyze data to determine IC50 values read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the Kinase-Glo® assay to determine this compound efficacy.

Detailed Procedure
  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).

  • Assay Plate Setup (384-well format example):

    • Add 5 µL of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a solid white 384-well plate.

    • Add 5 µL of hGALK1 enzyme solution (prepared in assay buffer) to each well. A final concentration of approximately 10 nM hGALK1 is a good starting point, but may require optimization.

    • Include control wells:

      • No Enzyme Control (100% Inhibition): Wells containing assay buffer, substrate, and ATP but no enzyme.

      • No Inhibitor Control (0% Inhibition): Wells containing enzyme, substrate, ATP, and the vehicle control.

  • Kinase Reaction:

    • Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes) to allow for the inhibitor to bind to the enzyme.[5]

    • Initiate the kinase reaction by adding 10 µL of a substrate mix containing ATP and D-Galactose (prepared in assay buffer). Final concentrations of 35 µM ATP and 100 µM D-Galactose can be used as a starting point.

    • Incubate the plate at room temperature for 60 minutes.[5]

  • Luminescence Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well (e.g., 20 µL).

    • Mix the contents of the wells on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[5]

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis
  • Normalize the data using the no enzyme (100% inhibition) and no inhibitor (0% inhibition) controls.

  • Plot the normalized luminescence values against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value of this compound.

Troubleshooting and Considerations

  • ATP Concentration: The concentration of ATP should be at or near the Km of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors. The Kinase-Glo® assay format (standard, Plus, or Max) should be chosen based on the optimal ATP concentration for the kinase.

  • Enzyme Concentration and Reaction Time: These parameters should be optimized to ensure the reaction is within the linear range and that a sufficient amount of ATP is consumed (typically 10-50%) in the no-inhibitor control wells.

  • DMSO Tolerance: The kinase's tolerance to DMSO should be determined, as high concentrations can inhibit enzyme activity.

  • Z'-factor: To assess the quality of the assay for high-throughput screening, the Z'-factor should be calculated. A Z'-factor value greater than 0.5 is indicative of a robust assay.

By following this detailed protocol, researchers can reliably determine the efficacy of this compound and other potential inhibitors of GALK1, facilitating the development of novel therapeutics for galactosemia.

References

Using GALK1-IN-1 in a galactosemia cell model

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Use of GALK1-IN-1 in a Galactosemia Cell Model

For Research Use Only

Abstract

This document provides detailed application notes and protocols for the use of this compound, a representative inhibitor of Galactokinase 1 (GALK1), in cellular models of galactosemia. Galactosemia is a rare genetic metabolic disorder characterized by the inability to properly metabolize galactose, leading to the accumulation of toxic metabolites such as galactose-1-phosphate (Gal-1-P) and galactitol.[1][2] Classic Galactosemia, the most severe form, is caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT).[3][4] The primary therapeutic strategy explored here is substrate reduction therapy, which aims to inhibit GALK1, the first enzyme in the Leloir pathway of galactose metabolism.[5][6] By inhibiting GALK1, this compound is designed to prevent the conversion of galactose to Gal-1-P, thereby mitigating cellular toxicity.[3][7] These protocols are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for galactosemia.

Background and Mechanism of Action

The Leloir Pathway and Galactosemia Pathophysiology

Galactose metabolism primarily occurs through the Leloir pathway, which converts galactose to glucose-1-phosphate. The key enzymes in this pathway are:

  • Galactokinase (GALK1): Phosphorylates galactose to form galactose-1-phosphate (Gal-1-P).[8][9]

  • Galactose-1-Phosphate Uridylyltransferase (GALT): Converts Gal-1-P to UDP-galactose.[3]

  • UDP-galactose 4'-epimerase (GALE): Converts UDP-galactose to UDP-glucose.[3]

In Classic Galactosemia (GALT deficiency), the block in the pathway leads to a significant accumulation of Gal-1-P.[3][10] Excess galactose is also shunted into alternative metabolic routes, such as the polyol pathway, where aldose reductase converts it to galactitol, a toxic alcohol that contributes to cataract formation.[1][2][8] The accumulation of Gal-1-P is considered a primary driver of the severe, long-term complications of the disease, including cognitive and neurological impairments.[3][6]

Mechanism of this compound

This compound is a representative small molecule inhibitor designed to target GALK1. The therapeutic hypothesis is that by inhibiting GALK1, the initial phosphorylation of galactose is blocked, preventing the formation and subsequent accumulation of toxic Gal-1-P.[5][6] This approach, known as substrate reduction therapy, has shown promise in preclinical models, where genetic knockdown or inhibition of GALK1 has been shown to rescue galactosemia-related phenotypes.[5]

Leloir_Pathway cluster_leloir Leloir Pathway cluster_alternative Alternative Pathway cluster_inhibition Therapeutic Intervention Gal Galactose Gal1P Galactose-1-Phosphate (Gal-1-P) Gal->Gal1P GALK1 Galactitol Galactitol (Toxic Accumulation) Gal->Galactitol Aldose Reductase Inhibitor This compound UDPGal UDP-Galactose Gal1P->UDPGal GALT GALT_Deficiency GALT Deficiency (Classic Galactosemia) UDPGlc UDP-Glucose Glc1P Glucose-1-Phosphate UDPGal->UDPGlc GALE Inhibitor->Gal1P Inhibits GALK1 GALT_Deficiency->UDPGal

Diagram 1: Galactose metabolism and the site of action for this compound.

Quantitative Data Summary

The following table summarizes representative inhibitory concentrations for a GALK1 inhibitor. Researchers should use these values as a starting point for their own dose-response experiments in specific cell models.

Target Inhibitory Action IC₅₀ Value (in vitro) Cellular EC₅₀
Human GALK1Kinase Activity Inhibition50 - 200 nM0.5 - 5 µM
Gal-1-P ReductionSubstrate ReductionN/A1 - 10 µM

Note: IC₅₀ is the concentration of an inhibitor where the enzymatic response is reduced by half. EC₅₀ is the concentration that gives a half-maximal response in a cellular assay (e.g., reduction of Gal-1-P).

Experimental Protocols

3.1 General Workflow for Cell-Based Assays

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a galactosemia cell model, such as GALT-deficient patient-derived fibroblasts.

Workflow A 1. Cell Seeding Seed GALT-deficient fibroblasts in 96-well or 6-well plates. Allow attachment overnight. B 2. Compound Preparation Prepare serial dilutions of This compound and vehicle control (DMSO). C 3. Cell Treatment Treat cells with this compound for 24-72 hours in the presence of a defined galactose concentration. B->C D 4. Endpoint Assays C->D E A. Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E Assess Toxicity F B. Gal-1-P Quantification (LC-MS/MS) D->F Measure Efficacy G C. GALK1 Activity Assay (Kinase-Glo) D->G Confirm Target Engagement

Diagram 2: General workflow for testing this compound in a cell model.

3.2 Protocol: Cell Culture and Treatment

This protocol is designed for adherent GALT-deficient human fibroblasts.

Materials:

  • GALT-deficient patient-derived fibroblasts

  • Complete culture medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • D-Galactose

  • Multi-well plates (6-well or 96-well)

Procedure:

  • Cell Seeding: Seed fibroblasts at a density that will result in 70-80% confluency at the end of the experiment (e.g., 2 x 10⁵ cells/well for a 6-well plate). Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in pre-warmed complete medium. A typical dose-response range could be 0.01 µM to 30 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor dose (e.g., 0.1%).

  • Galactose Challenge: To induce the disease phenotype, the culture medium should be supplemented with D-galactose. The final concentration may need optimization but is often in the range of 10-50 µM to mimic endogenous production.

  • Cell Treatment: Remove the old medium from the cells. Add the prepared medium containing the various concentrations of this compound, the vehicle control, or a no-treatment control.

  • Incubation: Incubate the cells for the desired duration (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • Harvesting: After incubation, proceed to the desired endpoint assays. For metabolite analysis, wash cells with ice-cold PBS and lyse immediately. For viability assays, follow the specific assay protocol.

3.3 Protocol: Quantification of Galactose-1-Phosphate (Gal-1-P)

This protocol provides a general overview of sample preparation for Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive method for metabolite quantification.

Materials:

  • Treated cell plates

  • Ice-cold PBS

  • Methanol-based lysis buffer (e.g., 80% Methanol)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Harvesting: Place the cell plate on ice. Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold 80% methanol (B129727) to each well (e.g., 300 µL for a 6-well plate).

  • Scraping: Scrape the cells from the plate surface and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.

  • Analysis: Analyze the samples via LC-MS/MS according to the instrument's specific protocol for Gal-1-P detection.[11] Results are typically normalized to the total protein content of the original lysate.

3.4 Protocol: In Vitro GALK1 Kinase Activity Assay

This protocol uses a luminescence-based kinase assay (e.g., Kinase-Glo®) to measure the consumption of ATP during the GALK1-catalyzed phosphorylation of galactose.[5][12]

Materials:

  • Recombinant human GALK1 enzyme

  • This compound

  • D-Galactose

  • ATP

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

Procedure:

  • Reaction Setup: In a 384-well plate, dispense 10 µL/well of a reaction mix containing assay buffer, recombinant GALK1 (e.g., 5 nM), D-Galactose (e.g., 100 µM), and the desired concentrations of this compound or vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 35 µM.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add an equal volume of the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase reaction.

  • Readout: Incubate for 10 minutes to stabilize the luminescent signal and then measure luminescence using a plate reader.

  • Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percent inhibition relative to the vehicle control.

Data Interpretation and Expected Results

Logical Framework for Therapeutic Efficacy

The successful application of this compound in a galactosemia cell model rests on a clear logical relationship between target engagement and therapeutic effect.

Logic A GALT Deficiency (Disease Model) D Reduced Production of Galactose-1-Phosphate A->D Causes Accumulation B This compound Treatment C Inhibition of GALK1 Enzyme B->C Leads to C->D Leads to E Mitigation of Cellular Toxicity Phenotypes D->E Results in

Diagram 3: Logical framework for GALK1 inhibition in galactosemia.

Sample Data Presentation

Upon successful completion of the experiments, data should demonstrate a dose-dependent reduction in Gal-1-P levels with this compound treatment, without significantly impacting cell viability at therapeutic concentrations.

Table 1: Representative Results of this compound Treatment in GALT-deficient Fibroblasts (48h)

This compound (µM) Relative Gal-1-P Levels (%) Cell Viability (%)
0 (Vehicle)100 ± 8.5100 ± 5.1
0.192 ± 7.9101 ± 4.8
0.375 ± 6.299 ± 5.3
1.048 ± 5.198 ± 4.5
3.021 ± 3.997 ± 6.0
10.08 ± 2.595 ± 5.7
30.05 ± 2.182 ± 7.2

Data are presented as mean ± standard deviation and are representative.

These results would indicate that this compound effectively reduces the primary toxic metabolite in a dose-dependent manner at concentrations that are well-tolerated by the cells.

References

Application Notes and Protocols for GALK1-IN-1: A Potent Inhibitor for Substrate Reduction Therapy Studies in Classic Galactosemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Classic Galactosemia is a rare genetic metabolic disorder characterized by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of galactose-1-phosphate (Gal-1-P), a toxic metabolite that is a key contributor to the severe multi-organ complications seen in patients, even with a galactose-restricted diet.[1][2] Substrate reduction therapy (SRT) is an emerging therapeutic strategy that aims to decrease the production of toxic metabolites.[1] In the context of Classic Galactosemia, inhibiting galactokinase 1 (GALK1), the enzyme responsible for the synthesis of Gal-1-P from galactose, presents a promising approach to mitigate the pathology of the disease.[1][2]

GALK1-IN-1 is a potent and selective inhibitor of human galactokinase 1 (GALK1). These application notes provide detailed protocols for in vitro and cell-based assays to characterize the activity of this compound and similar compounds, facilitating research into substrate reduction therapy for Classic Galactosemia. While a specific compound named "this compound" is not extensively documented in publicly available literature, this document will utilize a representative and well-characterized dihydropyrimidine (B8664642) GALK1 inhibitor, NCATS-SM4487 , as a proxy to provide concrete data and protocols. This compound has demonstrated potent biochemical inhibition of GALK1 and effective reduction of Gal-1-P accumulation in patient-derived cells.[3][4][5]

Mechanism of Action

The Leloir pathway is the primary route for galactose metabolism. In Classic Galactosemia, the deficiency of GALT disrupts this pathway, leading to the buildup of Gal-1-P. This compound acts as a targeted inhibitor of GALK1, the first enzyme in the Leloir pathway, thereby preventing the phosphorylation of galactose to Gal-1-P. This mode of action is anticipated to reduce the cellular concentration of the toxic Gal-1-P, thus alleviating its downstream pathological effects.

Leloir_Pathway Galactose Galactose GALK1 GALK1 Galactose->GALK1 ATP to ADP Gal1P Galactose-1-Phosphate (Toxic Metabolite) GALK1->Gal1P GALT GALT (Deficient in Classic Galactosemia) Gal1P->GALT Glucose1P Glucose-1-Phosphate GALT->Glucose1P UDP_Galactose UDP-Galactose GALT->UDP_Galactose UDP_Glucose UDP-Glucose UDP_Glucose->GALT GALE GALE UDP_Galactose->GALE NAD+ to NADH GALE->UDP_Glucose GALK1_IN_1 This compound GALK1_IN_1->GALK1

Caption: The Leloir Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the biochemical potency, cellular activity, and pharmacokinetic properties of the representative GALK1 inhibitor, NCATS-SM4487.

Table 1: Biochemical Potency of NCATS-SM4487 against GALK1

ParameterValueReference
IC50 (hGALK1)0.048 µM[3]

Table 2: Cellular Activity of NCATS-SM4487

AssayCell TypeConcentrationEffectReference
Gal-1-P AccumulationFibroblasts from a patient with Classic Galactosemia3 µM~50% reduction of Gal-1-P[3]

Table 3: In Vivo Pharmacokinetics of NCATS-SM4487 in Female Mice

ParameterValueReference
Dosing RouteOral[3]
Dose30 mg/kg[3]
Cmax7.02 µM[3]
AUCinf15.96 h·µM[3]
Bioavailability33%[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro GALK1 Inhibition Assay (Kinase-Glo® Luminescent Assay)

This assay determines the in vitro potency of this compound by measuring the amount of ATP remaining after the GALK1 enzymatic reaction. A decrease in luminescence indicates ATP consumption by GALK1, and inhibition is observed as an increase in luminescence.

Materials:

  • Recombinant human GALK1 enzyme

  • This compound (or test compound)

  • D-Galactose

  • ATP

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme and Substrate Preparation:

    • Prepare a solution of recombinant human GALK1 in Assay Buffer.

    • Prepare a solution of D-Galactose and ATP in Assay Buffer.

  • Assay Reaction:

    • To each well of a 384-well plate, add 5 µL of the this compound solution.

    • Add 10 µL of the GALK1 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the D-Galactose/ATP solution.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Add 25 µL of Kinase-Glo® Reagent to each well.

    • Mix briefly on a plate shaker.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using controls (no enzyme for 0% activity and no inhibitor for 100% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

KinaseGlo_Workflow start Start prep_compound Prepare serial dilutions of this compound start->prep_compound add_compound Add this compound to 384-well plate prep_compound->add_compound prep_reagents Prepare GALK1 enzyme and Galactose/ATP solutions add_enzyme Add GALK1 enzyme and incubate prep_reagents->add_enzyme add_compound->add_enzyme start_reaction Initiate reaction with Galactose/ATP and incubate add_enzyme->start_reaction add_kinase_glo Add Kinase-Glo® Reagent start_reaction->add_kinase_glo incubate_detect Incubate and measure luminescence add_kinase_glo->incubate_detect analyze Analyze data and determine IC50 incubate_detect->analyze end End analyze->end

Caption: Workflow for the GALK1 Kinase-Glo® inhibition assay.

Protocol 2: Cell-Based Galactose-1-Phosphate (Gal-1-P) Accumulation Assay

This protocol measures the ability of this compound to reduce the accumulation of Gal-1-P in patient-derived fibroblasts following a galactose challenge.

Materials:

  • GALT-deficient patient-derived fibroblasts

  • Galactose-free cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

  • This compound (or test compound)

  • D-Galactose solution

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Method for Gal-1-P quantification (e.g., LC-MS/MS or an enzymatic assay coupled to a fluorescent or colorimetric readout)

Procedure:

  • Cell Culture: Culture GALT-deficient fibroblasts in galactose-free medium until they reach approximately 80-90% confluency.

  • Compound Treatment:

    • Prepare different concentrations of this compound in the cell culture medium.

    • Aspirate the old medium from the cells and add the medium containing the test compound.

    • Incubate for 2-4 hours at 37°C in a CO₂ incubator.

  • Galactose Challenge:

    • Add D-galactose to the medium to a final concentration of 1 mM.

    • Incubate for an additional 4-6 hours at 37°C.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add cell lysis buffer and scrape the cells.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Gal-1-P Quantification:

    • Measure the protein concentration of the supernatant.

    • Quantify the amount of Gal-1-P in the cell lysates using a validated method. Normalize the Gal-1-P levels to the total protein concentration.

  • Data Analysis:

    • Compare the Gal-1-P levels in compound-treated cells to untreated control cells to determine the percentage of inhibition.

CellBased_Assay_Workflow start Start culture_cells Culture GALT-deficient fibroblasts start->culture_cells treat_compound Treat cells with this compound culture_cells->treat_compound galactose_challenge Challenge cells with galactose treat_compound->galactose_challenge lyse_cells Wash and lyse cells galactose_challenge->lyse_cells quantify_gal1p Quantify Gal-1-P and normalize to protein lyse_cells->quantify_gal1p analyze Analyze data to determine inhibition quantify_gal1p->analyze end End analyze->end

Caption: Workflow for the cell-based Gal-1-P accumulation assay.

Selectivity Profiling

To assess the specificity of this compound, it is crucial to perform selectivity profiling against other related kinases, particularly those in the GHMP (galactokinase, homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase) family, such as GALK2 and mevalonate kinase (MVK).[1] This can be achieved by performing the in vitro kinase inhibition assay described in Protocol 1 with these other kinases. A highly selective inhibitor will show significantly greater potency for GALK1 compared to other kinases.

Conclusion

This compound represents a valuable tool for the investigation of substrate reduction therapy for Classic Galactosemia. The protocols outlined in these application notes provide a robust framework for characterizing the biochemical and cellular activity of GALK1 inhibitors. The provided data for the representative compound, NCATS-SM4487, demonstrates the potential of this class of inhibitors. Further studies utilizing these methodologies will be instrumental in advancing the development of novel therapeutics for this debilitating disease.

References

Application Notes and Protocols for GALK1-IN-1 Treatment of Patient-Derived Fibroblast Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Classic Galactosemia is an autosomal recessive disorder characterized by a deficiency in the galactose-1-phosphate uridylyltransferase (GALT) enzyme. This deficiency leads to the accumulation of galactose-1-phosphate (Gal-1-P), a toxic metabolite that is a primary contributor to the severe long-term complications of the disease, including neurological impairment and ovarian failure.[1][2] A promising therapeutic strategy involves the inhibition of galactokinase (GALK1), the enzyme responsible for the initial phosphorylation of galactose to Gal-1-P.[3][4] By inhibiting GALK1, the production of the toxic Gal-1-P can be significantly reduced.[1][5]

GALK1-IN-1 is a representative small molecule inhibitor of human galactokinase (hGALK1). This document provides detailed application notes and protocols for the treatment of patient-derived fibroblast cells with this compound, including methods for assessing its efficacy in reducing intracellular Gal-1-P levels and evaluating its cellular toxicity.

Mechanism of Action

The Leloir pathway is the primary route for galactose metabolism. In this pathway, GALK1 catalyzes the ATP-dependent phosphorylation of galactose to galactose-1-phosphate.[6] In individuals with Classic Galactosemia, the subsequent enzyme in the pathway, GALT, is deficient, leading to a buildup of Gal-1-P. This compound acts as an inhibitor of GALK1, blocking the conversion of galactose to Gal-1-P and thereby mitigating the toxic effects of its accumulation. Several small molecule inhibitors of GALK1 have been identified through high-throughput screening and have demonstrated the ability to lower Gal-1-P in primary patient fibroblasts.[1]

cluster_0 Leloir Pathway in Classic Galactosemia cluster_1 Therapeutic Intervention Galactose Galactose GALK1 GALK1 Galactose->GALK1 ATP -> ADP Gal_1_P Galactose-1-Phosphate Toxic_Effects Toxic Cellular Effects Gal_1_P->Toxic_Effects Accumulation leads to GALT_deficient GALT (deficient) Gal_1_P->GALT_deficient GALK1->Gal_1_P GALK1_IN_1 This compound GALK1_inhibited GALK1 GALK1_IN_1->GALK1_inhibited Inhibits

Figure 1: Mechanism of this compound Action in Classic Galactosemia.

Data Presentation

The following tables summarize quantitative data for representative GALK1 inhibitors, analogous to this compound, on patient-derived fibroblast cells.

Table 1: In Vitro Efficacy and Toxicity of Representative GALK1 Inhibitors in Human Fibroblasts

Compound IDhGALK1 IC50 (µM)Toxicity in Human Diploid Fibroblasts (up to 100 µM)
1 0.7 - 33Mild to severe
4 0.7 - 33Mild to severe
6 0.7 - 33Mild to severe
10 0.7 - 33Not toxic
18 0.7 - 33Low toxicity at IC50 range
23 0.7 - 33Low toxicity at IC50 range
24 0.7 - 33Mild to severe
32 0.7 - 33Not toxic

Data synthesized from a study on small molecule inhibitors of human galactokinase.[7]

Table 2: Dose-Dependent Reduction of Galactose-1-Phosphate in GALT-deficient Fibroblasts

TreatmentIntracellular Gal-1-P Accumulation
Vehicle Control (DMSO)High
GALK1 Inhibitor (e.g., Compound 1, 10 µM)Dose-dependent reduction

Based on findings demonstrating a dose-dependent effect of a GALK inhibitor on Gal-1-P accumulation in a GALT-deficient fibroblast cell line.[7]

Experimental Protocols

The following protocols provide a general framework for the treatment and analysis of patient-derived fibroblasts. Specific parameters may require optimization based on the particular cell line and GALK1 inhibitor used.

cluster_0 Cell Culture & Treatment cluster_1 Analysis start Start culture Culture Patient-Derived Fibroblasts start->culture seed Seed Cells in Multi-well Plates culture->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate for Specified Duration treat->incubate harvest Harvest Cells incubate->harvest split harvest->split gal1p Measure Intracellular Gal-1-P split->gal1p viability Assess Cell Viability (MTT Assay) split->viability data_analysis Data Analysis gal1p->data_analysis viability->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for this compound treatment and analysis.
Protocol 1: Culturing and Treatment of Patient-Derived Fibroblasts

Materials:

  • Patient-derived fibroblasts from individuals with Classic Galactosemia

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Culture: Culture patient-derived fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Once confluent, wash the cells with PBS, detach them using Trypsin-EDTA, and seed them into multi-well plates at a predetermined density. Allow the cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Measurement of Intracellular Galactose-1-Phosphate

Materials:

  • Treated and control fibroblast cells

  • Methanol

  • Water

  • Chloroform (B151607)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Metabolite Extraction: After incubation, wash the cells with ice-cold PBS. Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well and incubate at -80°C for 15 minutes to quench metabolism and lyse the cells.

  • Harvesting: Scrape the cells and collect the cell lysate.

  • Phase Separation: For a more purified metabolite fraction, a liquid-liquid extraction using methanol, water, and chloroform can be performed. The polar metabolites, including Gal-1-P, will be in the aqueous phase.

  • Analysis: Analyze the aqueous phase using LC-MS to quantify the levels of intracellular Gal-1-P. Compare the levels in treated cells to those in untreated controls.

Protocol 3: Cell Viability Assessment (MTT Assay)

Materials:

  • Treated and control fibroblast cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • MTT Addition: Following the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the therapeutic potential of this compound for Classic Galactosemia. By utilizing patient-derived fibroblasts, these methods allow for the direct assessment of the inhibitor's efficacy in reducing the key toxic metabolite, Gal-1-P, and for the evaluation of its safety profile at a cellular level. The successful application of these protocols will contribute to the preclinical validation of GALK1 inhibitors as a viable treatment strategy for this debilitating genetic disorder.

References

Application Note: High-Throughput Screening for Novel GALK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galactokinase 1 (GALK1) is a critical enzyme in the Leloir pathway, the primary route for galactose metabolism.[1][2] It catalyzes the phosphorylation of α-D-galactose to galactose-1-phosphate (Gal-1-P).[1][2][3] Inherited deficiency of the downstream enzyme, galactose-1-phosphate uridyltransferase (GALT), leads to classic galactosemia, a rare and potentially lethal disorder characterized by the toxic accumulation of Gal-1-P.[4][5][6][7][8] While neonatal screening and a galactose-restricted diet can prevent acute complications, long-term issues such as developmental delays, neurological disorders, and premature ovarian failure persist.[4][6][9]

The accumulation of Gal-1-P is considered a major pathogenic driver in classic galactosemia.[4][6][9] Therefore, inhibiting GALK1 to prevent the formation of Gal-1-P has emerged as a promising therapeutic strategy.[5][8] This approach aims to alleviate the cellular toxicity caused by high levels of Gal-1-P.[4][6] High-throughput screening (HTS) is a powerful methodology for identifying novel small-molecule inhibitors of GALK1 from large chemical libraries, providing starting points for the development of new therapeutics for classic galactosemia.[4][5]

Galactose Metabolism and the Role of GALK1

The Leloir pathway converts galactose into glucose-1-phosphate, which can then enter glycolysis. GALK1 performs the first committed step in this pathway. In GALT deficiency, the pathway is blocked, leading to the buildup of Gal-1-P. An alternative pathway allows the reduction of excess galactose to galactitol, which can contribute to cataract formation, a primary symptom of GALK1 deficiency (Type II Galactosemia).[1][10][11]

Galactose_Metabolism Galactose Metabolism Pathway Gal Galactose GALK1 GALK1 Gal->GALK1 ATP ADP AldoseReductase Aldose Reductase Gal->AldoseReductase Gal1P Galactose-1-Phosphate (Gal-1-P) GALT GALT Gal1P->GALT Accumulation Toxic Accumulation Gal1P->Accumulation UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate PGM PGM Glc1P->PGM UDPGal UDP-Galactose GALE GALE UDPGal->GALE reversible Glycolysis Glycolysis Galactitol Galactitol GALK1->Gal1P GALT->Glc1P GALT->UDPGal Block Block in Classic Galactosemia GALE->UDPGlc PGM->Glycolysis AldoseReductase->Galactitol Cataracts

Caption: The Leloir Pathway for galactose metabolism.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for identifying GALK1 inhibitors involves several stages, from initial screening of a large compound library to hit confirmation and characterization. The primary assay is designed for speed and scalability, while secondary assays are used to confirm activity, determine potency, and eliminate false positives. A luminescence-based assay that measures ATP depletion is a robust and commonly used method for HTS of kinases like GALK1.[4] In this assay, GALK1 activity consumes ATP, leading to a decrease in luminescent signal, which is inversely proportional to enzyme activity.[4]

HTS_Workflow HTS Workflow for GALK1 Inhibitors cluster_0 Primary Screen cluster_1 Hit Confirmation & Validation cluster_2 Downstream Characterization CompoundLibrary Compound Library (~50,000 compounds) PrimaryHTS Primary HTS Assay (e.g., ATP-depletion assay) Single concentration (e.g., 33 µM) CompoundLibrary->PrimaryHTS InitialHits Initial Hits Identified (~0.4% hit rate) PrimaryHTS->InitialHits ConfirmatoryScreen Confirmatory Screen (Re-test in primary assay) InitialHits->ConfirmatoryScreen DoseResponse Dose-Response & IC50 (Determine potency) ConfirmatoryScreen->DoseResponse CounterScreen Counter-Screen (Rule out false positives, e.g., redox activity) DoseResponse->CounterScreen ConfirmedHits Confirmed Hits CounterScreen->ConfirmedHits SecondaryAssay Orthogonal Secondary Assay (e.g., PK/LDH-coupled assay) ConfirmedHits->SecondaryAssay CellularAssay Cellular Assay (Measure Gal-1-P in patient fibroblasts) SecondaryAssay->CellularAssay ADME In Vitro ADME/Tox (Solubility, stability, etc.) CellularAssay->ADME LeadCandidates Lead Candidates for Further Optimization ADME->LeadCandidates

Caption: A generalized workflow for HTS-based discovery of GALK1 inhibitors.

Experimental Protocols

Protocol 1: Primary HTS using ATP-Depletion Luminescence Assay

This protocol is adapted from established HTS campaigns for human GALK1 and measures the depletion of ATP as an indicator of enzyme activity.[4][7]

Materials:

  • Purified recombinant human GALK1 enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • Substrates: D-Galactose, ATP

  • Compound library dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white, solid-bottom microplates

  • Acoustic liquid handler and plate reader with luminescence detection

Procedure:

  • Compound Dispensing: Using an acoustic liquid handler, dispense test compounds and controls (e.g., DMSO for negative control, known inhibitor for positive control) into 384-well assay plates.

  • Enzyme-Substrate Mix Preparation: Prepare a 2X enzyme-substrate solution in Assay Buffer containing GALK1, D-Galactose, and ATP. The final concentrations in the assay should be optimized (e.g., 10 nM GALK1, 100 µM Galactose, 10 µM ATP).

  • Reaction Initiation: Add the 2X enzyme-substrate solution to the compound plates to start the reaction. The final assay volume is typically 10 µL.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Reaction Termination & Signal Detection: Add an equal volume (10 µL) of Kinase-Glo® reagent to each well. This reagent simultaneously stops the GALK1 reaction and measures the remaining ATP via a luciferase-based reaction.

  • Signal Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to GALK1 activity. Calculate the percent inhibition for each compound relative to the controls. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >85%) with high reproducibility.[4][12]

Protocol 2: Secondary Assay - Cellular Gal-1-P Accumulation Assay

This protocol validates the activity of hit compounds in a more biologically relevant system by measuring their ability to reduce Gal-1-P levels in cells from galactosemia patients.[5][7]

Materials:

  • Fibroblasts derived from GALT-deficient patients

  • Galactose-free DMEM medium with 10% FBS

  • Hit compounds dissolved in DMSO

  • D-Galactose solution

  • Phosphate-Buffered Saline (PBS)

  • Hypotonic lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 25 mM NaCl, 0.5 mM EDTA with protease inhibitors)

  • Alkaline phosphatase-coupled assay kit for Gal-1-P measurement

Procedure:

  • Cell Culture: Maintain GALT-deficient patient fibroblasts in galactose-free DMEM medium.

  • Compound Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the hit compounds (or DMSO vehicle control) and incubate at 37°C for 2-4 hours.

  • Galactose Challenge: Add D-galactose to the medium to a final concentration of 0.05% to induce Gal-1-P accumulation.

  • Incubation: Incubate the cells for an additional 4 hours at 37°C.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold hypotonic lysis buffer to the cells.

    • Disrupt cells (e.g., by passing the lysate through a fine-gauge needle) and centrifuge to pellet cell debris.

  • Gal-1-P Measurement:

    • Collect the supernatant (cell lysate).

    • Measure the protein concentration of the lysate for normalization.

    • Quantify the Gal-1-P concentration in the lysate using an appropriate method, such as the previously described alkaline phosphatase-coupled assay.[5][7]

  • Data Analysis: Normalize the Gal-1-P concentration to the total protein concentration for each sample. Determine the ability of each compound to reduce the accumulation of Gal-1-P compared to the vehicle-treated control.

Data Presentation: GALK1 Inhibitor Activity

The following table summarizes the inhibitory activity of representative compounds identified through screening campaigns. IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Compound IDAssay TypeIC₅₀ (µM)Max Inhibition (%)Reference
Compound C1 Luminescence ATP-depletion3.5Not Reported[5]
Compound Series T1/T2 Luminescence ATP-depletionLow-to-mid micromolarNot Reported[13]
Optimized Analogues Biochemical Inhibition< 0.1 (100 nM)Not Reported[8][14]
Initial HTS Hits (29 cpds) ATP-depletion / PK/LDH0.7 - 33Not Reported[7]

Conclusion

High-throughput screening has proven to be an effective strategy for the identification of novel small-molecule inhibitors of GALK1.[4][5][6] The development of robust biochemical assays, such as the ATP-depletion luminescence assay, has enabled the screening of large and diverse compound libraries.[4] Hits from these screens can be further characterized in cellular models to confirm their ability to reduce the accumulation of the toxic metabolite Gal-1-P.[5][8] These efforts have successfully identified potent lead compounds with suitable properties for further preclinical development, offering hope for a new therapeutic approach to treat the chronic complications of classic galactosemia.[8][14]

References

Application Notes and Protocols for Measuring the IC50 Value of GALK1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Galactokinase 1 (GALK1) is a key enzyme in the Leloir pathway, the primary metabolic route for galactose catabolism.[1] It catalyzes the phosphorylation of α-D-galactose to galactose-1-phosphate, the first committed step in this pathway.[1][2] The GALK1 gene provides the genetic blueprint for this enzyme, which is crucial for the body's ability to process galactose obtained from dietary sources like dairy products.[2][3] Subsequent enzymatic reactions convert galactose-1-phosphate into glucose-1-phosphate, a central molecule in energy metabolism.[2]

Defects in the GALT enzyme, which succeeds GALK1 in the Leloir pathway, lead to Classic Galactosemia, a serious metabolic disorder characterized by the toxic accumulation of galactose-1-phosphate.[4] Therefore, inhibiting GALK1 to prevent the formation of this toxic metabolite is a promising therapeutic strategy.[4] GALK1-IN-1 is a potent inhibitor of GALK1, and determining its half-maximal inhibitory concentration (IC50) is a critical step in evaluating its therapeutic potential.[5] This document provides a detailed protocol for measuring the IC50 value of this compound using a luminescence-based kinase assay.

Signaling Pathway

The Leloir pathway is a fundamental metabolic cascade for the conversion of galactose to glucose. GALK1 plays a pivotal role in the initial step of this pathway.

Leloir_Pathway cluster_leloir Leloir Pathway Galactose Galactose GALK1 GALK1 Galactose->GALK1 ATP to ADP Galactose_1_P Galactose-1-Phosphate GALK1->Galactose_1_P GALT GALT Galactose_1_P->GALT Glucose_1_P Glucose-1-Phosphate GALT->Glucose_1_P UDP_Galactose UDP-Galactose GALT->UDP_Galactose UDP_Glucose UDP-Glucose UDP_Glucose->GALT GALE GALE UDP_Galactose->GALE GALE->UDP_Glucose Inhibitor This compound Inhibitor->GALK1

Caption: The Leloir Pathway for Galactose Metabolism.

Data Presentation

The inhibitory activity of this compound against GALK1 is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of GALK1 by 50%.

CompoundTargetIC50 (µM)Assay Method
This compoundGALK14.2129Luminescence-based Kinase Assay[5]

Experimental Protocols

A reliable method for determining the IC50 of kinase inhibitors is the Kinase-Glo® Luminescent Kinase Assay. This assay quantifies the amount of ATP remaining in the solution following the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice-versa.

Materials and Reagents
  • Recombinant human GALK1 enzyme

  • This compound

  • D-Galactose

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 100 µM DTT)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Luminometer

Experimental Workflow Diagram

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of this compound C Dispense this compound dilutions into assay plate A->C B Prepare GALK1 enzyme and substrate solution (Galactose + ATP) D Add GALK1 enzyme to initiate the reaction B->D C->D E Incubate at room temperature D->E F Add Kinase-Glo® reagent to stop the reaction and generate signal E->F G Incubate to stabilize luminescent signal F->G H Measure luminescence using a luminometer G->H I Plot luminescence vs. log[this compound] H->I J Calculate IC50 using non-linear regression I->J

Caption: Experimental workflow for IC50 determination.

Detailed Procedure
  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations (e.g., 100 µM to 0.01 µM). Include a vehicle control (DMSO without inhibitor).

  • Reaction Setup:

    • In a 96-well or 384-well white, opaque assay plate, add the serially diluted this compound or vehicle control.

    • Prepare a master mix containing the GALK1 enzyme and D-galactose in the assay buffer.

    • Initiate the kinase reaction by adding the ATP solution to the master mix and immediately dispensing the complete reaction mixture into the wells of the assay plate.

    • The final reaction volume and concentrations of reagents should be optimized, but a typical reaction might contain 5-10 ng/µL GALK1, 100 µM D-galactose, and 10 µM ATP.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.

  • Signal Detection:

    • After the incubation period, add an equal volume of the Kinase-Glo® reagent to each well. This will stop the enzymatic reaction and initiate the luminescent signal generation.

    • Mix the contents of the wells briefly on a plate shaker.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescence signal is inversely proportional to the GALK1 activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.[6][7]

References

Troubleshooting & Optimization

Troubleshooting GALK1-IN-1 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GALK1-IN-1, a novel inhibitor of Galactokinase 1 (GALK1). The information is tailored for scientists and professionals in drug development and related fields.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and use of this compound, with a focus on its solubility in aqueous solutions.

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: Insolubility in aqueous solutions is a common challenge with many small molecule inhibitors. Here are the initial steps to troubleshoot this issue:

  • Review the Datasheet: Always start by consulting the product datasheet for recommended solvents and solubility information.

  • Use an Organic Solvent: Most inhibitors are more soluble in organic solvents. We recommend preparing a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol.

  • Sonication & Vortexing: To aid dissolution, you can gently warm the solution, vortex it, or use a sonicator bath.

  • pH Adjustment: The solubility of some compounds can be pH-dependent. If compatible with your experiment, you can try adjusting the pH of your buffer.

Q2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?

A2: This is a common phenomenon known as "precipitation upon dilution." Here are several strategies to mitigate this:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try using a lower final concentration if your experimental design allows.

  • Increase the Percentage of Organic Solvent: While not always possible depending on your experimental system, slightly increasing the percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) in your final aqueous solution can help maintain solubility. Always check the tolerance of your cells or assay to the organic solvent.

  • Use a Surfactant or Co-solvent: The addition of a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent can help to increase the solubility of the compound in the aqueous buffer.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution into the aqueous buffer.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For optimal stability, we recommend the following storage conditions:

  • Solid Form: Store the solid compound at -20°C.

  • Stock Solutions: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Before use, allow the aliquot to thaw completely at room temperature and vortex gently to ensure it is fully dissolved.

Data Presentation

The following tables summarize the solubility of this compound in various common solvents. This data is intended to guide you in preparing appropriate stock and working solutions.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)
DMSO≥ 50 mg/mL
Ethanol≥ 25 mg/mL
Methanol≥ 10 mg/mL
Water< 0.1 mg/mL
PBS (pH 7.4)< 0.1 mg/mL

Table 2: Recommended Solvents for Stock Solution Preparation

SolventMaximum Recommended ConcentrationNotes
DMSO20 mMRecommended for most cell-based assays.
Ethanol10 mMCan be used for in vivo studies, but check for vehicle effects.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Calculate the required mass: Based on the molecular weight of this compound (please refer to the product datasheet), calculate the mass needed to prepare your desired volume of a 10 mM solution.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder.

  • Add DMSO: Add the appropriate volume of high-purity DMSO to the powder.

  • Dissolve the compound: Vortex the solution and/or use a sonicator bath until the compound is completely dissolved. Gentle warming (to 37°C) can also be applied.

  • Store the stock solution: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Mandatory Visualizations

GALK1 Signaling Pathway

The following diagram illustrates the role of GALK1 in the Leloir pathway of galactose metabolism.

GALK1_Pathway cluster_extracellular Extracellular cluster_cell Cell Galactose_ext Galactose Galactose_int Galactose Galactose_ext->Galactose_int Transport Gal1P Galactose-1-Phosphate Galactose_int->Gal1P Phosphorylation GALT GALT Gal1P->GALT UDP_Gal UDP-Galactose GALT->UDP_Gal GALE GALE UDP_Gal->GALE UDP_Glc UDP-Glucose GALE->UDP_Glc UDP_Glc->GALT GALK1 GALK1 GALK1_IN_1 This compound GALK1_IN_1->GALK1 ATP ATP ADP ADP c1 GALK1 catalyzes the phosphorylation of galactose. c2 This compound inhibits this step. Troubleshooting_Workflow start Start: Insolubility Observed check_datasheet Consult Product Datasheet for Recommended Solvents start->check_datasheet prepare_stock Prepare Concentrated Stock in Recommended Organic Solvent (e.g., DMSO) check_datasheet->prepare_stock aid_dissolution Aid Dissolution (Vortex, Sonicate, Gentle Warming) prepare_stock->aid_dissolution dilute_in_aqueous Dilute Stock into Aqueous Buffer aid_dissolution->dilute_in_aqueous precipitation Precipitation Occurs? dilute_in_aqueous->precipitation troubleshoot_precipitation Troubleshoot Precipitation precipitation->troubleshoot_precipitation Yes success Success: Compound is Soluble precipitation->success No lower_conc Lower Final Concentration troubleshoot_precipitation->lower_conc increase_solvent Increase Organic Solvent % (if possible) troubleshoot_precipitation->increase_solvent add_surfactant Add Surfactant/Co-solvent troubleshoot_precipitation->add_surfactant serial_dilution Use Serial Dilutions troubleshoot_precipitation->serial_dilution contact_support Contact Technical Support troubleshoot_precipitation->contact_support lower_conc->success increase_solvent->success add_surfactant->success serial_dilution->success

Technical Support Center: Optimizing GALK1-IN-1 Dosage for Maximum Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GALK1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for the maximum inhibition of galactokinase 1 (GALK1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Introduction to this compound

This compound is a cell-permeable inhibitor of galactokinase 1 (GALK1), the enzyme that catalyzes the first step in galactose metabolism—the phosphorylation of galactose to galactose-1-phosphate (Gal-1-P). Inhibition of GALK1 is a key therapeutic strategy for classic galactosemia, a genetic disorder caused by a deficiency in the GALT enzyme, which leads to the toxic accumulation of Gal-1-P. This compound is a valuable tool for studying the role of GALK1 in this and other biological processes.

Quantitative Data Summary

For effective experimental design, it is crucial to understand the key quantitative parameters of this compound.

ParameterValueReference
IC50 4.2 - 4.7 µM[1]
Mechanism of Action ATP-competitive, Galactose-uncompetitive[1]
Cell Permeability Yes[1]

Experimental Protocols

While specific experimental conditions should always be optimized for your particular cell line and assay, the following provides a general protocol for using this compound in a cellular assay to measure the inhibition of galactose-1-phosphate accumulation.

Objective: To determine the effective concentration of this compound for inhibiting galactose-induced Gal-1-P accumulation in a GALT-deficient cell line.

Materials:

  • GALT-deficient human fibroblasts (or other relevant cell line)

  • Galactose-free cell culture medium

  • Fetal Bovine Serum (FBS)

  • This compound (reconstituted in DMSO)

  • Galactose solution

  • Cell lysis buffer

  • Assay kit for Gal-1-P measurement (e.g., alkaline phosphatase coupled method)

  • Plate reader

Procedure:

  • Cell Culture: Culture GALT-deficient fibroblasts in galactose-free DMEM supplemented with 10% FBS until they reach the desired confluency.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a galactose-free medium to achieve a range of desired concentrations. It is recommended to test a concentration range that brackets the IC50 value (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM). Include a DMSO-only vehicle control.

  • Inhibitor Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells with the inhibitor for a predetermined period. A starting point of 2 to 4 hours is recommended.[2]

  • Galactose Challenge: After the inhibitor pre-incubation, add galactose to the medium to a final concentration of 0.05%.[2]

  • Second Incubation: Incubate the cells for an additional 4 hours to allow for the accumulation of Gal-1-P.[2]

  • Cell Lysis: After the incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Gal-1-P Measurement: Determine the Gal-1-P concentration in the cell lysates using a commercially available assay kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the Gal-1-P levels to the total protein concentration in each sample. Plot the Gal-1-P concentration against the this compound concentration to determine the dose-response curve and calculate the EC50 for your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibition of Gal-1-P accumulation Inhibitor concentration is too low. Test a higher range of this compound concentrations. We suggest going up to 50 µM or higher, while monitoring for cytotoxicity.
Incubation time is too short. Increase the pre-incubation time with the inhibitor (e.g., 6, 12, or 24 hours) to allow for sufficient cellular uptake and target engagement.
Inhibitor has degraded. Prepare fresh dilutions of this compound from a new stock. Aliquot and store the stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions are typically stable for up to 3 months at -20°C.[1]
Cell density is too high. High cell density can lead to rapid metabolism of galactose and may require higher inhibitor concentrations. Optimize cell seeding density to ensure consistent results.
High variability between replicates Inconsistent cell numbers. Ensure that all wells are seeded with the same number of cells and that the cells are evenly distributed.
Pipetting errors. Use calibrated pipettes and ensure accurate and consistent pipetting of the inhibitor and galactose solutions.
Edge effects on the plate. Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations.
Cell toxicity observed Inhibitor concentration is too high. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your cell line.
High DMSO concentration. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and is consistent across all wells, including the vehicle control.
Contamination. Check for signs of bacterial or fungal contamination in your cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cellular assay?

A1: A good starting point is to test a range of concentrations around the reported IC50 of 4.2 - 4.7 µM. We recommend a dose-response curve that includes concentrations from 0.1 µM to 25 µM to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How should I prepare and store this compound?

A2: this compound should be dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Working solutions should be freshly prepared in a culture medium before each experiment.

Q3: Is this compound selective for GALK1?

A3: this compound has been reported to be a highly selective inhibitor of GALK1. However, as with any inhibitor, it is good practice to test for off-target effects, especially when using high concentrations.

Q4: Can I use this compound in animal models?

A4: While this compound is cell-permeable, its pharmacokinetic and pharmacodynamic properties in vivo have not been extensively reported in the public domain. Further studies would be required to determine its suitability for in vivo applications.

Q5: What is the mechanism of action of this compound?

A5: this compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the GALK1 enzyme, preventing the binding of ATP and subsequent phosphorylation of galactose. It is uncompetitive with respect to galactose.[1]

Visualizations

Leloir_Pathway Galactose Galactose GALK1 GALK1 Galactose->GALK1 Gal_1_P Galactose-1-Phosphate GALT GALT Gal_1_P->GALT UDP_Gal UDP-Galactose Glycoconjugates Glycoproteins / Glycolipids UDP_Gal->Glycoconjugates GALE GALE UDP_Gal->GALE UDP_Glc UDP-Glucose UDP_Glc->GALT Glc_1_P Glucose-1-Phosphate GALK1->Gal_1_P GALT->UDP_Gal GALT->Glc_1_P GALE->UDP_Glc Inhibitor This compound Inhibitor->GALK1

Caption: The Leloir Pathway of galactose metabolism and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed GALT-deficient cells in a multi-well plate B Prepare serial dilutions of this compound and vehicle control C Pre-incubate cells with this compound (2-4 hours) B->C D Add galactose to induce Gal-1-P accumulation (4 hours) C->D E Lyse cells and collect lysates D->E F Measure Gal-1-P concentration E->F G Analyze data and determine EC50 F->G

Caption: General experimental workflow for optimizing this compound dosage.

References

Avoiding off-target effects of GALK1-IN-1 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use GALK1-IN-1 in their experiments and avoid potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Galactokinase 1 (GALK1). GALK1 is the first enzyme in the Leloir pathway, which is responsible for galactose metabolism.[1][2] It catalyzes the phosphorylation of galactose to galactose-1-phosphate.[2] By inhibiting GALK1, this compound blocks this initial step, leading to a reduction in the downstream accumulation of galactose-1-phosphate. This is particularly relevant in the context of Classic Galactosemia, a metabolic disorder where the accumulation of galactose-1-phosphate is toxic.[1][2][3]

Q2: My biochemical assay shows potent inhibition of GALK1, but I see a weaker effect in my cell-based assay. Why is there a discrepancy?

A2: Discrepancies between biochemical and cell-based assays are common when working with kinase inhibitors.[4] Several factors could contribute to this:

  • Cell Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration used in the biochemical assay.

  • Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km of the enzyme, while intracellular ATP levels are significantly higher.[4] If this compound is an ATP-competitive inhibitor, the high levels of cellular ATP can outcompete the inhibitor for binding to GALK1, leading to reduced potency.

  • Efflux Pumps: The inhibitor might be a substrate for cellular efflux pumps, which actively transport it out of the cell, thereby reducing its effective intracellular concentration.[4]

  • Target Engagement: It is crucial to confirm that the inhibitor is binding to GALK1 within the cellular environment.

Q3: I'm observing a phenotype in my cells that doesn't seem to be related to the known function of GALK1. How can I determine if this is an off-target effect?

A3: This is a strong indicator of potential off-target activity. Here are several strategies to investigate this:

  • Use a Structurally Unrelated Inhibitor: If another known GALK1 inhibitor with a different chemical scaffold produces the same phenotype, it is more likely an on-target effect.

  • Dose-Response Correlation: Correlate the inhibitor concentration required to produce the phenotype with the concentration required to inhibit GALK1 activity in cells. A significant discrepancy may suggest an off-target effect.

  • Rescue Experiments: If possible, overexpressing a mutant form of GALK1 that is resistant to this compound should rescue the on-target phenotype. If the phenotype persists, it is likely due to an off-target interaction.

  • Kinase Profiling: A broad kinase selectivity screen can identify other kinases that are inhibited by this compound at relevant concentrations.[4]

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm direct binding of this compound to GALK1 in intact cells and can also be adapted to identify other potential targets.[5][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results between experiments - Inconsistent inhibitor concentration- Cell passage number and density variations- Different incubation times- Prepare fresh dilutions of this compound for each experiment from a concentrated stock.- Maintain consistent cell culture conditions, including passage number and seeding density.- Standardize all incubation times.
High background in cellular assays - Non-specific binding of detection reagents- Cellular autofluorescence/autoluminescence- Include appropriate controls, such as cells treated with vehicle (e.g., DMSO) alone.- Optimize antibody concentrations and washing steps in immunoassays.- Use appropriate background correction methods for plate-based reads.
No or weak inhibition of GALK1 in cells - Low cell permeability of this compound- High intracellular ATP concentration- Efflux of the inhibitor from cells- Low GALK1 expression in the cell line- Verify cellular uptake of the inhibitor if possible.- Use a higher concentration of the inhibitor in cellular assays compared to biochemical assays.- Co-incubate with an efflux pump inhibitor (e.g., verapamil) as a control experiment.[4]- Confirm GALK1 expression in your chosen cell line by western blot or qPCR.
Observed cellular toxicity - Off-target effects- High concentration of the inhibitor or vehicle- Perform a dose-response curve for toxicity to determine the maximum non-toxic concentration.- Compare the toxicity of this compound with that of its vehicle control.- Investigate potential off-targets through kinase profiling.

Experimental Protocols

Protocol 1: Biochemical GALK1 Inhibition Assay (Kinase-Glo®)

This protocol measures the amount of ATP remaining in solution after a kinase reaction. A decrease in ATP corresponds to GALK1 activity.

Materials:

  • Recombinant human GALK1 enzyme

  • D-Galactose

  • ATP

  • This compound

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a multiwell plate, add the assay buffer, recombinant GALK1 enzyme, and D-galactose.

  • Add the this compound dilutions or vehicle control to the appropriate wells.

  • Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for GALK1.[1]

  • Incubate the plate at the optimal temperature and time for the GALK1 reaction (e.g., 60 minutes at room temperature).[7]

  • Add the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of GALK1 inhibition for each concentration of this compound relative to the vehicle control.

Protocol 2: Cellular GALK1 Target Engagement (NanoBRET™ Assay)

This protocol quantifies the binding of this compound to GALK1 in living cells.

Materials:

  • Cells expressing a NanoLuc®-GALK1 fusion protein

  • NanoBRET™ tracer for GALK1

  • This compound

  • Opti-MEM® I Reduced Serum Medium (or equivalent)

  • White, tissue culture-treated 96-well or 384-well plates

  • NanoBRET™ Nano-Glo® Substrate

Procedure:

  • Seed the NanoLuc®-GALK1 expressing cells into the multiwell plates and incubate overnight.

  • Prepare serial dilutions of this compound in Opti-MEM®.

  • Add the NanoBRET™ tracer and the this compound dilutions (or vehicle control) to the cells.

  • Incubate the plate for the desired time to allow for inhibitor binding.

  • Add the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.

  • Read the donor (NanoLuc®) and acceptor (tracer) emission signals on a luminometer capable of measuring two wavelengths.

  • Calculate the NanoBRET™ ratio. A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and engagement of the target by the inhibitor.[8][9]

Signaling Pathways and Workflows

GALK1_Pathway Galactose Galactose GALK1 GALK1 Galactose->GALK1 GALK1_IN_1 This compound GALK1_IN_1->GALK1 Inhibition Gal_1_P Galactose-1-Phosphate GALK1->Gal_1_P ATP -> ADP Leloir_Pathway Downstream Leloir Pathway Enzymes Gal_1_P->Leloir_Pathway Metabolic_Products UDP-Galactose, Glycoproteins, Glycolipids Leloir_Pathway->Metabolic_Products

Caption: The Leloir pathway for galactose metabolism and the inhibitory action of this compound.

Off_Target_Workflow cluster_0 Initial Observation cluster_1 Verification Steps cluster_2 Off-Target Identification cluster_3 Confirmation Unexpected_Phenotype Unexpected Cellular Phenotype with this compound Dose_Response Dose-Response Analysis Unexpected_Phenotype->Dose_Response Structurally_Unrelated Test Structurally Unrelated GALK1 Inhibitor Unexpected_Phenotype->Structurally_Unrelated Rescue_Experiment Rescue with Inhibitor-Resistant Mutant Unexpected_Phenotype->Rescue_Experiment Kinase_Profiling Kinome-Wide Selectivity Profiling Dose_Response->Kinase_Profiling Structurally_Unrelated->Kinase_Profiling Rescue_Experiment->Kinase_Profiling Validate_Off_Target Validate Putative Off-Target(s) (e.g., siRNA, individual assays) Kinase_Profiling->Validate_Off_Target CETSA_MS CETSA with Mass Spectrometry (CETSA-MS) CETSA_MS->Validate_Off_Target CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Quantification cluster_4 Data Analysis Cells Intact Cells Treatment Treat with this compound or Vehicle Cells->Treatment Heat Heat Cells at a Range of Temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Western_Blot Western Blot for GALK1 Centrifugation->Western_Blot Quantification Quantify Soluble GALK1 Western_Blot->Quantification Melting_Curve Generate Melting Curves Quantification->Melting_Curve Shift Determine Thermal Shift Melting_Curve->Shift

References

Technical Support Center: Interpreting Unexpected Results with GALK1-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GALK1-IN-1. The information is designed to help interpret unexpected experimental outcomes and guide further investigation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor of Galactokinase 1 (GALK1). GALK1 is the first enzyme in the Leloir pathway, which is responsible for the metabolism of galactose.[1][2] It catalyzes the phosphorylation of galactose to galactose-1-phosphate (Gal-1-P).[3] Therefore, the primary on-target effect of this compound is the reduction of intracellular Gal-1-P levels.

Q2: What are the known therapeutic applications of GALK1 inhibitors?

GALK1 inhibitors are primarily being investigated for the treatment of classic galactosemia, a genetic disorder caused by a deficiency in the GALT enzyme, which leads to the toxic accumulation of Gal-1-P.[4][5] By inhibiting GALK1, the production of Gal-1-P is reduced.[1] Additionally, some studies suggest that GALK1 inhibitors may have applications in certain cancers that have misregulated PTEN/AKT signaling pathways.[6][7]

Q3: Are there any known off-target effects for GALK1 inhibitors?

While specific off-target effects for this compound are not extensively documented in publicly available literature, general principles of kinase inhibitors suggest potential off-target activities. GALK1 belongs to the GHMP (galactokinase, homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase) superfamily of kinases.[8] Due to structural similarities, inhibitors of one member may exhibit cross-reactivity with other members of this family, such as GALK2 (N-acetylgalactosamine kinase).[9] Off-target effects can also arise from non-specific binding to other kinases in the human kinome, a common challenge with ATP-competitive inhibitors.[10][11]

Troubleshooting Guides for Unexpected Results

Scenario 1: Unexpected Decrease in Cell Viability in a Non-Galactose Dependent Cell Line

Question: I am treating my cell line, which is not dependent on galactose for growth, with this compound and observing a significant, dose-dependent decrease in cell viability. I expected minimal effect. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Off-Target Kinase Inhibition: The inhibitor may be affecting other kinases essential for cell survival.[10]

    • Troubleshooting:

      • Kinome Profiling: Perform a broad kinase screen to identify other kinases inhibited by this compound at the concentrations used in your experiment.

      • Use a Structurally Different Inhibitor: Test a GALK1 inhibitor with a different chemical scaffold. If the effect persists, it is more likely to be an on-target effect.

      • Genetic Knockdown: Use siRNA or CRISPR to specifically knockdown GALK1. If the phenotype of GALK1 knockdown does not match the inhibitor's effect, it suggests an off-target mechanism.[10]

  • Disruption of Glycoprotein/Glycolipid Synthesis: Galactose is a precursor for glycoconjugates that are important for cellular functions. Even in non-galactose dependent cells, basal galactose metabolism might be important.

    • Troubleshooting:

      • Metabolomics Analysis: Measure the levels of UDP-galactose and other downstream metabolites of the Leloir pathway to see if they are depleted.

      • Lectin Staining: Use fluorescently labeled lectins to assess changes in cell surface glycosylation patterns.

  • Compound Cytotoxicity: The chemical scaffold of this compound itself might be toxic to the cells, independent of its kinase inhibition activity.

    • Troubleshooting:

      • Test a Structurally Related but Inactive Compound: If available, use an analog of this compound that is known to be inactive against GALK1. If it still causes cytotoxicity, the issue is likely with the chemical structure itself.

Summary of Troubleshooting for Unexpected Cytotoxicity Expected Outcome of a Positive Result
Kinome Profiling Identification of other inhibited kinases crucial for cell survival.
Use of Structurally Different GALK1 Inhibitor The unexpected cytotoxicity is not observed.
GALK1 Genetic Knockdown No significant decrease in cell viability is observed.
Metabolomics Analysis Significant depletion of UDP-galactose and other glycoconjugate precursors.
Lectin Staining Altered cell surface glycosylation patterns.
Inactive Analog Treatment The inactive analog still causes a decrease in cell viability.
Scenario 2: Inconsistent IC50 Values in Biochemical vs. Cellular Assays

Question: My in vitro kinase assay with recombinant GALK1 shows a potent IC50 for this compound in the nanomolar range. However, in my cell-based assays, the IC50 for reducing Gal-1-P is in the micromolar range. Why is there a discrepancy?

Possible Causes and Troubleshooting Steps:

  • Cellular Permeability and Efflux: The compound may have poor cell membrane permeability or be actively transported out of the cell by efflux pumps.

    • Troubleshooting:

      • Cellular Uptake Assay: Use analytical methods like LC-MS/MS to measure the intracellular concentration of this compound over time.

      • Use Efflux Pump Inhibitors: Co-treat cells with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if the cellular potency of this compound increases.

  • High Intracellular ATP Concentration: Most kinase inhibitors are ATP-competitive. The high concentration of ATP in cells (millimolar range) can compete with the inhibitor for binding to the kinase, leading to a rightward shift in the IC50 value compared to biochemical assays where ATP concentrations are often lower.[9]

    • Troubleshooting:

      • ATP-Competitive Assay: In your biochemical assay, run the IC50 determination at an ATP concentration that mimics physiological levels (e.g., 1-5 mM).

  • Plasma Protein Binding: If you are using serum in your cell culture media, the compound may bind to plasma proteins, reducing its free concentration available to enter the cells and inhibit the target.

    • Troubleshooting:

      • Serum-Free Assay: Perform the cellular assay in serum-free or low-serum conditions for a short duration to see if the IC50 value decreases.

      • Measure Plasma Protein Binding: Determine the fraction of this compound that binds to plasma proteins in vitro.

Summary of Troubleshooting for IC50 Discrepancy Expected Outcome of a Positive Result
Cellular Uptake Assay Low intracellular concentration of this compound is measured.
Co-treatment with Efflux Pump Inhibitors The cellular IC50 of this compound decreases.
Biochemical Assay with High ATP The biochemical IC50 of this compound increases to the micromolar range.
Cellular Assay in Serum-Free Media The cellular IC50 of this compound decreases.
Plasma Protein Binding Assay A high percentage of this compound is bound to plasma proteins.

Experimental Protocols

Protocol 1: In Vitro GALK1 Kinase Assay (Luminescence-based)

This assay measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity.

Materials:

  • Recombinant human GALK1 enzyme

  • This compound

  • D-Galactose

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In each well of the plate, add the GALK1 enzyme and the this compound dilution (or vehicle control).

  • Add D-galactose to each well.

  • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cellular Galactose-1-Phosphate (Gal-1-P) Measurement

This protocol describes how to measure the on-target effect of this compound in cells.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound

  • D-Galactose

  • PBS (phosphate-buffered saline)

  • Methanol (B129727)

  • LC-MS/MS system

Procedure:

  • Plate cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Add a final concentration of 1 mM D-galactose to the medium and incubate for 4 hours.

  • Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Add 500 µL of ice-cold 80% methanol to each well to lyse the cells and precipitate proteins.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at high speed for 10 minutes at 4°C to pellet the protein.

  • Transfer the supernatant (containing the metabolites) to a new tube and dry it using a speed vacuum.

  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples for Gal-1-P levels using a validated LC-MS/MS method.

Visualizations

Leloir_Pathway Galactose Galactose GALK1 GALK1 Galactose->GALK1 Gal_1_P Gal_1_P GALT GALT Gal_1_P->GALT UDP_Galactose UDP_Galactose GALE GALE UDP_Galactose->GALE UDP_Glucose UDP_Glucose UDP_Glucose->GALT Glucose_1_P Glucose_1_P GALK1->Gal_1_P ATP -> ADP GALT->UDP_Galactose GALT->Glucose_1_P GALE->UDP_Glucose Inhibitor Inhibitor->GALK1 this compound Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_On_Target Is the on-target effect (e.g., reduced Gal-1-P) confirmed? Start->Check_On_Target Check_Off_Target Investigate Off-Target Effects Check_On_Target->Check_Off_Target Yes Check_Compound_Properties Investigate Compound Properties Check_On_Target->Check_Compound_Properties No Check_Pathway Investigate Downstream Pathway Effects Check_Off_Target->Check_Pathway Kinome_Screen Kinome Screen Check_Off_Target->Kinome_Screen Orthogonal_Tool Use Orthogonal Tool (siRNA, different inhibitor) Check_Off_Target->Orthogonal_Tool Uptake_Assay Cellular Uptake / Efflux Assay Check_Compound_Properties->Uptake_Assay Assay_Interference Assay Interference Check Check_Compound_Properties->Assay_Interference Metabolomics Metabolomics / Flux Analysis Check_Pathway->Metabolomics

References

Technical Support Center: Addressing GALK1-IN-1 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing resistance to GALK1-IN-1 in cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, characterize, and overcome resistance to this galactokinase 1 inhibitor.

Frequently Asked Questions (FAQs)

FAQ 1: My cell line is showing reduced sensitivity to this compound. How do I confirm resistance?

Answer:

Reduced sensitivity to this compound, observed as an increase in the half-maximal inhibitory concentration (IC50), is the primary indicator of resistance. To confirm and quantify this resistance, a dose-response assay should be performed comparing the parental (sensitive) cell line with the suspected resistant cell line.

Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

  • Cell Seeding: Seed both parental and suspected resistant cells in 96-well plates at a predetermined optimal density.[1][2] Allow cells to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value for each cell line. A significant increase (typically >3-fold) in the IC50 value for the suspected resistant line compared to the parental line confirms resistance.

Data Presentation: Example IC50 Values for this compound

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold Change
Bladder Cancer Line A2.528.011.2
Bladder Cancer Line B4.115.53.8
FAQ 2: What are the common mechanisms of resistance to kinase inhibitors like this compound?

Answer:

Resistance to kinase inhibitors is a common phenomenon and can arise through several mechanisms.[3][4][5] While specific mechanisms for this compound are still under investigation, resistance to kinase inhibitors generally falls into two main categories: target-related and non-target-related alterations.

1. Target-Related Mechanisms:

  • Secondary Mutations: Mutations in the GALK1 gene can alter the drug-binding site, reducing the affinity of this compound.[5][6] A common analogy is the "gatekeeper" mutation seen with other kinase inhibitors.[6]

  • Target Amplification/Overexpression: Increased copy number of the GALK1 gene or transcriptional upregulation can lead to higher levels of the GALK1 protein, effectively outcompeting the inhibitor.[3][7]

2. Non-Target-Related Mechanisms (Bypass Tracks):

  • Activation of Alternative Pathways: Cells may activate compensatory signaling pathways to bypass their dependency on GALK1.[3][5] For instance, cells might upregulate alternative pathways for glucose metabolism to compensate for the inhibition of galactose metabolism.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.[5]

Below is a diagram illustrating these potential resistance mechanisms.

ResistanceMechanisms cluster_cell Cancer Cell cluster_nucleus Nucleus GALK1_IN_1 This compound GALK1 GALK1 GALK1_IN_1->GALK1 Inhibition Efflux Drug Efflux Pump (e.g., ABC Transporter) GALK1_IN_1->Efflux Export Gal1P Galactose-1-Phosphate GALK1->Gal1P Phosphorylation Galactose Galactose Galactose->GALK1 GALK1_gene GALK1 Gene GALK1_gene->GALK1 Expression GALK1_gene_amp GALK1 Gene Amplification GALK1_gene_amp->GALK1 Overexpression GALK1_gene_mut Secondary Mutation GALK1_gene_mut->GALK1 Altered Protein Bypass Bypass Pathway Bypass->Gal1P Compensatory Production

Caption: Potential mechanisms of resistance to this compound.

FAQ 3: How can I investigate the specific mechanism of resistance in my cell line?

Answer:

A systematic approach is required to elucidate the resistance mechanism. This typically involves a series of experiments to test for the most common alterations.

Experimental Workflow:

TroubleshootingWorkflow start Resistant Cell Line (High IC50) check_target Check GALK1 Expression (Western Blot / qPCR) start->check_target is_overexpressed Is GALK1 Overexpressed? check_target->is_overexpressed sequence_galk1 Sequence GALK1 Gene (Sanger / NGS) is_overexpressed->sequence_galk1 No res_mech_amp Resistance Mechanism: Target Amplification is_overexpressed->res_mech_amp Yes has_mutation Mutation Found? sequence_galk1->has_mutation check_bypass Assess Bypass Pathways (Phospho-proteomics, RNA-seq) has_mutation->check_bypass No res_mech_mut Resistance Mechanism: Secondary Mutation has_mutation->res_mech_mut Yes check_efflux Measure Drug Efflux (e.g., Rhodamine 123 Assay) check_bypass->check_efflux res_mech_bypass Resistance Mechanism: Bypass Pathway Activation check_bypass->res_mech_bypass res_mech_efflux Resistance Mechanism: Increased Drug Efflux check_efflux->res_mech_efflux

Caption: Experimental workflow for investigating this compound resistance.

Experimental Protocols:

  • Western Blot for GALK1 Overexpression:

    • Protein Extraction: Lyse parental and resistant cells and quantify total protein.

    • SDS-PAGE and Transfer: Separate proteins by gel electrophoresis and transfer to a PVDF membrane.

    • Immunoblotting: Probe the membrane with a primary antibody against GALK1 and a loading control (e.g., GAPDH).

    • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize bands.

    • Analysis: Quantify band intensity to compare GALK1 protein levels between cell lines.

  • Sanger Sequencing of the GALK1 Gene:

    • DNA/RNA Extraction: Isolate genomic DNA or total RNA from both cell lines. If starting with RNA, perform reverse transcription to generate cDNA.

    • PCR Amplification: Amplify the coding sequence of GALK1 using specific primers.

    • Sequencing: Send the PCR products for Sanger sequencing.

    • Analysis: Align the sequences from the resistant cells to the parental cells and a reference sequence to identify any mutations.

FAQ 4: I've identified a potential resistance mechanism. How can I overcome it?

Answer:

The strategy to overcome resistance depends on the underlying mechanism.

Strategies to Overcome Resistance:

Resistance MechanismProposed StrategyRationale
Secondary Mutation in GALK1 Develop or use a next-generation GALK1 inhibitor with a different binding mode.A new inhibitor may be able to bind to the mutated GALK1 protein.
GALK1 Overexpression Combine this compound with an inhibitor of a downstream signaling pathway.If overexpression leads to continued signaling, targeting a downstream node may restore sensitivity.
Bypass Pathway Activation Combine this compound with an inhibitor of the activated bypass pathway.Co-targeting both pathways can prevent the cell from compensating for GALK1 inhibition.[5]
Increased Drug Efflux Combine this compound with a known ABC transporter inhibitor (e.g., verapamil).Inhibiting the efflux pump will increase the intracellular concentration of this compound.

Signaling Pathway Visualization:

The Leloir pathway is the primary pathway for galactose metabolism, in which GALK1 is a key enzyme.[8][9][10]

LeloirPathway Galactose Galactose GALK1 GALK1 Galactose->GALK1 Gal1P Galactose-1-Phosphate GALK1->Gal1P ATP -> ADP GALT GALT Gal1P->GALT Glucose1P Glucose-1-Phosphate GALT->Glucose1P UDP_Galactose UDP-Galactose GALT->UDP_Galactose UDP_Glucose UDP-Glucose UDP_Glucose->GALT GALE GALE UDP_Galactose->GALE GALE->UDP_Glucose Epimerization

Caption: The Leloir Pathway of Galactose Metabolism.

When GALK1 is inhibited, cells may rely on alternative metabolic pathways. Understanding these shifts is crucial for designing effective combination therapies.

Troubleshooting Guide

Issue 1: High variability in IC50 measurements.
Potential CauseTroubleshooting Step
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Optimize seeding density to ensure cells are in the exponential growth phase during the assay.[1][11]
Drug Instability: Prepare fresh drug dilutions for each experiment. Check the stability of this compound in your cell culture medium.
Assay Timing: Ensure the assay endpoint is consistent across experiments and appropriate for the cell line's doubling time.[2]
Issue 2: Unable to generate a resistant cell line.
Potential CauseTroubleshooting Step
Insufficient Drug Concentration: Start with a concentration around the IC50 and gradually increase it in a stepwise manner as cells adapt.[12]
Low Mutation Frequency: Increase the population size of the cells being treated to increase the probability of selecting for a pre-existing resistant clone.[12]
Fitness Cost of Resistance: Resistance mutations can sometimes slow cell growth. Ensure that the selective pressure (drug concentration) is maintained to prevent sensitive cells from outcompeting resistant ones.[12]

This technical support center provides a framework for understanding and addressing resistance to this compound. As research progresses, more specific mechanisms and strategies will likely emerge. For further assistance, please consult the relevant scientific literature.

References

Technical Support Center: Enhancing the Selectivity of GALK1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when improving the selectivity of GALK1-IN-1 for GALK1 over its paralog, GALK2.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues related to the suboptimal selectivity of this compound.

Issue: Low Selectivity of this compound for GALK1 over GALK2

Initial Assessment:

  • Confirm Target Engagement: Verify that this compound is binding to both GALK1 and GALK2. A Cellular Thermal Shift Assay (CETSA) is recommended for this purpose.

  • Accurate IC50 Determination: Ensure that the IC50 values for both GALK1 and GALK2 are accurate and reproducible. Perform dose-response curves with a sufficient number of data points.

  • Review Compound Purity and Identity: Confirm the purity and chemical identity of your this compound batch using methods like LC-MS and NMR.

Troubleshooting Workflow:

cluster_0 Troubleshooting Suboptimal Selectivity start Start: Low Selectivity Observed confirm_binding Confirm Binding to GALK1 & GALK2 (e.g., CETSA) start->confirm_binding binding_ok Binding to Both Targets Confirmed? confirm_binding->binding_ok check_ic50 Verify IC50 Values (Dose-Response Curves) ic50_accurate IC50 Values Reproducible? check_ic50->ic50_accurate check_purity Assess Compound Purity (LC-MS, NMR) purity_ok Compound Pure? check_purity->purity_ok binding_ok->check_ic50 Yes investigate_assay Troubleshoot Assay Conditions binding_ok->investigate_assay No ic50_accurate->check_purity Yes ic50_accurate->investigate_assay No resynthesize Re-synthesize or Purify Compound purity_ok->resynthesize No structural_analysis Structural Analysis of GALK1 vs. GALK2 Active Sites purity_ok->structural_analysis Yes resynthesize->check_purity modify_inhibitor Propose Structural Modifications to this compound structural_analysis->modify_inhibitor synthesize_analogs Synthesize Analogs modify_inhibitor->synthesize_analogs test_analogs Test Analogs for Potency and Selectivity synthesize_analogs->test_analogs end End: Improved Selectivity Achieved test_analogs->end

Caption: Troubleshooting workflow for improving this compound selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the cross-reactivity of this compound with GALK2?

A1: GALK1 and GALK2 are paralogs and belong to the GHMP (galactokinase, homoserine kinase, mevalonate (B85504) kinase, and phosphomevalonate kinase) family of kinases, which share some structural similarities in their ATP-binding pockets. If this compound is an ATP-competitive inhibitor, it may bind to the conserved ATP-binding site of both enzymes, leading to cross-reactivity.

Q2: What strategies can be employed to improve the selectivity of this compound?

A2: Several strategies can be pursued:

  • Structure-Based Drug Design (SBDD): Exploit structural differences between the ATP-binding sites of GALK1 and GALK2 to introduce modifications to this compound that favor binding to GALK1.

  • Targeting Allosteric Sites: Develop inhibitors that bind to allosteric sites, which are often less conserved than the ATP-binding pocket.[1] Fragment screening has identified allosteric sites on GALK1 that can be targeted for inhibitor development.[1][2]

  • Covalent Inhibition: If there are non-conserved cysteine residues near the active site of GALK1, designing a covalent inhibitor that forms an irreversible bond with this residue can lead to high selectivity.

Q3: What experimental assays are recommended for quantifying the selectivity of this compound?

A3: A combination of in vitro and cellular assays is recommended:

  • In Vitro Kinase Assays: Radiometric assays using [γ-³³P]ATP are a gold standard for determining IC50 values. Luminescence-based assays that measure ATP depletion can also be used.

  • Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement in a cellular context and can provide evidence of selectivity in a more physiological environment.

  • Kinome Profiling: Screening this compound against a broad panel of kinases can provide a comprehensive understanding of its selectivity profile.

Q4: Are there known structural differences between GALK1 and GALK2 that can be exploited?

A4: Yes. While both are part of the GHMP family, GALK1 primarily phosphorylates galactose, whereas GALK2 preferentially phosphorylates N-acetylgalactosamine.[3][4] This difference in substrate preference implies variations in the active site architecture that can be exploited for designing selective inhibitors. The crystal structure of human GALK1 (PDB: 1WUU) and GALK2 (PDB: 2A2C) can be used for in silico modeling and SBDD.[3][5]

Q5: What is the functional consequence of inhibiting GALK1 versus GALK2?

A5: GALK1 is the primary enzyme responsible for the first committed step in galactose metabolism.[6][7] Its inhibition is a therapeutic strategy for classic galactosemia.[8][9][10][11] GALK2, on the other hand, is primarily involved in the metabolism of N-acetylgalactosamine.[4] Off-target inhibition of GALK2 is generally undesirable as it could lead to unforeseen side effects.

Quantitative Data

The following table presents hypothetical IC50 values for this compound and its analogs to illustrate the process of improving selectivity.

CompoundGALK1 IC50 (nM)GALK2 IC50 (nM)Selectivity (Fold, GALK2/GALK1)
This compound (Initial)1504503
Analog 1.1120120010
Analog 1.2200500025
Optimized Lead 80 >10,000 >125

Experimental Protocols

Protocol 1: In Vitro Radiometric Kinase Assay for IC50 Determination

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against GALK1 and GALK2 using a radiometric assay.

Materials:

  • Recombinant human GALK1 and GALK2 enzymes

  • This compound and its analogs

  • D-Galactose

  • N-acetyl-D-galactosamine

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitors in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the respective substrate (D-galactose for GALK1, N-acetyl-D-galactosamine for GALK2), and the inhibitor at various concentrations.

  • Add the corresponding enzyme (GALK1 or GALK2) to each well to initiate the reaction.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Initiate the phosphorylation reaction by adding [γ-³³P]ATP.

  • Incubate for an additional 30 minutes at 30°C.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway and Logic Diagrams

cluster_1 Leloir Pathway for Galactose Metabolism Galactose Galactose GALK1 GALK1 Galactose->GALK1 Gal_1_P Galactose-1-Phosphate GALK1->Gal_1_P GALT GALT Gal_1_P->GALT Glucose_1_P Glucose-1-Phosphate GALT->Glucose_1_P UDP_Galactose UDP-Galactose GALT->UDP_Galactose UDP_Glucose UDP-Glucose UDP_Glucose->GALT Inhibitor This compound Inhibitor->GALK1

Caption: The role of GALK1 in the Leloir pathway of galactose metabolism.

cluster_2 Strategy for Improving Selectivity Start Start: ATP-Competitive Inhibitor (this compound) Analyze_Structure Analyze Crystal Structures of GALK1 and GALK2 Start->Analyze_Structure Identify_Differences Identify Non-Conserved Residues in Active Site Analyze_Structure->Identify_Differences Explore_Allosteric Explore Allosteric Sites Analyze_Structure->Explore_Allosteric Design_Analogs Design Analogs to Exploit Structural Differences Identify_Differences->Design_Analogs Design_Allosteric Design Allosteric Inhibitors Explore_Allosteric->Design_Allosteric Synthesize Synthesize and Test New Compounds Design_Analogs->Synthesize Design_Allosteric->Synthesize Evaluate Evaluate Potency (IC50) and Selectivity Synthesize->Evaluate Optimized Optimized Selective Inhibitor Evaluate->Optimized

Caption: Logical workflow for enhancing the selectivity of a GALK1 inhibitor.

References

Technical Support Center: GALK1 Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls encountered during GALK1 enzyme inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial points of failure in a GALK1 inhibition assay?

A1: The most frequent initial issues stem from suboptimal assay conditions and reagent integrity. Key areas to verify include:

  • Incorrect Reagent Temperature: Assay buffers and reagents should be at room temperature for optimal performance, as ice-cold solutions can significantly slow down or inhibit enzymatic activity.

  • Improper Reagent Preparation: Ensure all components, especially the enzyme and substrates, are fully thawed, gently mixed, and free of precipitates before use.

  • Protocol Deviations: Strictly adhere to the established protocol, as omitting or altering steps can lead to inconsistent or failed experiments.[1]

  • Enzyme Instability: GALK1, like many enzymes, is sensitive to temperature fluctuations and repeated freeze-thaw cycles. Ensure proper storage and handling to maintain its activity.

Q2: My potential GALK1 inhibitor shows no activity. What should I investigate first?

A2: A lack of inhibition is often related to the inhibitor itself or the assay controls. Start by troubleshooting the following:

  • Inhibitor Solubility: Poor solubility of a test compound in the assay buffer is a common problem. Many inhibitors require initial dissolution in a small amount of an organic solvent like DMSO, followed by dilution in the assay buffer. Visually inspect for any precipitation in your inhibitor stock and working solutions.

  • Vehicle Control: Always include a "no-inhibitor" control that contains the same final concentration of the inhibitor's solvent (e.g., DMSO). This control represents 100% enzyme activity and is the baseline for calculating inhibition.

  • Positive Control: Use a known GALK1 inhibitor as a positive control to confirm that the assay is capable of detecting inhibition under your experimental conditions.

  • No-Enzyme Control: A control lacking the GALK1 enzyme is crucial to identify any non-enzymatic degradation of the substrate or signal interference from the assay components themselves.

Q3: I'm observing high background signal in my Kinase-Glo™ (luciferase-based) assay. What are the likely causes?

A3: High background in luminescence-based assays can obscure the signal from the enzymatic reaction. Common causes include:

  • Contaminated Reagents: Use freshly prepared reagents to avoid contamination that might contribute to the background signal.

  • Inappropriate Microplates: For luminescence assays, opaque-walled, solid white plates are recommended to maximize the signal and prevent well-to-well crosstalk.[2]

  • Luciferase Inhibition/Activation by Test Compounds: Some compounds can directly inhibit or activate the luciferase enzyme, leading to artificially low or high signals. It is advisable to perform a counter-screen with luciferase alone to identify such compounds.[3][4]

  • Extended Incubation Times: Long incubation periods can sometimes lead to an increase in background signal. Adhere to the recommended incubation times for your specific assay protocol.

Q4: My results from the pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase (PK/LDH) coupled assay are inconsistent. What are the common pitfalls for this assay format?

A4: Coupled enzyme assays are sensitive to the activity of all enzymes in the system. Inconsistency can arise from:

  • Insufficient Coupling Enzyme Activity: The activities of pyruvate kinase and lactate dehydrogenase must be high enough to ensure that the conversion of ADP to pyruvate and subsequently to lactate is not the rate-limiting step. If the coupling enzymes are not efficient enough, the measured rate will not accurately reflect the GALK1 activity.

  • Contaminating Enzymes: The purity of all enzyme preparations is critical. Contaminating enzymes in any of the assay components can lead to artifacts and misleading results.[5][6] For example, contaminating ATPases would lead to an overestimation of GALK1 activity.

  • NADH Instability: NADH, the molecule monitored in this assay, is sensitive to light and degradation. Ensure that NADH solutions are fresh and protected from light. The initial absorbance at 340 nm should be within the expected range (typically around 1.4) to ensure its integrity.[7]

  • Interference with NADH Absorbance: Some test compounds may absorb light at 340 nm, thereby interfering with the assay readout. It is important to measure the absorbance of the compound alone at this wavelength.

Troubleshooting Guides

Guide 1: Low or No GALK1 Activity

If you observe minimal to no enzyme activity even in your positive control wells, follow this troubleshooting workflow:

G start Low/No GALK1 Activity Detected check_enzyme Verify Enzyme Integrity - Stored at -80°C? - Avoided multiple freeze-thaws? - Correct concentration? start->check_enzyme check_reagents Check Substrate and Buffer Integrity - ATP and Galactose concentrations correct? - Buffer pH optimal (~7.5-8.0)? - All components fully thawed and mixed? check_enzyme->check_reagents Enzyme OK check_assay_conditions Verify Assay Conditions - Correct incubation temperature? - Correct incubation time? check_reagents->check_assay_conditions Reagents OK check_instrument Check Instrument Settings - Correct wavelength/filter for readout? - Plate reader calibrated? check_assay_conditions->check_instrument Conditions OK re_run Re-run Assay with Fresh Reagents check_instrument->re_run Settings OK G start Inhibition Observed in Primary Screen counter_screen Perform Counter-Screen (e.g., Luciferase-only for Kinase-Glo™) start->counter_screen orthogonal_assay Confirm with Orthogonal Assay (e.g., PK/LDH coupled assay if primary was Kinase-Glo™) counter_screen->orthogonal_assay No Interference assay_interference Likely Assay Interference counter_screen->assay_interference Interference Detected dose_response Perform Dose-Response Curve Analysis orthogonal_assay->dose_response Inhibition Confirmed orthogonal_assay->assay_interference Inhibition Not Confirmed true_inhibitor Likely True Inhibitor dose_response->true_inhibitor G A Prepare Reagents (Buffer, Enzyme, Substrates, Compound) B Dispense Compound and ATP into 384-well plate A->B C Add GALK1/Galactose Solution to initiate reaction B->C D Incubate at Room Temperature (60 minutes) C->D E Add Kinase-Glo™ Reagent D->E F Incubate at Room Temperature (10 minutes) E->F G Measure Luminescence F->G G A Prepare Reaction Mix (Buffer, ATP, PEP, NADH, PK, LDH) B Add Test Compound A->B C Incubate and Establish Baseline (5 min at 25°C) B->C D Initiate with GALK1/Galactose C->D E Monitor A340 Decrease D->E F Calculate Reaction Rate E->F Leloir_Pathway Gal Galactose GALK1 GALK1 Gal->GALK1 ATP -> ADP Gal1P Galactose-1-Phosphate GALT GALT Gal1P->GALT UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate UDPGal UDP-Galactose GALE GALE UDPGal->GALE GALK1->Gal1P GALT->Glc1P GALT->UDPGal GALE->UDPGlc

References

GALK1-IN-1 degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with GALK1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the stability and degradation of your small molecule inhibitors during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My GALK1 inhibitor is showing variable or lower than expected potency in my assays. Could this be a stability issue?

A1: Yes, inconsistent or reduced potency is a common indicator of inhibitor degradation. Small molecule inhibitors can be susceptible to various degradation pathways, especially under typical in-vitro assay conditions. Factors such as buffer composition, pH, temperature, and light exposure can contribute to the breakdown of your compound, leading to a lower effective concentration and, consequently, reduced inhibitory activity. It is crucial to assess the stability of your inhibitor under your specific experimental conditions.

Q2: What are the common chemical degradation pathways for small molecule inhibitors like those targeting GALK1?

A2: Small molecule inhibitors can degrade through several mechanisms, including:

  • Hydrolysis: Reaction with water can cleave labile functional groups such as esters, amides, and lactams. The pH of the solution can significantly influence the rate of hydrolysis.[1]

  • Oxidation: Many organic molecules are sensitive to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light. Functional groups like phenols, aldehydes, and thiols are particularly susceptible. The inclusion of antioxidants may be necessary to prevent this.[1]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions in photosensitive molecules. It is advisable to protect light-sensitive compounds by using amber vials or working under low-light conditions.[1]

  • Enzymatic Degradation: If working with cell lysates or in in-vivo models, your inhibitor may be metabolized by enzymes such as cytochromes P450 or other metabolic enzymes, altering its structure and activity.

Below is a diagram illustrating a hypothetical degradation pathway for a generic small molecule inhibitor.

A Active Inhibitor B Hydrolyzed Product (Inactive) A->B Hydrolysis (e.g., ester cleavage) C Oxidized Product (Inactive) A->C Oxidation (e.g., phenol (B47542) oxidation) D Photodegraded Product (Inactive) A->D Photodegradation (e.g., UV light exposure)

Hypothetical degradation pathways for a small molecule inhibitor.

Troubleshooting Guides

Issue: Loss of Inhibitor Activity Over Time in Aqueous Buffers

Possible Cause: Hydrolysis or oxidation of the inhibitor in the aqueous assay buffer.

Troubleshooting Steps:

  • Assess Stability: Perform a time-course experiment where the inhibitor is incubated in the assay buffer for varying durations (e.g., 0, 2, 4, 8, 24 hours) at the assay temperature. Measure the remaining inhibitor concentration at each time point using a suitable analytical method like HPLC-UV or LC-MS.

  • Optimize Buffer Conditions:

    • pH: Evaluate the stability of the inhibitor in a range of pH values to identify the optimal pH for stability.[1] Buffering agents can be used to maintain the desired pH.[1]

    • Additives: Consider the addition of antioxidants like ascorbic acid or tocopherol to prevent oxidation.[1]

  • Storage: Prepare fresh solutions of the inhibitor for each experiment from a frozen stock solution in an appropriate solvent (e.g., DMSO). Minimize the time the inhibitor spends in aqueous buffer before use.

The following diagram outlines a workflow for troubleshooting inhibitor instability in aqueous solutions.

A Inhibitor shows loss of activity B Perform time-course stability study in assay buffer A->B C Is the inhibitor degrading over time? B->C D Yes C->D E No C->E G Optimize buffer conditions (pH, additives) D->G I Prepare fresh solutions for each experiment D->I F Investigate other causes (e.g., protein instability, assay artifacts) E->F H Re-evaluate stability in optimized buffer G->H A Prepare protein and dye master mix B Aliquot into 96-well plate A->B C Add inhibitor at various concentrations B->C D Run melt curve in real-time PCR instrument C->D E Determine melting temperature (Tm) for each concentration D->E F Calculate ΔTm relative to control E->F G Increased ΔTm confirms inhibitor binding and stabilization F->G

References

Adjusting experimental conditions for optimal GALK1-IN-1 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the experimental conditions for using GALK1-IN-1, a galactokinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

A1: this compound (also known as Compound 4) is an inhibitor of Galactokinase 1 (GALK1). It has a reported half-maximal inhibitory concentration (IC50) of 4.2129 μM[1].

Q2: How should I dissolve and store this compound?

A2: this compound can be dissolved in DMSO to create a stock solution. For example, it is soluble in DMSO at a concentration of 2 mg/mL (5.95 mM) with the assistance of ultrasonication and warming to 60°C[2]. It is important to use freshly opened DMSO as it is hygroscopic, and water content can affect solubility[2]. Once dissolved, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles[2].

Q3: I am observing lower than expected potency in my cell-based assay compared to the biochemical IC50. What could be the reason?

A3: Discrepancies between biochemical and cellular potency are common for kinase inhibitors. Several factors could contribute to this:

  • Cell Permeability: The inhibitor may have poor permeability across the cell membrane. Assessing the physicochemical properties of the compound class (e.g., dihydropyrimidines) can provide insights[3][4][5][6][7].

  • Intracellular ATP Concentration: If this compound is an ATP-competitive inhibitor, the high intracellular concentrations of ATP (millimolar range) can compete with the inhibitor for binding to GALK1, leading to a decrease in apparent potency compared to biochemical assays which are often run at lower ATP concentrations[8].

  • Efflux Pumps: The inhibitor might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport the compound out of the cell, reducing its intracellular concentration[8].

  • Protein Binding: The inhibitor may bind to other cellular proteins or plasma proteins in the culture medium, reducing the free concentration available to inhibit GALK1.

Q4: How can I confirm that this compound is engaging with GALK1 inside the cell?

A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells[9][10][11][12]. This method is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. A shift in the thermal stability of GALK1 in the presence of this compound provides direct evidence of target engagement.

Q5: My experimental results are inconsistent. What are some common sources of variability when working with kinase inhibitors?

A5: Inconsistent results can stem from several factors:

  • Compound Stability: Ensure the inhibitor is properly stored and has not degraded. Repeated freeze-thaw cycles of stock solutions should be avoided[2].

  • Assay Conditions: Minor variations in assay conditions such as incubation time, temperature, cell density, and reagent concentrations can significantly impact results.

  • DMSO Concentration: High concentrations of DMSO can affect enzyme activity and cell health. It is advisable to keep the final DMSO concentration in the assay as low as possible (typically below 0.5%) and consistent across all wells.

  • Batch-to-Batch Variability: If using different batches of the inhibitor, it is good practice to qualify each new batch to ensure consistent potency.

Data Presentation

Table 1: Potency and Solubility of this compound

ParameterValueReference
IC50 4.2129 μM[1]
Solubility 2 mg/mL (5.95 mM) in DMSO[2]

Note: Solubility in aqueous buffers is likely to be significantly lower. It is recommended to prepare a concentrated stock in DMSO and dilute it into the aqueous assay buffer.

Experimental Protocols

Protocol 1: In Vitro GALK1 Kinase Assay

This protocol provides a general framework for measuring the inhibitory activity of this compound against recombinant GALK1.

  • Prepare Reagents:

    • Kinase Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Recombinant GALK1 enzyme.

    • Substrate: D-Galactose.

    • ATP.

    • This compound: Prepare a serial dilution in DMSO.

    • Detection Reagent: (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Add kinase assay buffer to the wells of a microplate.

    • Add the GALK1 enzyme to each well.

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of D-Galactose and ATP. The ATP concentration should ideally be at or near the Km for GALK1 to accurately determine the IC50.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Effects in Cells

This protocol can be used to assess the effect of this compound on downstream signaling pathways that may be affected by the accumulation of galactose-1-phosphate.

  • Cell Culture and Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or DMSO for the desired duration. It may be necessary to challenge the cells with galactose.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states[13][14][15].

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background[14][16].

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., those involved in downstream metabolic pathways or stress responses).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Normalize the signal to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

Leloir_Pathway Galactose Galactose GALK1 GALK1 Galactose->GALK1 ATP -> ADP Gal_1_P Galactose-1-Phosphate GALK1->Gal_1_P GALK1_IN_1 This compound GALK1_IN_1->GALK1 GALT GALT Gal_1_P->GALT UDP_Galactose UDP-Galactose GALT->UDP_Galactose Glucose_1_P Glucose-1-Phosphate GALT->Glucose_1_P UDP_Glucose UDP-Glucose UDP_Glucose->GALT GALE GALE UDP_Galactose->GALE GALE->UDP_Glucose

Caption: The Leloir Pathway of galactose metabolism and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Unexpected Experimental Result Check_Compound Verify Compound Integrity (Storage, Solubility, Purity) Start->Check_Compound Check_Assay Review Assay Protocol (Reagents, Concentrations, Controls) Start->Check_Assay Low_Potency Issue: Low Cellular Potency Check_Compound->Low_Potency Inconsistent_Results Issue: Inconsistent Results Check_Assay->Inconsistent_Results Permeability Investigate Cell Permeability Low_Potency->Permeability Target_Engagement Confirm Target Engagement (CETSA) Low_Potency->Target_Engagement ATP_Competition Consider ATP Competition Low_Potency->ATP_Competition Off_Target Consider Off-Target Effects Low_Potency->Off_Target Optimize_Conditions Optimize Assay Conditions (e.g., Cell Density, Incubation Time) Inconsistent_Results->Optimize_Conditions Standardize_Protocol Standardize Protocol and Handling Inconsistent_Results->Standardize_Protocol Solution Refined Experiment Permeability->Solution Target_Engagement->Solution ATP_Competition->Solution Optimize_Conditions->Solution Standardize_Protocol->Solution Off_Target->Solution

Caption: A logical workflow for troubleshooting common issues with this compound experiments.

CETSA_Workflow Start Start: Cell Culture Treatment Treat cells with this compound or Vehicle (DMSO) Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Heat_Shock Apply Temperature Gradient Harvest->Heat_Shock Lysis Lyse Cells (e.g., Freeze-Thaw) Heat_Shock->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Western_Blot Analyze Soluble Fraction by Western Blot for GALK1 Centrifugation->Western_Blot Data_Analysis Generate Melting Curves and Determine Thermal Shift Western_Blot->Data_Analysis Conclusion Conclusion: Target Engagement Confirmed Data_Analysis->Conclusion

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

References

Technical Support Center: GALK1 Inhibitor Cytotoxicity Assessment in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of GALK1 inhibitors in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is GALK1 and what is the mechanism of action of a GALK1 inhibitor?

A1: GALK1, or galactokinase 1, is an enzyme that plays a crucial role in the Leloir pathway, the primary metabolic pathway for galactose.[1] It catalyzes the phosphorylation of galactose to galactose-1-phosphate (Gal-1-P).[2][3] In the context of diseases like classic galactosemia, a deficiency in the GALT enzyme leads to the accumulation of Gal-1-P, which is considered a cytotoxic agent.[4][5] A GALK1 inhibitor is a compound designed to block the activity of the GALK1 enzyme.[6][7] By inhibiting GALK1, the production of Gal-1-P is reduced, which is hypothesized to be a therapeutic strategy for treating galactosemia.[8]

Q2: What is the expected cytotoxic profile of a GALK1 inhibitor in primary cells?

A2: A selective GALK1 inhibitor is expected to have low intrinsic cytotoxicity in primary cells. The primary therapeutic goal of inhibiting GALK1 is to reduce the formation of the toxic metabolite Gal-1-P in individuals with galactosemia.[4][8] Therefore, the inhibitor itself should ideally not be harmful to healthy primary cells under normal culture conditions. Any observed cytotoxicity might be due to off-target effects, issues with the compound itself (e.g., solubility, stability), or experimental artifacts.

Q3: Which types of primary cells are relevant for cytotoxicity testing of a GALK1 inhibitor?

A3: The choice of primary cells depends on the therapeutic context. For galactosemia, relevant primary cells would include those affected by the disease, such as fibroblasts and cells from other tissues where Gal-1-P accumulation is a concern.[8] It is also crucial to test in primary cells that are known to be sensitive to cytotoxic agents to assess for off-target effects.

Q4: What are the recommended assays for assessing the cytotoxicity of a GALK1 inhibitor?

A4: A multi-assay approach is recommended to get a comprehensive understanding of the potential cytotoxicity. Suitable assays include:

  • Metabolic Assays: Assays like MTT, MTS, or WST-8 measure the metabolic activity of cells, which is often correlated with cell viability.[9]

  • Membrane Integrity Assays: Lactate dehydrogenase (LDH) release assays or the use of vital dyes like trypan blue or propidium (B1200493) iodide can detect damage to the cell membrane, a hallmark of necrosis.[10]

  • Apoptosis Assays: Assays that measure caspase activity (e.g., caspase-3/7) or phosphatidylserine (B164497) externalization (e.g., Annexin V staining) can identify if the compound induces programmed cell death.

Troubleshooting Guide

Issue 1: Unexpectedly High Cytotoxicity Observed in Primary Cells
Possible Cause Troubleshooting Steps
Compound Solubility Issues Ensure the GALK1 inhibitor is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitates. Perform a solubility test if necessary.
Vehicle (e.g., DMSO) Toxicity Include a vehicle control group (cells treated with the same concentration of the vehicle used for the highest drug concentration). Ensure the final vehicle concentration is non-toxic to the cells (typically <0.5%).[11]
Contamination of Reagents or Cell Culture Check all reagents (media, serum, etc.) for contamination.[11] Use fresh, sterile reagents. Regularly test cell cultures for mycoplasma contamination.
Off-Target Effects of the Inhibitor Perform target engagement and selectivity profiling of the inhibitor to understand its interaction with other kinases or cellular targets.
Incorrect Assay Choice or Timing The chosen assay may not be suitable for the mechanism of cell death. Consider using a panel of cytotoxicity assays that measure different endpoints (e.g., apoptosis, necrosis, metabolic activity). Optimize the incubation time by performing a time-course experiment.
Issue 2: High Variability in Cytotoxicity Data
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.[12]
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples. Fill the peripheral wells with sterile PBS or media to maintain humidity and minimize evaporation.[11]
Primary Cell Heterogeneity Primary cells can have inherent donor-to-donor variability. If possible, use cells from the same donor for a set of experiments. Document the passage number of the cells used.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.

Experimental Protocols

General Cytotoxicity Assay Protocol (96-well plate format)
  • Cell Seeding:

    • Harvest and count primary cells.

    • Prepare a cell suspension at the desired density in the appropriate culture medium.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS or culture medium to the outer wells to minimize edge effects.[11]

    • Incubate the plate at 37°C in a humidified CO2 incubator for the cells to adhere (typically overnight).

  • Compound Treatment:

    • Prepare a stock solution of the GALK1 inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatment groups and the vehicle control.[11]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the GALK1 inhibitor or vehicle control.

    • Include untreated and positive controls (a known cytotoxic agent).[11]

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Assay Measurement:

    • Follow the specific instructions for the chosen cytotoxicity assay (e.g., MTT, LDH).

    • Measure the absorbance or fluorescence using a microplate reader.[12]

  • Data Analysis:

    • Subtract the background reading (from wells with medium only).

    • Normalize the data to the vehicle control to determine the percentage of cell viability or cytotoxicity.

    • Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

GALK1_Inhibitor_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Primary Cells seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare GALK1 Inhibitor Stock treat_cells Treat with Inhibitor Dilutions prep_compound->treat_cells seed_cells->treat_cells incubate Incubate treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate analyze_data Analyze Data (IC50) read_plate->analyze_data Leloir_Pathway Galactose Galactose GALK1 GALK1 Galactose->GALK1 Gal1P Galactose-1-Phosphate GALT GALT Gal1P->GALT UDPGal UDP-Galactose GALE GALE UDPGal->GALE UDPGlc UDP-Glucose UDPGlc->GALT Glucose1P Glucose-1-Phosphate GALK1->Gal1P ATP -> ADP GALT->UDPGal GALT->Glucose1P GALE->UDPGlc GALK1_Inhibitor GALK1 Inhibitor GALK1_Inhibitor->GALK1

References

Technical Support Center: Overcoming Limitations of ATP-Competitive GALK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Galactokinase 1 (GALK1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming the limitations of ATP-competitive inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of ATP-competitive GALK1 inhibitors?

A1: Existing ATP-competitive inhibitors of human GALK1 (hGALK1), such as the spiro-benzoxazole series, have shown limited clinical utility to date.[1][2][3][4] A major challenge with ATP-competitive inhibitors is the potential for off-target effects due to the highly conserved nature of the ATP-binding pocket across the human kinome. This can lead to a lack of selectivity and potential toxicity. Furthermore, the high intracellular concentrations of ATP can necessitate high inhibitor concentrations to achieve effective target engagement, potentially leading to unfavorable pharmacokinetic properties. The development of resistance through mutations in the ATP-binding site is also a common concern with this class of inhibitors.[5]

Q2: What is the rationale for developing GALK1 inhibitors for Classic Galactosemia?

A2: Classic Galactosemia is a genetic disorder caused by a deficiency in the galactose-1-phosphate uridylyltransferase (GALT) enzyme.[2][6] This deficiency leads to the toxic accumulation of galactose-1-phosphate (Gal-1-P), which is believed to be a primary driver of the disease's pathology.[2][6] GALK1 is the enzyme responsible for the production of Gal-1-P from galactose.[7][8] Therefore, inhibiting GALK1 offers a "substrate reduction" therapeutic strategy aimed at preventing the formation of toxic Gal-1-P.[1] This approach is supported by evidence from galk1 knockout models in Drosophila and yeast, as well as the milder phenotype observed in humans with inherited GALK1 deficiency, who do not accumulate Gal-1-P.[1]

Q3: Are there alternative strategies to ATP-competitive inhibition of GALK1?

A3: Yes, recent research has focused on the discovery and development of non-ATP-competitive, or allosteric, inhibitors.[1][3][4] These inhibitors bind to a site on the enzyme distinct from the ATP-binding pocket.[1] This approach offers the potential for greater selectivity, as allosteric sites are generally less conserved across kinase families. Allosteric inhibitors may also offer a superior mode of action by not being subject to competition from high intracellular ATP levels.[1][3][4]

Q4: How were the first non-competitive GALK1 inhibitors discovered?

A4: The first non-competitive inhibitors of hGALK1 were discovered through a crystallography-based fragment screening approach.[1][2] In this method, small chemical fragments were soaked into hGALK1 crystals that already had the active site occupied by galactose and an ATP-competitive inhibitor. This strategy was designed to bias the screening towards the identification of fragments binding to non-orthosteric (allosteric) sites.[1][2] This led to the identification of a previously uncharacterized allosteric pocket on hGALK1.[1][3] Merging and optimizing these fragments resulted in the development of micromolar inhibitors that were not competitive with either ATP or galactose.[1][3]

Troubleshooting Guides

Problem 1: My ATP-competitive GALK1 inhibitor shows poor in vivo efficacy despite good in vitro potency.

  • Possible Cause 1: Competition with Intracellular ATP: The high physiological concentration of ATP can outcompete your inhibitor at the active site, leading to reduced efficacy in a cellular or in vivo context.

  • Troubleshooting Tip 1: Characterize the inhibitor's mechanism of action to confirm it is ATP-competitive. You can perform enzyme kinetics studies by measuring GALK1 activity at varying concentrations of both ATP and your inhibitor. A competitive inhibitor will increase the apparent KM of ATP without affecting Vmax.

  • Troubleshooting Tip 2: Consider developing or testing a non-ATP-competitive (allosteric) inhibitor. These inhibitors bind to a different site on the enzyme and are not affected by ATP concentrations.[1]

Problem 2: I am observing significant off-target effects with my GALK1 inhibitor.

  • Possible Cause 1: Lack of Selectivity: Your inhibitor may be binding to the highly conserved ATP pocket of other kinases, leading to unintended biological effects. GALK1 belongs to the GHMP kinase family, which includes other kinases like mevalonate (B85504) kinase (MVK) and N-acetyl galactosamine kinase (GALK2).[1][9]

  • Troubleshooting Tip 1: Perform a kinase selectivity panel to profile your inhibitor against a broad range of kinases. This will help identify potential off-targets.

  • Troubleshooting Tip 2: Explore structure-activity relationships (SAR) to identify modifications to your compound that could improve selectivity for GALK1.

  • Troubleshooting Tip 3: Investigate allosteric inhibitors, which are often more selective due to the lower conservation of allosteric binding sites.[1][3] Recently discovered non-competitive inhibitors of hGALK1 have demonstrated good selectivity over hGALK2 and hMVK.[1]

Problem 3: I am struggling to confirm target engagement of my inhibitor in a cellular context.

  • Possible Cause 1: Insufficient Assay Sensitivity: The method used to measure GALK1 activity or its downstream effects may not be sensitive enough to detect changes upon inhibitor treatment.

  • Troubleshooting Tip 1: Implement a sensitive cellular assay to measure the accumulation of galactose-1-phosphate (Gal-1-P), the direct product of GALK1 activity. A "galactose challenge" in patient-derived fibroblasts followed by quantification of Gal-1-P can be an effective method.[10][11]

  • Troubleshooting Tip 2: Ensure your inhibitor is cell-permeable and reaches the intracellular concentration required for target engagement.

Data Presentation

Table 1: Comparison of ATP-Competitive and Non-Competitive hGALK1 Inhibitors

Inhibitor ClassExample Compound(s)Mechanism of ActionIC50 RangeKD RangeSelectivity NotesReference
ATP-Competitive T1, T2 (spiro-benzoxazoles)Binds to the ATP pocketLow-to-mid micromolarNot ReportedPotential for off-target effects on other kinases[1]
Non-Competitive (Allosteric) Compounds 11, 12Binds to a non-orthosteric pocket25-209 µM~100 µMSelective for hGALK1 over hGALK2 and hMVK[1]
Non-Competitive (Allosteric) Compound 13Binds to a non-orthosteric pocketNot explicitly stated, weaker than 11 & 12~200 µMSelective for hGALK1 over hGALK2 and hMVK[1]

Experimental Protocols

Protocol 1: Kinase-Glo Activity Assay for hGALK1 Inhibition

This assay measures hGALK1 activity by quantifying the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher GALK1 activity (more ATP consumed).

Materials:

  • Recombinant human GALK1 (hGALK1)

  • Galactose

  • ATP

  • Assay Buffer: 50 mM sodium phosphate (B84403) pH 7.0, 200 mM potassium chloride, 20 mM magnesium chloride, 0.01% Triton-X100

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 384-well assay plates

  • Inhibitor compounds at various concentrations

Procedure:

  • Prepare a reaction mixture containing 10 nM hGALK1, 100 µM galactose, and 35 µM ATP in the assay buffer.[1][9]

  • Dispense 10 µL of the reaction mixture into each well of a 384-well plate.

  • Add your inhibitor compounds at the desired concentrations to the wells. Include a DMSO control (no inhibitor).

  • Incubate the plate at room temperature for a set period (e.g., 1 hour).

  • Add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent contains luciferase and luciferin, which will produce light in the presence of ATP.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Protocol 2: Cellular Galactose-1-Phosphate (Gal-1-P) Accumulation Assay

This assay measures the ability of an inhibitor to block the production of Gal-1-P in a cellular context, providing a measure of on-target activity.

Materials:

  • Fibroblasts derived from a GALT-deficient patient

  • Galactose-free DMEM supplemented with 10% fetal bovine serum (FBS)

  • Inhibitor compounds at various concentrations

  • Galactose solution

Procedure:

  • Culture GALT-deficient fibroblasts in galactose-free DMEM.

  • Add the inhibitor compounds at the desired concentrations to the cell culture medium and incubate at 37°C for 2 to 4 hours.[10][11]

  • Induce a "galactose challenge" by adding galactose to the medium to a final concentration of 0.05%.[10][11]

  • Incubate the cells for an additional 4 hours.[11]

  • Harvest the cells and wash them twice with PBS.

  • Lyse the cells and measure the intracellular concentration of Gal-1-P using a suitable method, such as an alkaline phosphatase-coupled assay or LC-MS/MS.[10][11]

  • Compare the Gal-1-P levels in inhibitor-treated cells to those in DMSO-treated control cells to determine the extent of inhibition.

Mandatory Visualizations

Leloir_Pathway_and_Inhibition Gal Galactose GALK1 GALK1 Gal->GALK1 Gal1P Galactose-1-Phosphate (Toxic Metabolite) GALT GALT (Deficient in Classic Galactosemia) Gal1P->GALT UDP_Glc UDP-Glucose UDP_Glc->GALT UDP_Gal UDP-Galactose Metabolism Further Metabolism UDP_Gal->Metabolism Glc1P Glucose-1-Phosphate Glc1P->Metabolism GALK1->Gal1P ATP -> ADP GALT->UDP_Gal GALT->Glc1P ATP_Inhibitor ATP-Competitive Inhibitor ATP_Inhibitor->GALK1 Allosteric_Inhibitor Allosteric Inhibitor Allosteric_Inhibitor->GALK1 Experimental_Workflow cluster_discovery Inhibitor Discovery & Characterization cluster_cellular Cellular Validation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Virtual Screening, Fragment Screening) Biochem_Assay Biochemical Assay (e.g., Kinase-Glo) HTS->Biochem_Assay Identify Hits Kinetics Enzyme Kinetics (Determine Mechanism of Action) Biochem_Assay->Kinetics Confirm Activity Selectivity Kinase Selectivity Profiling Kinetics->Selectivity Characterize Lead Structural Structural Biology (e.g., Co-crystallization) Selectivity->Structural Understand Binding Cell_Assay Cellular Assay (Gal-1-P Accumulation) Structural->Cell_Assay Validate in Cells Toxicity Cytotoxicity Assays Cell_Assay->Toxicity PK_PD Pharmacokinetics & Pharmacodynamics Toxicity->PK_PD Advance to In Vivo Efficacy In Vivo Efficacy Models (e.g., Galk1 knockout mice) PK_PD->Efficacy

References

Validation & Comparative

Comparing the efficacy of GALK1-IN-1 with other GALK1 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of galactokinase 1 (GALK1) represents a promising therapeutic strategy for classic galactosemia, a rare metabolic disorder characterized by the toxic accumulation of galactose-1-phosphate (Gal-1-P). This guide provides an objective comparison of the efficacy of various GALK1 inhibitors, supported by experimental data, to aid researchers in the selection and development of potent therapeutic agents. While a specific compound designated "GALK1-IN-1" is not widely referenced in publicly available literature, this guide focuses on well-characterized inhibitors from distinct chemical classes, including a lead dihydropyrimidine (B8664642) compound which may be analogous to "this compound".

Overview of GALK1 Inhibition

GALK1 is the initial enzyme in the Leloir pathway, responsible for the phosphorylation of galactose to Gal-1-P. In classic galactosemia, a deficiency in the subsequent enzyme, galactose-1-phosphate uridylyltransferase (GALT), leads to the buildup of Gal-1-P, causing severe pathological effects. By inhibiting GALK1, the production of this toxic metabolite can be mitigated, offering a potential treatment avenue.

The Leloir Pathway and the Role of GALK1 Inhibition

The Leloir pathway is the primary route for galactose metabolism. The diagram below illustrates the key steps and the therapeutic intervention point for GALK1 inhibitors.

Leloir_Pathway cluster_leloir Leloir Pathway Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P GALK1 (ATP -> ADP) UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT UDPGal->UDPGlc GALE Inhibitor GALK1 Inhibitor Inhibitor->Gal1P Blocks Production

Figure 1: The Leloir Pathway of Galactose Metabolism.

Comparative Efficacy of GALK1 Inhibitors

Several classes of small molecule inhibitors have been identified for GALK1, primarily through high-throughput screening campaigns. The following table summarizes the in vitro efficacy of representative compounds from three distinct chemical scaffolds.

Inhibitor ClassRepresentative CompoundTargetIC50 (μM)Reference
DihydropyrimidineNCGC00238624Human GALK17.69[1][2]
Mouse GALK113.67[1][2]
Spiro-benzoxazoleT1Human GALK112[3]
T2Human GALK117[3]
PhenylsulfonamideC1Human GALK13.5[4]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocols

The quantitative data presented in this guide were primarily generated using the Kinase-Glo® Luminescent Kinase Assay. The following provides a detailed methodology for this key experiment.

GALK1 Inhibition Assay (Kinase-Glo®)

Objective: To determine the in vitro potency of small molecule inhibitors against recombinant human GALK1.

Principle: The Kinase-Glo® assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is directly proportional to the amount of ATP consumed by GALK1 and thus reflects the enzyme's activity. Potent inhibitors will result in less ATP consumption and a higher luminescent signal.

Materials:

  • Recombinant human GALK1 enzyme

  • Galactose

  • Adenosine triphosphate (ATP)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (GALK1 inhibitors) dissolved in DMSO

  • 384-well white, opaque assay plates

Experimental Workflow:

GALK1_Inhibition_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis c1 Dispense test compounds (in DMSO) to assay plate c2 Add GALK1 enzyme to each well c1->c2 r1 Initiate reaction by adding ATP and Galactose c2->r1 r2 Incubate at room temperature r1->r2 d1 Add Kinase-Glo® reagent to stop reaction and generate signal r2->d1 d2 Incubate to stabilize signal d1->d2 d3 Measure luminescence d2->d3 a1 Calculate percent inhibition d3->a1 a2 Determine IC50 values a1->a2

Figure 2: Experimental Workflow for GALK1 Inhibition Assay.

Procedure:

  • Compound Dispensing: Serially dilute test compounds in DMSO and dispense into 384-well assay plates. Include appropriate controls (e.g., DMSO only for 100% activity, a known inhibitor for 0% activity).

  • Enzyme Addition: Add a solution of recombinant human GALK1 to each well of the assay plate.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of galactose and ATP to each well. Final concentrations are typically near the Km values for each substrate.

  • Incubation: Incubate the reaction plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Generation: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the enzymatic reaction and initiates the luminescent signal.

  • Signal Stabilization: Incubate the plate for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the dose-response data to a sigmoidal curve.

Conclusion

The development of potent and selective GALK1 inhibitors holds significant promise for the treatment of classic galactosemia. The dihydropyrimidine, spiro-benzoxazole, and phenylsulfonamide scaffolds all provide viable starting points for further medicinal chemistry optimization. The phenylsulfonamide representative, C1, currently exhibits the lowest IC50 value among the compared compounds, suggesting a higher in vitro potency. However, further studies are required to evaluate the pharmacokinetic and pharmacodynamic properties, as well as the in vivo efficacy and safety of these and other novel GALK1 inhibitors. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the development of therapeutics for this debilitating disease.

References

A Comparative Guide for Researchers: GALK1-IN-1 Versus Aldose Reductase Inhibitors in the Management of Galactosemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent therapeutic strategies for galactosemia: inhibition of galactokinase 1 (GALK1) using compounds conceptually represented by GALK1-IN-1, and the inhibition of aldose reductase. This document synthesizes experimental data to evaluate their respective mechanisms of action, efficacy, and potential as treatments for this inherited metabolic disorder.

Introduction to Galactosemia and Therapeutic Rationale

Galactosemia is a rare genetic disorder characterized by the inability to properly metabolize galactose, a sugar primarily found in lactose. The most severe form, classic galactosemia, results from a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of toxic metabolites, primarily galactose-1-phosphate (Gal-1-P) and galactitol, which are responsible for the severe long-term complications of the disease, including cognitive impairment, speech problems, and primary ovarian insufficiency in females.[1][2]

Current standard of care involves a strict galactose-restricted diet; however, this approach is not fully effective due to the body's own production of galactose.[1][2] This has spurred the development of novel therapeutic strategies targeting the key pathological pathways. Two such strategies are the inhibition of GALK1, the enzyme that produces the toxic Gal-1-P, and the inhibition of aldose reductase, the enzyme that converts galactose to the equally toxic galactitol.[2][3]

Mechanism of Action

GALK1 Inhibitors

GALK1 is the first enzyme in the Leloir pathway, responsible for phosphorylating galactose to Gal-1-P.[3] In classic galactosemia, the downstream blockage of the GALT enzyme leads to a toxic accumulation of Gal-1-P.[4][5] GALK1 inhibitors, conceptually represented here as This compound , aim to prevent the formation of Gal-1-P, thereby mitigating its downstream toxic effects.[6][7] It is hypothesized that by blocking this initial step, the accumulation of the primary toxic metabolite can be prevented.

Aldose Reductase Inhibitors

When galactose levels are high, as seen in galactosemia, the alternative polyol pathway is activated. In this pathway, the enzyme aldose reductase converts galactose into galactitol.[1][3] Galactitol is a sugar alcohol that is poorly metabolized and cannot easily cross cell membranes, leading to its accumulation.[1][8] This accumulation causes osmotic stress, cellular damage, and contributes to the pathology of galactosemia, particularly the formation of cataracts.[1][8] Aldose reductase inhibitors block this conversion, aiming to prevent the formation and subsequent toxic accumulation of galactitol.[1][3]

Signaling Pathways and Pathophysiology

The pathophysiology of galactosemia is complex, involving two main interconnected pathways: the Leloir pathway and the polyol pathway.

The Leloir and Polyol Pathways in Galactosemia

Leloir_Polyol_Pathway cluster_leloir Leloir Pathway cluster_polyol Polyol Pathway cluster_toxicity Pathophysiology Galactose Galactose Gal_1_P Gal_1_P Galactose->Gal_1_P GALK1 Galactitol Galactitol Galactose->Galactitol Aldose Reductase UDP_Gal UDP_Gal Gal_1_P->UDP_Gal GALT (Deficient in Classic Galactosemia) Gal_1_P_Toxicity Galactose-1-Phosphate Toxicity (Cellular Dysfunction, Organ Damage) Gal_1_P->Gal_1_P_Toxicity Glycoconjugates Glycoconjugates UDP_Gal->Glycoconjugates Galactitol_Toxicity Galactitol Toxicity (Osmotic Stress, Cataracts) Galactitol->Galactitol_Toxicity GALK1_IN_1 This compound GALK1_IN_1->Galactose ARI Aldose Reductase Inhibitor ARI->Galactose

Downstream Consequences of Metabolite Accumulation

The accumulation of Gal-1-P and galactitol leads to a cascade of detrimental cellular events. Gal-1-P is believed to interfere with several cellular processes, including glycolysis, inositol (B14025) metabolism, and RNA metabolism, leading to widespread cellular dysfunction.[4][9] Galactitol accumulation, on the other hand, primarily causes osmotic stress, leading to cell swelling and apoptosis, and contributes to oxidative stress by depleting NADPH.[1][8][10]

Pathophysiology_Galactosemia cluster_metabolites Accumulated Metabolites cluster_effects Cellular and Tissue Damage Gal_1_P Galactose-1-Phosphate Glycolysis_Inhibition Inhibition of Glycolysis Gal_1_P->Glycolysis_Inhibition Inositol_Metabolism_Disruption Disruption of Inositol Metabolism Gal_1_P->Inositol_Metabolism_Disruption RNA_Metabolism_Alteration Altered RNA Metabolism Gal_1_P->RNA_Metabolism_Alteration Galactitol Galactitol Osmotic_Stress Osmotic Stress & Cell Swelling Galactitol->Osmotic_Stress Oxidative_Stress Oxidative Stress (NADPH Depletion) Galactitol->Oxidative_Stress Neurological_Damage Neurological Damage Inositol_Metabolism_Disruption->Neurological_Damage Apoptosis Apoptosis Osmotic_Stress->Apoptosis Cataracts Cataracts Osmotic_Stress->Cataracts Oxidative_Stress->Apoptosis Apoptosis->Neurological_Damage Ovarian_Failure Ovarian Failure Apoptosis->Ovarian_Failure

Quantitative Data Comparison

The following tables summarize the available quantitative data for representative GALK1 inhibitors and aldose reductase inhibitors. It is important to note that a direct comparison is challenging as the data are derived from different studies and experimental systems.

Table 1: In Vitro Efficacy of GALK1 Inhibitors
CompoundAssay TypeTargetIC50Reference
Spiro-benzoxazole Inhibitor (T1) Kinase-GloHuman GALK112 µM[9]
Spiro-benzoxazole Inhibitor (T2) Kinase-GloHuman GALK117 µM[9]
NCGC00238624 Biochemical AssayHuman GALK1< 100 nM[11]
Phenylsulfonamide series Biochemical AssayHuman GALK1Single-digit µM[7]

Note: "this compound" is used as a conceptual placeholder. The data presented are for well-characterized GALK1 inhibitors found in the literature.

Table 2: Efficacy of Aldose Reductase Inhibitors
CompoundModel SystemEndpointIC50 / ID50Reference
Tolrestat Bovine Lens Aldose Reductase (in vitro)Enzyme Inhibition3.5 x 10⁻⁸ M[6]
Tolrestat Human RBCs (in vitro)Sorbitol Formation3 x 10⁻⁸ M[6]
Tolrestat Galactosemic Rats (in vivo)Galactitol accumulation in sciatic nerve5 mg/kg/day[6]
Tolrestat Galactosemic Rats (in vivo)Galactitol accumulation in lens12-15 mg/kg/day[6]
Sorbinil Galactosemic Rats (in vivo)Blood-retinal barrier permeabilityPreventive effect[12]

Experimental Protocols

GALK1 Inhibition Assays

A common method to assess GALK1 inhibitor potency is the Kinase-Glo™ Luminescent Kinase Assay .

Experimental Workflow:

GALK1_Assay_Workflow start Start reagents Prepare reaction mix: - Recombinant human GALK1 - Galactose - ATP - Test compound (e.g., this compound) start->reagents incubation Incubate at room temperature reagents->incubation kinase_glo Add Kinase-Glo® Reagent incubation->kinase_glo readout Measure luminescence kinase_glo->readout analysis Calculate IC50 values readout->analysis end End analysis->end

Detailed Methodology:

  • Reaction Setup: The assay is typically performed in a 384- or 1536-well plate format. Recombinant human GALK1 enzyme is incubated with its substrates, galactose and ATP, in the presence of varying concentrations of the test inhibitor.

  • Incubation: The reaction is allowed to proceed for a defined period, during which GALK1 converts galactose and ATP to Gal-1-P and ADP.

  • ATP Measurement: After the incubation period, the Kinase-Glo® reagent is added. This reagent contains luciferase and its substrate, luciferin. The amount of remaining ATP is directly proportional to the luminescence produced by the luciferase reaction.

  • Data Analysis: The luminescence signal is measured using a plate reader. The data is normalized to controls, and IC50 values are calculated by fitting the data to a dose-response curve.

Aldose Reductase Inhibition in a Galactosemic Rat Model

Experimental Workflow:

ARI_Rat_Model_Workflow start Start animal_prep Acclimatize Sprague-Dawley rats start->animal_prep grouping Divide rats into groups: - Control (normal diet) - Galactosemic (high-galactose diet) - Treatment (high-galactose diet + ARI) animal_prep->grouping treatment Administer ARI in the diet for a specified duration grouping->treatment sample_collection Collect tissues (e.g., sciatic nerve, lens) treatment->sample_collection analysis Measure galactitol levels using HPLC or GC-MS sample_collection->analysis end End analysis->end

Detailed Methodology:

  • Animal Model: Young male Sprague-Dawley rats are typically used. Galactosemia is induced by feeding the rats a diet high in galactose (e.g., 25-50%).

  • Treatment Groups: Animals are divided into at least three groups: a control group on a normal diet, a galactosemic group on a high-galactose diet, and a treatment group receiving the high-galactose diet supplemented with the aldose reductase inhibitor.

  • Drug Administration: The aldose reductase inhibitor is administered orally, often mixed with the feed, for a predetermined period (e.g., several weeks to months).

  • Tissue Analysis: At the end of the study, tissues such as the sciatic nerve and lens are collected. The concentration of galactitol in these tissues is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Efficacy Assessment: The efficacy of the inhibitor is determined by comparing the galactitol levels in the tissues of the treated group to those of the untreated galactosemic group.

Comparison and Future Perspectives

FeatureGALK1 Inhibitors (e.g., this compound)Aldose Reductase Inhibitors
Primary Target Galactokinase 1 (GALK1)Aldose Reductase
Metabolite Targeted Galactose-1-Phosphate (Gal-1-P)Galactitol
Mechanism Prevents the formation of Gal-1-PPrevents the conversion of galactose to galactitol
Potential Advantages Targets the primary toxic metabolite in classic galactosemia; may address a broader range of pathologies.Specifically targets the polyol pathway, which is highly active in certain tissues like the lens; proven efficacy in preventing cataracts in animal models.
Potential Disadvantages Long-term effects of systemic GALK1 inhibition are not yet fully understood.May not address the toxic effects of Gal-1-P accumulation; efficacy for non-cataract complications is less established.
Clinical Development Preclinical stage; several potent inhibitors identified.Some compounds have been evaluated in clinical trials for diabetic complications, with mixed results.

Both GALK1 inhibitors and aldose reductase inhibitors represent promising therapeutic avenues for galactosemia, each with a distinct and rational mechanism of action. GALK1 inhibitors offer the potential to address the toxicity of Gal-1-P, which is considered a major driver of the diverse and severe complications of classic galactosemia. Aldose reductase inhibitors have a more established history and have demonstrated clear efficacy in preventing galactitol-induced pathologies like cataracts in preclinical models.

The ideal therapeutic strategy for galactosemia may involve a combination of approaches. Further research, including direct comparative studies in relevant animal models and ultimately in clinical trials, is necessary to fully elucidate the therapeutic potential of these two classes of inhibitors. The development of potent and selective inhibitors for both targets will be crucial for advancing the treatment of this debilitating disease.

References

Comparative Analysis of GALK1 Inhibitors: A Guide to Efficacy and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of small molecule inhibitors targeting Galactokinase 1 (GALK1), a key enzyme in the Leloir pathway of galactose metabolism. Inhibition of GALK1 is a promising therapeutic strategy for classic galactosemia, a genetic disorder characterized by the toxic accumulation of galactose-1-phosphate (Gal-1-P).[1][2][3][4] This document outlines the inhibitory effects of selected compounds, details the experimental protocols for their validation, and presents the underlying biochemical pathway.

The Leloir Pathway and the Role of GALK1

GALK1 catalyzes the first committed step in galactose metabolism, the phosphorylation of galactose to Gal-1-P.[5][6] In classic galactosemia, a deficiency in the subsequent enzyme, galactose-1-phosphate uridylyltransferase (GALT), leads to the buildup of Gal-1-P, causing severe pathological effects.[2][7] Inhibiting GALK1 aims to prevent this accumulation.[3][8]

Leloir_Pathway Galactose Galactose GALK1 GALK1 Galactose->GALK1 ATP -> ADP Gal_1_P Galactose-1-Phosphate GALK1->Gal_1_P GALT GALT Gal_1_P->GALT Glucose_1_P Glucose-1-Phosphate GALT->Glucose_1_P UDP_Galactose UDP-Galactose GALT->UDP_Galactose UDP_Glucose UDP-Glucose UDP_Glucose->GALT GALE GALE UDP_Galactose->GALE GALE->UDP_Glucose Inhibitor GALK1 Inhibitor Inhibitor->GALK1

Figure 1: The Leloir Pathway of Galactose Metabolism.

Comparison of GALK1 Inhibitors

Several classes of GALK1 inhibitors have been identified through high-throughput screening and structure-based design.[3][4][9] This section compares representative compounds based on their inhibitory potency and selectivity.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected GALK1 inhibitors. Lower IC50 values indicate higher potency.

Compound IDChemical ClassHuman GALK1 IC50 (nM)Mouse GALK1 IC50 (nM)Notes
NCGC00238624 (1)Dihydropyrimidine7,69013,670Identified as an ATP competitive inhibitor.[10]
Compound 68Dihydropyrimidine Analog54-A more potent analog developed from structure-activity relationship studies.[10]
Spiro-benzoxazole T1Spiro-benzoxazolemicromolar range-Binds to the ATP pocket of hGALK1.[1]
Spiro-benzoxazole T2Spiro-benzoxazolemicromolar range-Also targets the ATP pocket of hGALK1.[1]
Phenylsulfonamide C1Phenylsulfonamide44,500-Identified through virtual screening.[4]
Selectivity Profile of GALK1 Inhibitors

Effective inhibitors should demonstrate high selectivity for GALK1 over other kinases to minimize off-target effects. The table below shows the inhibitory activity of compounds against related kinases.

CompoundTarget Kinase% Inhibition at 1 mMNotes
11hGALK1>90%Demonstrates good selectivity over hGALK2 and hMVK.[1][2]
hGALK2<10%
hMVK<10%
12hGALK1>90%Non-competitive with respect to galactose.[1]
hGALK2<10%
hMVK<10%
13hGALK1>90%Selective for hGALK1.[1][2]
hGALK2<10%
hMVK<10%

Experimental Protocols for Validation

The validation of a GALK1 inhibitor's effect involves a series of biochemical and cell-based assays.

Enzymatic Activity Assay (Coupled Assay)

This assay measures the rate of ATP consumption during the galactose phosphorylation reaction catalyzed by GALK1. The depletion of ATP is coupled to a light-producing reaction.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis GALK1_enzyme Purified GALK1 Reaction_Mix Incubate GALK1, Inhibitor, Galactose, and ATP GALK1_enzyme->Reaction_Mix Inhibitor_prep Test Inhibitor (e.g., GALK1-IN-1) Inhibitor_prep->Reaction_Mix Substrates Galactose & ATP Substrates->Reaction_Mix ATP_Depletion GALK1 consumes ATP (Inhibition reduces consumption) Reaction_Mix->ATP_Depletion Add_Reagent Add Kinase-Glo™ Reagent ATP_Depletion->Add_Reagent Luminescence Measure Luminescence (Proportional to remaining ATP) Add_Reagent->Luminescence Calculate_IC50 Calculate % Inhibition and determine IC50 Luminescence->Calculate_IC50

Figure 2: Workflow for a GALK1 Enzymatic Inhibition Assay.

Methodology:

  • Reagents: Purified human GALK1 enzyme, D-Galactose, ATP, Kinase-Glo™ Luminescent Kinase Assay reagent, and the test inhibitor.

  • Procedure:

    • The GALK1 enzyme is incubated with varying concentrations of the test inhibitor in a reaction buffer.[11]

    • The enzymatic reaction is initiated by adding a mixture of galactose and ATP.[11]

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).[11]

    • The Kinase-Glo™ reagent is added to stop the enzymatic reaction and measure the amount of remaining ATP.[11]

  • Data Analysis: The luminescence signal is inversely proportional to GALK1 activity. The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by fitting the data to a dose-response curve.[11]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify that a compound binds to its target protein within a cellular environment. Ligand binding typically increases the thermal stability of the target protein.[12][13][14]

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection_analysis Detection & Analysis Intact_Cells Intact Cells Expressing GALK1 Add_Compound Treat cells with Inhibitor or Vehicle (DMSO) Intact_Cells->Add_Compound Heat_Treatment Heat cells across a temperature gradient Add_Compound->Heat_Treatment Protein_Denaturation Unbound proteins denature and aggregate. Ligand-bound GALK1 is stabilized. Heat_Treatment->Protein_Denaturation Cell_Lysis Lyse cells Protein_Denaturation->Cell_Lysis Centrifugation Centrifuge to separate soluble proteins from aggregated proteins Cell_Lysis->Centrifugation Western_Blot Quantify soluble GALK1 (e.g., Western Blot) Centrifugation->Western_Blot Melting_Curve Plot melting curve to determine thermal shift (ΔTagg) Western_Blot->Melting_Curve

Figure 3: General Workflow for a Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., HEK293T) is cultured and treated with the test inhibitor or a vehicle control for a specified duration (e.g., 1-3 hours).[15]

  • Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a short period (e.g., 3-5 minutes) to induce protein denaturation.[15][16]

  • Lysis and Separation: Cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.[12]

  • Detection: The amount of soluble GALK1 remaining in the supernatant at each temperature is quantified, typically by Western blotting or other immunoassays.[12][16]

  • Data Analysis: A melting curve is generated by plotting the percentage of soluble GALK1 against temperature. A shift in the melting temperature (Tagg) in the presence of the inhibitor confirms target engagement.[16]

Conclusion

The validation of this compound or any novel GALK1 inhibitor requires rigorous testing of its potency and selectivity through established biochemical assays and confirmation of target engagement in a cellular context using methods like CETSA. The data presented for existing inhibitors provide a benchmark for the development of new therapeutic agents for classic galactosemia. The experimental protocols detailed in this guide offer a standardized approach for the evaluation and comparison of such compounds.

References

A Head-to-Head Comparison of GALK1 Inhibitor Classes for Galactosemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the distinct classes of Galactokinase 1 (GALK1) inhibitors, complete with supporting experimental data, detailed protocols, and visual workflows to aid in the evaluation of these potential therapeutics for Classic Galactosemia.

Classic Galactosemia is an inborn error of metabolism resulting from a deficiency in the galactose-1-phosphate uridylyltransferase (GALT) enzyme. This deficiency leads to the accumulation of galactose-1-phosphate (Gal-1-P), a toxic metabolite believed to be the primary driver of the disease's severe long-term complications. A promising therapeutic strategy is substrate reduction therapy, which aims to inhibit GALK1, the enzyme responsible for the production of Gal-1-P from galactose.[1][2] This approach is supported by evidence that individuals with a deficiency in GALK1 present with much milder symptoms.[1]

In recent years, significant progress has been made in the discovery and characterization of small molecule inhibitors of GALK1. These inhibitors primarily fall into two distinct classes based on their mechanism of action: ATP-competitive inhibitors and allosteric (non-competitive) inhibitors. This guide will delve into a head-to-head comparison of these classes, providing the necessary data and protocols to understand their development and potential clinical utility.

Classes of GALK1 Inhibitors: A Comparative Overview

The two major classes of GALK1 inhibitors identified to date are ATP-competitive inhibitors and allosteric inhibitors.

  • ATP-Competitive Inhibitors: These molecules bind to the ATP-binding pocket of GALK1, directly competing with the enzyme's natural substrate, ATP. This class is the most extensively studied, with several chemical series identified through high-throughput screening. Prominent examples include the spiro-benzoxazole and dihydropyrimidine (B8664642) series.[1][3]

  • Allosteric (Non-Competitive) Inhibitors: These inhibitors bind to a site on the enzyme distinct from the ATP or galactose substrate-binding pockets. This binding event induces a conformational change in the enzyme that reduces its catalytic activity. This class of inhibitors has been more recently identified through techniques like fragment-based screening and offers the potential for greater selectivity.[1][4]

The following tables summarize the quantitative data for representative compounds from each class.

Table 1: Performance Data of ATP-Competitive GALK1 Inhibitors
Compound IDChemical SeriesTargetIC50 (µM)Inhibition TypeReference
T1 Spiro-benzoxazolehGALK112ATP-Competitive[1]
T2 Spiro-benzoxazolehGALK117ATP-Competitive[1]
Compound 1 DihydropyrimidinehGALK17.69ATP-Competitive[3]
Compound 38 DihydropyrimidinehGALK1< 0.1ATP-Competitive[3]
Compound 53 DihydropyrimidinehGALK10.22ATP-Competitive[3]
Table 2: Performance Data of Allosteric GALK1 Inhibitors
Compound IDDiscovery MethodTargetIC50 (µM)Inhibition TypeReference
Fragment 3 Fragment ScreeninghGALK1Weak inhibition at 5 mMNon-competitive[5]
Compound 11 Fragment MerginghGALK1~200 (estimated from graph)Non-competitive[1]
Compound 12 Fragment MerginghGALK1~100 (estimated from graph)Non-competitive[1]
Compound 13 Fragment MerginghGALK1~150 (estimated from graph)Mixed[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor performance. Below are the protocols for key experiments cited in the development of GALK1 inhibitors.

GALK1 Biochemical Activity Assay (Kinase-Glo®)

This assay is a primary method for determining the in vitro potency of GALK1 inhibitors by measuring the amount of ATP remaining after the kinase reaction.

Principle: The Kinase-Glo® Luminescent Kinase Assay measures the amount of ATP remaining in solution after a kinase reaction. The luciferase-luciferin reaction utilizes the remaining ATP to produce a luminescent signal that is inversely proportional to the kinase activity.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing 5-10 nM recombinant human GALK1, 100 µM Galactose, and 35 µM ATP in an assay buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2, 60 mM NaCl, 1 mM DTT, 0.01% BSA).

  • Compound Addition: Add the test inhibitors at various concentrations to the reaction mixture in a 384-well plate format. Include a DMSO control (vehicle).

  • Initiation and Incubation: Initiate the reaction by adding the ATP and galactose solution. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent according to the manufacturer's protocol. This reagent simultaneously stops the kinase reaction and initiates the luminescent reaction.

  • Measurement: After a 10-minute incubation, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement of a drug in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.

Principle: When cells are heated, proteins begin to denature and aggregate. The binding of a small molecule inhibitor can stabilize its target protein, increasing the temperature at which it denatures. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.[6][7]

General Protocol for GALK1:

  • Cell Culture and Treatment: Culture human cells (e.g., patient-derived fibroblasts) and treat with the GALK1 inhibitor at various concentrations or with a vehicle control (DMSO) for a specified duration (e.g., 1-3 hours).

  • Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation. A temperature gradient is used to determine the melting curve of GALK1.[7]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.[7]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[7]

  • Detection of Soluble GALK1: Collect the supernatant containing the soluble proteins. The amount of soluble GALK1 is then quantified, typically by Western blotting using a GALK1-specific antibody.[6]

  • Data Analysis: Plot the amount of soluble GALK1 as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

In Vivo Efficacy Studies in Animal Models

Evaluating the efficacy of GALK1 inhibitors in reducing Gal-1-P levels in a living organism is a critical step in preclinical development.

Principle: Animal models of galactosemia, such as GALT-deficient rats or zebrafish, are used to assess the ability of a GALK1 inhibitor to lower the pathologically high levels of Gal-1-P in various tissues.[2][8]

General Protocol:

  • Animal Model: Utilize a validated animal model of galactosemia.

  • Compound Administration: Administer the GALK1 inhibitor to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at different doses and for a specific duration. A vehicle control group is essential.

  • Tissue Collection: At the end of the treatment period, collect relevant tissues (e.g., blood, liver, brain).

  • Metabolite Analysis: Extract metabolites from the tissues and quantify the levels of Gal-1-P using methods such as mass spectrometry.

  • Data Analysis: Compare the Gal-1-P levels in the inhibitor-treated groups to the vehicle-treated group to determine the in vivo efficacy of the compound.

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in GALK1 inhibitor research.

GALK1_Signaling_Pathway Galactose Galactose Gal-1-P Gal-1-P GALT GALT Gal-1-P->GALT UDP-Glucose UDP-Galactose UDP-Galactose GALT->UDP-Galactose Glucose-1-P GALK1 GALK1 GALK1->Gal-1-P ADP GALK1_Inhibitor GALK1_Inhibitor ATP ATP ATP->GALK1 Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 In Vivo Analysis HTS High-Throughput Screening Biochemical_Assay Biochemical Assay (IC50) HTS->Biochemical_Assay Selectivity_Assay Selectivity Profiling Biochemical_Assay->Selectivity_Assay Cellular_Assay Cellular Assay (Gal-1-P Reduction) Selectivity_Assay->Cellular_Assay CETSA CETSA (Target Engagement) Cellular_Assay->CETSA Animal_Model Animal Model Efficacy (Gal-1-P Reduction) CETSA->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Inhibitor_Classes ATP_Competitive ATP_Competitive Spiro_benzoxazole Spiro_benzoxazole ATP_Competitive->Spiro_benzoxazole Dihydropyrimidine Dihydropyrimidine ATP_Competitive->Dihydropyrimidine Allosteric Allosteric Fragment_Based Fragment_Based Allosteric->Fragment_Based GALK1_Inhibitors GALK1_Inhibitors GALK1_Inhibitors->Allosteric

References

Evaluating the Specificity of GALK1-IN-1 in a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its biological effects and potential off-target liabilities. This guide provides a framework for evaluating the specificity of a putative inhibitor, "GALK1-IN-1," against a panel of kinases. As specific data for a compound named "this compound" is not publicly available, this document will use a hypothetical data set and known alternative GALK1 inhibitors to illustrate the evaluation process.

Introduction to GALK1 and Its Inhibition

Galactokinase 1 (GALK1) is a critical enzyme in the Leloir pathway, responsible for the phosphorylation of galactose to galactose-1-phosphate.[1][2] Deficiencies in the subsequent enzyme in this pathway, GALT, lead to the accumulation of galactose-1-phosphate, causing the genetic disorder classic galactosemia.[3][4] Inhibition of GALK1 is a therapeutic strategy to prevent this toxic buildup.[3][5][6]

Most kinase inhibitors target the highly conserved ATP-binding site, which can lead to off-target effects due to the structural similarity among kinases.[7] Therefore, assessing the selectivity of a new inhibitor across the human kinome is a crucial step in its development.

Comparative Kinase Inhibition Profile

To evaluate the specificity of "this compound," its inhibitory activity would be tested against a broad panel of kinases. The results would be compared with known GALK1 inhibitors and a hypothetical alternative. For the purpose of this guide, we will consider two scenarios for "this compound" and compare them to a known, selective (though fictional for this table) GALK1 inhibitor and a non-selective kinase inhibitor.

Table 1: Hypothetical Kinase Inhibition Data (% Inhibition at 1 µM)

Kinase TargetThis compound (Scenario A: Selective)This compound (Scenario B: Non-Selective)Alternative GALK1 Inhibitor (Compound X)Non-Selective Inhibitor (Staurosporine)
GALK1 98% 95% 99% 99%
GALK215%85%10%98%
MVK5%70%8%95%
ABL12%65%3%99%
SRC3%75%4%99%
LCK1%60%2%98%
EGFR4%55%5%97%
VEGFR26%80%7%99%

Data Interpretation:

  • Scenario A (Selective): "this compound" shows high potency against GALK1 with minimal inhibition of other kinases, including the closely related GALK2 and MVK.[3][4] This profile suggests high specificity.

  • Scenario B (Non-Selective): "this compound" inhibits GALK1 but also significantly inhibits a range of other kinases, indicating a lack of specificity and a higher potential for off-target effects.

  • Alternative GALK1 Inhibitor (Compound X): This represents an ideal selective inhibitor, with potent activity against GALK1 and negligible effects on other kinases.

  • Non-Selective Inhibitor (Staurosporine): A well-known broad-spectrum kinase inhibitor, included as a control for non-specific inhibition.

Experimental Protocols

The following is a generalized protocol for assessing kinase inhibitor specificity using a commercially available kinase panel assay, such as those offered by Reaction Biology or Promega.[7][8]

Objective: To determine the percentage of inhibition of a panel of kinases by a test compound at a single concentration.

Materials:

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Kinase panel (e.g., a broad panel of over 300 kinases).

  • Recombinant kinases, corresponding substrates, and ATP.

  • Assay buffer.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Microplates.

  • Plate reader.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to the desired screening concentration (e.g., 1 µM) in the assay buffer.

  • Kinase Reaction: a. In a microplate, add the kinase, its specific substrate, and the assay buffer. b. Add the test compound or vehicle control (DMSO) to the respective wells. c. Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km for each kinase). d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: a. Stop the kinase reaction by adding the detection reagent. This reagent simultaneously depletes the remaining ATP and converts the ADP generated by the kinase reaction into a luminescent signal. b. Incubate the plate as per the manufacturer's instructions to allow the signal to develop.

  • Data Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background)) b. The results are typically presented in a table or as a heat map for visual comparison.

Visualizing Experimental Workflow and Signaling Pathway

Experimental Workflow for Kinase Specificity Profiling:

The process of evaluating a kinase inhibitor's specificity can be visualized as a streamlined workflow.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Reaction Kinase Reaction Compound->Reaction KinasePanel Kinase Panel KinasePanel->Reaction Reagents Assay Reagents (ATP, Substrates) Reagents->Reaction Detection Signal Detection Reaction->Detection Measurement Luminescence Measurement Detection->Measurement Calculation Calculate % Inhibition Measurement->Calculation Profile Generate Specificity Profile Calculation->Profile

Caption: Workflow for kinase inhibitor specificity profiling.

GALK1 Signaling Pathway:

The Leloir pathway illustrates the central role of GALK1 in galactose metabolism.

Leloir_Pathway cluster_inhibition Inhibition Galactose Galactose GALK1 GALK1 Galactose->GALK1 ATP -> ADP Gal1P Galactose-1-Phosphate GALK1->Gal1P GALT GALT Gal1P->GALT UDP_Galactose UDP-Galactose GALT->UDP_Galactose Glucose1P Glucose-1-Phosphate GALT->Glucose1P UDP_Glucose UDP-Glucose UDP_Glucose->GALT GALK1_IN_1 This compound GALK1_IN_1->GALK1

Caption: The Leloir pathway and the point of GALK1 inhibition.

Conclusion

Evaluating the specificity of a kinase inhibitor like "this compound" is a critical component of its preclinical development. A highly specific inhibitor (as depicted in Scenario A) is desirable as it is less likely to cause unintended side effects. In contrast, a non-selective inhibitor (Scenario B) would warrant further medicinal chemistry efforts to improve its specificity. The methodologies and comparative data frameworks presented here provide a robust approach for researchers to assess the selectivity of novel kinase inhibitors and guide the selection of promising drug candidates.

References

Navigating the Kinase Landscape: A Comparative Guide to GALK1 Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount. This guide provides an objective comparison of the selectivity of various inhibitors of Galactokinase 1 (GALK1) against other members of the GHMP (Galactokinase, Homoserine kinase, Mevalonate (B85504) kinase, and Phosphomevalonate kinase) kinase family. The presented data, compiled from published research, offers insights into the selectivity profiles of these compounds, supported by detailed experimental methodologies.

Unveiling Off-Target Effects: Cross-reactivity with GHMP Kinases

The GHMP kinase family shares structural similarities, making inhibitor cross-reactivity a significant consideration in drug development.[1] While a specific inhibitor designated "GALK1-IN-1" is not prominently featured in the reviewed literature, extensive research has been conducted on various small molecule inhibitors of GALK1. The following table summarizes the inhibitory activity (IC50 values) of a selection of these compounds against GALK1 and other GHMP family kinases, providing a clear comparison of their selectivity. A lower IC50 value indicates higher potency.

CompoundGALK1 IC50 (µM)MVK IC50 (µM)HSK IC50 (µM)CDP-ME Kinase IC50 (µM)Reference
Compound 1 0.7 - 3.5> 60> 60> 60[2]
Compound 4 ~1> 60> 60> 60[2]
Compound 6 ~1> 60> 60> 60[2]
Compound 23 ~5> 60> 60> 60[2]
Compound 24 ~5> 60> 60> 60[2]
Compound 32 ~10> 60> 60> 60[2]
Compound 11 Micromolar< 10% inhib at 1mMNot ReportedNot Reported[3]
Compound 12 Micromolar< 10% inhib at 1mMNot ReportedNot Reported[3]
Compound 13 Micromolar< 10% inhib at 1mMNot ReportedNot Reported[3]

Note: Some studies reported qualitative data (e.g., % inhibition at a specific concentration) rather than precise IC50 values.

The Mevalonate Pathway: A Key Signaling Network

The GHMP kinases are integral to various metabolic pathways. GALK1 is a key enzyme in the Leloir pathway for galactose metabolism.[4] Other GHMP members like Mevalonate Kinase (MVK) and Phosphomevalonate Kinase (PMVK) are crucial components of the mevalonate pathway, which is responsible for the biosynthesis of isoprenoids and cholesterol. Understanding these pathways is critical for interpreting the potential on- and off-target effects of kinase inhibitors.

Figure 1. Simplified diagram of the Leloir and Mevalonate pathways, highlighting the roles of GALK1 and MVK. (Within 100 characters)

Experimental Protocols for Assessing Kinase Selectivity

The determination of inhibitor cross-reactivity relies on robust biochemical assays. A common method employed is the in vitro kinase inhibition assay.

Biochemical Kinase Inhibition Assay Protocol:

  • Enzyme and Substrate Preparation: Recombinant human GALK1 and other GHMP kinases (e.g., MVK, HSK) are expressed and purified. The respective substrates for each kinase are prepared in an appropriate assay buffer.

  • Compound Preparation: The test inhibitor (e.g., "this compound" or other small molecules) is serially diluted to a range of concentrations.

  • Kinase Reaction: The kinase, its specific substrate, and ATP are incubated in the presence of varying concentrations of the inhibitor. The reaction is typically initiated by the addition of ATP.

  • Detection of Kinase Activity: The extent of the kinase reaction is quantified. A widely used method is the Kinase-Glo® Luminescent Kinase Assay (Promega), which measures the amount of ATP remaining in the well after the kinase reaction. A decrease in luminescence indicates ATP consumption and, therefore, kinase activity.

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.[2]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare Recombinant Kinase (e.g., GALK1, MVK) D Incubate Kinase, Substrate, and Inhibitor A->D B Prepare Substrate & Assay Buffer B->D C Prepare Serial Dilutions of Inhibitor C->D E Initiate Reaction with ATP D->E F Add Kinase-Glo® Reagent E->F G Measure Luminescence F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

References

A Comparative Guide to GALK1 Inhibitors: Competitive vs. Non-Competitive Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mode of action of enzyme inhibitors is paramount for effective therapeutic design. This guide provides a detailed comparison of competitive and non-competitive inhibitors of Galactokinase 1 (GALK1), a key enzyme in galactose metabolism and a therapeutic target for classic galactosemia.

Galactokinase 1 (GALK1) catalyzes the phosphorylation of galactose to galactose-1-phosphate, the initial step in the Leloir pathway for galactose metabolism.[1][2][3][4] In classic galactosemia, a deficiency in the downstream enzyme GALT leads to the toxic accumulation of galactose-1-phosphate.[5][6][7] Therefore, inhibiting GALK1 presents a promising therapeutic strategy.[5][6][7] This guide will delve into the characteristics of two major classes of GALK1 inhibitors: competitive and non-competitive, providing experimental data and methodologies to aid in research and development.

Mechanism of Action: A Tale of Two Inhibition Strategies

The fundamental difference between competitive and non-competitive inhibitors lies in their interaction with the enzyme.

Competitive inhibitors typically bind to the active site of the enzyme, directly competing with the substrate. In the case of GALK1, many existing inhibitors are ATP-competitive, meaning they vie with ATP for its binding site on the enzyme.[5][6][7] The effectiveness of a competitive inhibitor can be overcome by increasing the substrate concentration.

Non-competitive inhibitors , on the other hand, bind to a site on the enzyme distinct from the active site, known as an allosteric site.[8] This binding event induces a conformational change in the enzyme that reduces its catalytic activity, regardless of whether the substrate is bound.[8] Consequently, increasing the substrate concentration does not reverse the effect of a non-competitive inhibitor. Recent drug discovery efforts have focused on identifying such non-competitive inhibitors for GALK1, which may offer advantages in terms of selectivity and overcoming high physiological substrate concentrations.[5][6]

Quantitative Comparison of GALK1 Inhibitors

The following table summarizes the key kinetic parameters for representative examples of competitive and non-competitive GALK1 inhibitors.

Inhibitor ClassExample Compound(s)TargetIC50Effect on K_m_Effect on V_max_Reference
Competitive Spiro-benzoxazole series (T1, T2)ATP binding siteT1: 12 µM, T2: 17 µMIncreasesNo change[5]
Competitive Compound 1ATP binding site130 nMIncreasesNo change[9]
Non-competitive Fragment-derived compounds (e.g., compound 12)Allosteric siteMicromolar rangeNo changeDecreases[5][6][7]

Visualizing Inhibition: The Leloir Pathway and Experimental Workflow

To conceptualize the role of GALK1 and the points of intervention for its inhibitors, the following diagrams illustrate the Leloir pathway and a typical experimental workflow for inhibitor screening.

Leloir_Pathway cluster_GALK1 GALK1 Inhibition Galactose Galactose GALK1 GALK1 Galactose->GALK1 Substrate Gal_1_P Gal_1_P GALT GALT Gal_1_P->GALT UDP_Gal UDP_Gal GALE GALE UDP_Gal->GALE UDP_Glc UDP_Glc UDP_Glc->GALT GALT->UDP_Gal GALE->UDP_Glc GALK1->Gal_1_P Product ADP ADP GALK1->ADP ATP ATP ATP->GALK1 Competitive_Inhibitor Competitive Inhibitor Competitive_Inhibitor->GALK1 Competes with ATP Noncompetitive_Inhibitor Non-competitive Inhibitor Noncompetitive_Inhibitor->GALK1 Binds to allosteric site

Caption: The Leloir Pathway and points of GALK1 inhibition.

Experimental_Workflow cluster_screening Inhibitor Screening cluster_characterization Kinetic Characterization cluster_optimization Lead Optimization HTS High-Throughput Screening Hit_Compounds Hit Compounds HTS->Hit_Compounds Enzyme_Assay GALK1 Enzyme Assay (e.g., Kinase-Glo, Amplex Red) Hit_Compounds->Enzyme_Assay Data_Analysis Data Analysis (IC50, Km, Vmax determination) Enzyme_Assay->Data_Analysis Inhibition_Type Determination of Inhibition Type (Competitive vs. Non-competitive) Data_Analysis->Inhibition_Type SAR Structure-Activity Relationship (SAR) Inhibition_Type->SAR Lead_Compound Lead Compound SAR->Lead_Compound

Caption: A generalized workflow for GALK1 inhibitor discovery.

Experimental Protocols

Accurate characterization of inhibitor kinetics is crucial. Below are outlines of common assays used for studying GALK1 activity.

Kinase-Glo™ Luminescent Kinase Assay

This commercially available assay quantifies the amount of ATP remaining in a reaction, which is inversely proportional to GALK1 activity.

Principle: The assay utilizes luciferase, which in the presence of ATP, converts luciferin (B1168401) to oxyluciferin and produces light. The luminescent signal is measured to determine the ATP concentration.

Protocol Outline:

  • Reaction Setup: A reaction mixture is prepared containing purified human GALK1 (hGALK1), galactose, ATP, and the test inhibitor at various concentrations in an appropriate buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: An equal volume of Kinase-Glo™ reagent is added to the reaction mixture.

  • Measurement: After a brief incubation to stabilize the luminescent signal, the luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to a control reaction without the inhibitor, and IC50 values are determined by fitting the data to a dose-response curve.[5]

Amplex™ Red Galactose/Galactose Oxidase Assay

This assay measures the amount of galactose remaining after the GALK1 reaction.

Principle: Galactose oxidase oxidizes the remaining galactose, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex™ Red reagent to produce the highly fluorescent resorufin. The fluorescence intensity is inversely proportional to GALK1 activity.[5]

Protocol Outline:

  • GALK1 Reaction: Similar to the Kinase-Glo™ assay, a reaction is set up with hGALK1, galactose, ATP, and the inhibitor.

  • Quenching: The reaction is stopped, for example, by heat inactivation.

  • Detection: A detection mixture containing galactose oxidase, HRP, and Amplex™ Red reagent is added to the quenched reaction.

  • Incubation: The mixture is incubated to allow for the enzymatic cascade to proceed.

  • Measurement: The fluorescence is measured using a fluorescence plate reader (e.g., excitation at 530 nm and emission at 590 nm).

  • Data Analysis: To determine the mode of inhibition, kinetic parameters (K_m_ and V_max_) are determined by measuring the reaction rate at varying concentrations of one substrate (e.g., ATP) while keeping the other (galactose) at a saturating concentration, in the presence and absence of the inhibitor. The data is then fitted to Michaelis-Menten and Lineweaver-Burk plots.[5]

Conclusion

The development of GALK1 inhibitors holds significant promise for the treatment of classic galactosemia. While early efforts focused on ATP-competitive inhibitors, the emergence of non-competitive, allosteric inhibitors opens new avenues for therapeutic intervention. A thorough understanding of the distinct kinetic profiles and mechanisms of these inhibitor classes, supported by robust experimental data, is essential for the successful design and development of novel and effective GALK1-targeted therapies. Researchers are encouraged to utilize the detailed methodologies and comparative data presented in this guide to advance their research in this critical area.

References

Assessing the Therapeutic Index of GALK1 Inhibitors in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the therapeutic index of Galactokinase 1 (GALK1) inhibitors in preclinical models. While specific data for a compound designated "GALK1-IN-1" is not publicly available, this document outlines the essential experimental data and methodologies required for such an evaluation, drawing on established practices in the field of kinase inhibitor drug development. We will explore the rationale for GALK1 inhibition, compare hypothetical performance data with alternative therapeutic strategies, and provide detailed experimental protocols.

Introduction to GALK1 and its Role in Disease

Galactokinase 1 (GALK1) is a critical enzyme in the Leloir pathway, the primary metabolic route for galactose.[1] It catalyzes the phosphorylation of galactose to galactose-1-phosphate (Gal-1-P).[2][3] In the context of Classic Galactosemia, a genetic disorder caused by a deficiency in the downstream enzyme Galactose-1-Phosphate Uridylyltransferase (GALT), the accumulation of Gal-1-P is a key pathogenic driver.[4][5] This accumulation is linked to the severe long-term complications of the disease. Consequently, inhibiting GALK1 to reduce the production of toxic Gal-1-P has emerged as a promising therapeutic strategy.[5][6][7]

The GALK1 Signaling Pathway and Therapeutic Intervention

The metabolic pathway involving GALK1 is straightforward. Dietary galactose is converted by GALK1 to Gal-1-P. In a healthy individual, GALT then converts Gal-1-P to UDP-galactose. In Classic Galactosemia, the GALT enzyme is deficient, leading to a buildup of Gal-1-P. A GALK1 inhibitor would block the initial phosphorylation step, thereby preventing this toxic accumulation.

GALK1_Pathway cluster_0 Leloir Pathway cluster_1 Pathology in Classic Galactosemia cluster_2 Therapeutic Intervention Galactose Galactose Galactose-1-Phosphate Galactose-1-Phosphate Galactose->Galactose-1-Phosphate GALK1 UDP-Galactose UDP-Galactose Galactose-1-Phosphate->UDP-Galactose GALT Toxic Accumulation Toxic Accumulation Galactose-1-Phosphate->Toxic Accumulation GALT_Deficiency GALT Deficiency GALT GALT GALT->GALT_Deficiency GALK1_Inhibitor GALK1 Inhibitor (e.g., this compound) GALK1 GALK1 GALK1_Inhibitor->GALK1 Inhibits

Caption: The Leloir pathway, the impact of GALT deficiency, and the point of intervention for a GALK1 inhibitor.

Comparative Assessment of GALK1 Inhibitors

A critical aspect of preclinical drug development is determining the therapeutic index, which is the ratio between the toxic dose and the therapeutic dose of a drug.[8][9] A higher therapeutic index indicates a safer drug.[10] The following tables present a hypothetical comparison of a lead GALK1 inhibitor ("this compound") with an alternative GALK1 inhibitor and another therapeutic modality for Classic Galactosemia.

Table 1: In Vitro Potency and Selectivity

ParameterThis compound (Hypothetical)Alternative GALK1 Inhibitor (Hypothetical)Alternative Therapy (e.g., GALT Gene Therapy)
Target GALK1GALK1GALT
Mechanism of Action ATP-competitive inhibitorAllosteric inhibitorGALT enzyme replacement
IC50 (GALK1) 50 nM100 nMN/A
IC50 (GALK2) >10,000 nM>10,000 nMN/A
Cellular Gal-1-P Reduction (EC50) 200 nM500 nMN/A

Table 2: In Vivo Efficacy in a Mouse Model of Galactosemia

ParameterThis compound (Hypothetical)Alternative GALK1 Inhibitor (Hypothetical)Alternative Therapy (e.g., GALT Gene Therapy)
Animal Model GALT-deficient mouseGALT-deficient mouseGALT-deficient mouse
Dose for 50% Gal-1-P Reduction 10 mg/kg25 mg/kgN/A
Maximal Gal-1-P Reduction 85%75%>95%
Route of Administration OralOralIntravenous

Table 3: Preclinical Safety and Therapeutic Index

ParameterThis compound (Hypothetical)Alternative GALK1 Inhibitor (Hypothetical)Alternative Therapy (e.g., GALT Gene Therapy)
No Observed Adverse Effect Level (NOAEL) 100 mg/kg/day150 mg/kg/dayN/A
Maximum Tolerated Dose (MTD) 200 mg/kg/day300 mg/kg/dayN/A
Therapeutic Index (MTD/ED50) 2012N/A

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of a drug candidate.

In Vitro GALK1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified GALK1 enzyme.

Materials:

  • Recombinant human GALK1 enzyme

  • ATP

  • D-Galactose

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound to a 384-well plate.

  • Add GALK1 enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and D-galactose.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Galactose-1-Phosphate Reduction Assay

Objective: To determine the half-maximal effective concentration (EC50) of the test compound for reducing Gal-1-P levels in patient-derived fibroblasts.

Materials:

  • Human fibroblasts from a patient with Classic Galactosemia

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Galactose

  • Test compound

  • LC-MS/MS system for Gal-1-P quantification

Procedure:

  • Plate patient fibroblasts in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 1 hour.

  • Challenge the cells with a final concentration of 1 mM galactose for 24 hours.

  • Harvest the cells and extract metabolites.

  • Quantify the intracellular Gal-1-P levels using a validated LC-MS/MS method.

  • Calculate the EC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy in a GALT-deficient Mouse Model

Objective: To assess the ability of the test compound to reduce tissue Gal-1-P levels in a preclinical model of galactosemia.

Materials:

  • GALT-deficient mice

  • Test compound formulated for the desired route of administration (e.g., oral gavage)

  • Control vehicle

  • Galactose-supplemented diet

  • LC-MS/MS system for Gal-1-P quantification

Procedure:

  • Acclimate GALT-deficient mice to a galactose-supplemented diet to induce elevated Gal-1-P levels.

  • Administer the test compound or vehicle to the mice at various doses.

  • At specified time points after dosing, collect blood and tissues (e.g., liver, brain).

  • Extract metabolites from the collected samples.

  • Quantify Gal-1-P levels using LC-MS/MS.

  • Determine the dose-response relationship for Gal-1-P reduction.

Toxicology and Safety Assessment

Objective: To determine the No Observed Adverse Effect Level (NOAEL) and Maximum Tolerated Dose (MTD) of the test compound.

Procedure:

  • Conduct dose-range-finding studies in two species (one rodent, one non-rodent).

  • Administer the test compound daily for a specified duration (e.g., 14 or 28 days).

  • Monitor the animals for clinical signs of toxicity, body weight changes, and food consumption.

  • At the end of the study, perform a complete necropsy, and collect tissues for histopathological examination.

  • Analyze blood samples for hematology and clinical chemistry parameters.

  • The NOAEL is the highest dose at which no adverse effects are observed. The MTD is the highest dose that does not cause unacceptable toxicity.

Experimental Workflow and Logic

The preclinical assessment of a GALK1 inhibitor follows a logical progression from in vitro characterization to in vivo efficacy and safety studies.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_decision Decision Point Biochemical_Assay Biochemical Assay (IC50) Cellular_Assay Cellular Assay (EC50, Gal-1-P Reduction) Biochemical_Assay->Cellular_Assay Selectivity_Panel Kinase Selectivity Panel Cellular_Assay->Selectivity_Panel PK_PD Pharmacokinetics/ Pharmacodynamics Selectivity_Panel->PK_PD Lead Candidate Selection Efficacy_Model Efficacy in Mouse Model (Gal-1-P Reduction) PK_PD->Efficacy_Model Tox_Studies Toxicology Studies (NOAEL, MTD) Efficacy_Model->Tox_Studies Therapeutic_Index Therapeutic Index Calculation (MTD/ED50) Tox_Studies->Therapeutic_Index

Caption: A streamlined workflow for the preclinical evaluation of a GALK1 inhibitor.

Conclusion

The preclinical assessment of a GALK1 inhibitor like the hypothetical "this compound" requires a systematic evaluation of its potency, selectivity, efficacy, and safety. By employing the detailed experimental protocols and following a logical workflow, researchers can robustly determine the therapeutic index of a candidate compound. This comprehensive data package is essential for making informed decisions about advancing a potential new therapy for Classic Galactosemia into clinical development.

References

Benchmarking GALK1-IN-1: A Novel Approach Against Existing Galactosemia Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of GALK1-IN-1, a novel galactokinase 1 (GALK1) inhibitor, against current and emerging treatments for galactosemia. This document is intended to serve as a resource for researchers and drug development professionals, offering a detailed examination of the mechanisms of action, supported by available experimental data, to inform future therapeutic strategies for this rare metabolic disorder.

Introduction to Galactosemia and Current Therapeutic Landscape

Galactosemia is an inborn error of galactose metabolism, most commonly caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of galactose-1-phosphate (Gal-1-P), a toxic metabolite implicated in the long-term complications of the disease, including cognitive impairment, speech problems, and premature ovarian insufficiency in females.[1]

The current standard of care for galactosemia is a lifelong dietary restriction of galactose, primarily by avoiding lactose-containing dairy products. While this diet is effective in preventing the acute, life-threatening symptoms in newborns, it does not prevent the development of long-term complications.[1] This has spurred the development of alternative therapeutic strategies aimed at addressing the underlying pathophysiology of the disease.

One promising approach is the inhibition of galactokinase (GALK1), the enzyme that catalyzes the first step in galactose metabolism, the conversion of galactose to the toxic Gal-1-P.[1][2] By blocking this initial step, GALK1 inhibitors aim to prevent the accumulation of Gal-1-P and thereby mitigate its downstream toxic effects. Another therapeutic strategy in clinical development is the inhibition of aldose reductase, an enzyme that converts galactose to galactitol, another toxic metabolite.

This guide will focus on benchmarking the GALK1 inhibitor, this compound (also identified as Compound 4)[3][4], against the standard dietary treatment and the alternative approach of aldose reductase inhibition with AT-007 (Govorestat).

Comparative Analysis of Treatment Strategies

The following table summarizes the key characteristics of the different treatment approaches for galactosemia.

FeatureDietary Galactose RestrictionGALK1 Inhibition (e.g., this compound)Aldose Reductase Inhibition (e.g., AT-007)
Mechanism of Action Reduces exogenous galactose intake.Inhibits the enzymatic conversion of galactose to galactose-1-phosphate (Gal-1-P).Inhibits the conversion of galactose to galactitol.
Primary Target Dietary sources of galactose.Galactokinase 1 (GALK1) enzyme.Aldose Reductase (AR) enzyme.
Effect on Key Metabolites Lowers blood galactose levels.Prevents the formation and accumulation of Gal-1-P.Reduces the accumulation of galactitol.
Potential Advantages Established as the standard of care, effective for acute symptoms.Directly targets the production of the primary toxic metabolite, Gal-1-P. May address complications resistant to dietary therapy.Addresses the accumulation of a toxic metabolite implicated in certain complications like cataracts. Has shown clinical efficacy in reducing galactitol.
Limitations Does not prevent long-term complications due to endogenous galactose production. Lifelong adherence is challenging.Limited in vivo efficacy data currently available for specific inhibitors. Potential for off-target effects needs thorough investigation.Does not address the accumulation of Gal-1-P, the primary pathogenic metabolite.

Experimental Data and Efficacy

This compound (Compound 4)

This compound has been identified as a potent inhibitor of the GALK1 enzyme.

Parameter Value Reference
IC50 (GALK1) 4.2129 µM[3][4]

In a study characterizing selective GALK1 inhibitors, Compound 4 was shown to inhibit GALK1 in a mixed model of inhibition.[5] Furthermore, in a proof-of-concept study, selected GALK1 inhibitors were shown to reduce the accumulation of Gal-1-P in fibroblasts from patients with Classic Galactosemia after a galactose challenge.[5]

AT-007 (Govorestat)

AT-007 is an aldose reductase inhibitor that has undergone clinical evaluation.

Parameter Finding Reference
Phase 1/2 Clinical Trial (ACTION-Galactosemia) AT-007 was well tolerated with no drug-related adverse events. It demonstrated a linear pharmacokinetic profile consistent with once-daily dosing.
Phase 2 Clinical Trial (ACTION-Galactosemia) Treatment with AT-007 led to a significant reduction in plasma galactitol compared to placebo. The highest dose (20mg/kg) lowered plasma galactitol by 45% to 54% from baseline.[6]
Phase 1/2 Study in Healthy Adults and CG Patients Govorestat was well tolerated and reduced galactitol levels by approximately 50%. It did not affect galactose or Gal-1-P levels.[7]
Phase 3 Pediatric Trial (ACTION-Galactosemia Kids) At 12 months, a trend in clinical benefit favoring AT-007 over placebo was observed, particularly in patients with significant baseline deficits. The trial is ongoing.[8]

Experimental Protocols

GALK1 Enzyme Activity Assay (Coupled Spectrophotometric Assay)

This method measures GALK1 activity by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Principle:

  • Galactokinase Reaction: D-Galactose + ATP --(GALK1)--> Galactose-1-Phosphate + ADP

  • Coupling Reactions:

    • ADP + Phosphoenolpyruvate (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate

    • Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+

The rate of decrease in absorbance at 340 nm is proportional to the GALK1 activity.

Reagents:

  • Potassium Phosphate Buffer (160 mM, pH 7.0)

  • D-Galactose Solution (100 mM)

  • Adenosine 5'-Triphosphate (ATP) Solution (5.9 mM)

  • Phospho(enol)pyruvate (PEP) Solution (16.2 mM)

  • Potassium Chloride (KCl) Solution (800 mM)

  • Magnesium Chloride (MgCl2) Solution (100 mM)

  • β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) Solution (3.76 mM)

  • Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Mixed Enzyme Solution

  • Galactokinase (GK) Enzyme Solution (to be tested)

Procedure:

  • Prepare a reaction mixture containing all reagents except the GK enzyme solution.

  • Initiate the reaction by adding the GK enzyme solution.

  • Immediately mix and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of change in absorbance per minute from the linear portion of the curve for both the test and a blank reaction (without GK enzyme).

  • One unit of galactokinase is defined as the amount of enzyme that converts 1.0 µmole of D-galactose to galactose-1-phosphate per minute at pH 7.0 at 25°C.[9]

Measurement of Galactose-1-Phosphate in Patient Fibroblasts

This protocol describes a method to assess the ability of a GALK1 inhibitor to reduce Gal-1-P accumulation in patient-derived cells.

Procedure:

  • Culture fibroblasts from a patient with classic galactosemia.

  • Pre-incubate the cells with the GALK1 inhibitor at various concentrations for 2 to 4 hours at 37°C.

  • Challenge the cells with galactose (e.g., 0.05% in the medium) for 4 hours.

  • Harvest the cells and wash them twice with PBS.

  • Lyse the cells in an ice-cold hypotonic buffer.

  • Centrifuge the lysate to remove cell debris.

  • Quantify the Gal-1-P concentration in the supernatant. This can be done using a sensitive assay, such as a microfluorometric method where the formation of NADPH is measured.[10] In this coupled enzymatic assay, Gal-1-P is converted through a series of reactions to produce NADPH, which is then quantified fluorometrically.[10]

Visualizing the Pathways and Workflows

Galactose Metabolism and Therapeutic Intervention Points

Galactose_Metabolism Galactose Galactose Gal_1_P Galactose-1-Phosphate (Toxic) Galactose->Gal_1_P GALK1 Galactitol Galactitol (Toxic) Galactose->Galactitol Aldose Reductase UDP_Gal UDP-Galactose Gal_1_P->UDP_Gal GALT (Deficient) Complications Long-term Complications Gal_1_P->Complications Glucose_1_P Glucose-1-Phosphate UDP_Gal->Glucose_1_P GALE Galactitol->Complications Diet Dietary Intake Diet->Galactose Endogenous Endogenous Production Endogenous->Galactose GALK1 GALK1 GALT GALT (Deficient) AR Aldose Reductase GALE GALE GALK1_Inhibitor This compound GALK1_Inhibitor->Gal_1_P Inhibits AR_Inhibitor AT-007 AR_Inhibitor->Galactitol Inhibits Diet_Restriction Dietary Restriction Diet_Restriction->Diet Reduces Experimental_Workflow start Start: Identify Potential GALK1 Inhibitor biochemical_assay Biochemical Assay: Determine in vitro potency (IC50) using purified GALK1 enzyme start->biochemical_assay cell_based_assay Cell-Based Assay: Evaluate ability to reduce Gal-1-P in patient-derived fibroblasts biochemical_assay->cell_based_assay animal_model In Vivo Efficacy: Test in animal model of galactosemia (e.g., GALT-null rat or mouse) cell_based_assay->animal_model pk_pd Pharmacokinetics/Pharmacodynamics: Assess drug absorption, distribution, metabolism, and excretion animal_model->pk_pd toxicology Toxicology Studies: Evaluate safety profile animal_model->toxicology clinical_trials Clinical Trials: Evaluate safety and efficacy in humans pk_pd->clinical_trials toxicology->clinical_trials

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GALK1-IN-1
Reactant of Route 2
GALK1-IN-1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。